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  • Product: (R)-2-methyl-4-nitrobutan-1-ol
  • CAS: 1022985-41-6

Core Science & Biosynthesis

Foundational

(R)-2-methyl-4-nitrobutan-1-ol introduction

An In-Depth Technical Guide to (R)-2-methyl-4-nitrobutan-1-ol: Synthesis, Characterization, and Application in Drug Development Authored by a Senior Application Scientist This guide provides a comprehensive technical ove...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (R)-2-methyl-4-nitrobutan-1-ol: Synthesis, Characterization, and Application in Drug Development

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (R)-2-methyl-4-nitrobutan-1-ol, a chiral building block of increasing importance in the pharmaceutical and agrochemical industries. We will delve into its synthesis, with a focus on modern biocatalytic methods, its unique chemical properties, and its versatile applications as a precursor to complex, enantiomerically pure molecules. This document is intended for researchers, scientists, and professionals in drug development who require a deep, practical understanding of this valuable synthetic intermediate.

Introduction: The Strategic Value of a Chiral Nitro Alcohol

(R)-2-methyl-4-nitrobutan-1-ol is a chiral nitro alcohol that serves as a highly versatile intermediate in asymmetric synthesis.[1][] Its structure is deceptively simple, yet it contains two key features that are of immense strategic value to the medicinal chemist: a stereodefined chiral center and a nitro functional group.

  • Chirality: The "(R)" designation at the C2 position is critical. In pharmacology, the three-dimensional arrangement of atoms can dictate the biological activity of a molecule. Often, only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or even cause adverse effects.[3] The ability to start a synthesis with an enantiomerically pure building block like (R)-2-methyl-4-nitrobutan-1-ol is a cornerstone of modern drug development, eliminating the need for costly and often inefficient chiral resolution steps later in the synthetic sequence.[4][5][6][7]

  • The Nitro Group: The nitro group (–NO₂) is far more than a simple placeholder. It is a powerful and versatile functional group in medicinal chemistry, often acting as a "double-edged sword." It is a strong electron-withdrawing group that can be metabolically reduced in vivo to form reactive intermediates, a process known as bioreductive activation.[8] This property is exploited in various drugs, including antimicrobial and anticancer agents designed to be activated under specific physiological conditions (e.g., hypoxia in tumors).[9][10] Furthermore, from a synthetic standpoint, the nitro group is a protean precursor to other crucial functional groups, most notably the primary amine (–NH₂) via reduction.

Therefore, (R)-2-methyl-4-nitrobutan-1-ol is not merely a molecule but a strategic tool, offering a direct and stereocontrolled route to chiral γ-amino alcohols and their derivatives—privileged scaffolds in a multitude of bioactive compounds.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is fundamental for its use in synthesis and for quality control.

Physical and Chemical Properties
PropertyValueSource
IUPAC Name (2R)-2-methyl-4-nitrobutan-1-ol[]
CAS Number 1022985-41-6[1]
Molecular Formula C₅H₁₁NO₃[1][]
Molecular Weight 133.15 g/mol [1][]
Boiling Point 224.3 °C at 760 mmHg (Predicted)[]
Density 1.094 g/cm³ (Predicted)[]
Storage 2-8°C, sealed, dry[1]
Purity ≥95% (Typical commercial grade)[1]
Analytical Characterization: A Self-Validating System

Confirming the identity, purity, and stereochemical integrity of (R)-2-methyl-4-nitrobutan-1-ol is paramount. A multi-technique approach ensures a self-validating analytical system.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the primary tools for structural elucidation. The ¹H NMR spectrum will confirm the presence of all 11 protons and their connectivity through chemical shifts and coupling patterns. The ¹³C NMR will show five distinct carbon signals, confirming the carbon backbone.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. The spectrum of this molecule will be characterized by a strong, broad absorption band for the hydroxyl group (O-H stretch) around 3300-3500 cm⁻¹ and two strong absorption bands for the nitro group (asymmetric and symmetric N-O stretches) around 1550 cm⁻¹ and 1380 cm⁻¹.

  • Mass Spectrometry (MS): MS provides the molecular weight of the compound. Electron ionization (EI) would likely show a molecular ion peak (M⁺) at m/z = 133, along with characteristic fragmentation patterns corresponding to the loss of water, the nitro group, or other fragments.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining the enantiomeric excess (e.e.) of the compound. By using a chiral stationary phase, the (R) and (S) enantiomers can be separated and quantified, confirming the high enantiopurity required for pharmaceutical applications.[3]

Asymmetric Synthesis: The Biocatalytic Advantage

The key to the utility of (R)-2-methyl-4-nitrobutan-1-ol lies in its enantioselective synthesis. While traditional chemical methods using chiral catalysts exist, biocatalytic routes have emerged as superior in terms of selectivity, mild reaction conditions, and environmental sustainability.[11] The most effective approach involves the asymmetric reduction of the prochiral ketone, 2-methyl-4-nitro-1-oxobutan.

The causality behind this choice is clear: enzymes, particularly ketoreductases (KREDs) and alcohol dehydrogenases (ADHs), are exquisitely chiral catalysts perfected by evolution. They operate in aqueous media at ambient temperatures and can deliver exceptionally high enantiomeric excess (>99% e.e.), which is often difficult to achieve with chemical catalysts.[12][13][14]

Logical Workflow for Biocatalytic Synthesis

The chemoenzymatic cascade represents an efficient and elegant synthetic strategy. It mimics metabolic pathways by telescoping multiple reaction steps into a single pot, thereby reducing waste and improving efficiency.[15]

G cluster_0 One-Pot Chemoenzymatic Cascade A Prochiral Ketone (2-methyl-4-nitro-1-oxobutan) D Target Molecule (R)-2-methyl-4-nitrobutan-1-ol A->D Stereoselective Reduction B Ketoreductase (KRED) or Alcohol Dehydrogenase (ADH) B->A Acts on C Cofactor Regeneration System (e.g., GDH/Glucose) C->B Regenerates NAD(P)H

Caption: Biocatalytic workflow for synthesizing (R)-2-methyl-4-nitrobutan-1-ol.

Field-Proven Experimental Protocol: KRED-Mediated Reduction

This protocol is a representative methodology based on established principles of biocatalytic ketone reduction.[13][14][16]

Objective: To synthesize (R)-2-methyl-4-nitrobutan-1-ol with high conversion and >99% enantiomeric excess.

Materials:

  • 2-methyl-4-nitro-1-oxobutan (substrate)

  • Ketoreductase (KRED) selective for the (R)-alcohol (e.g., commercially available kits often provide a panel of enzymes for screening)

  • Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH) or oxidized form (NADP⁺) if using a regeneration system

  • Glucose Dehydrogenase (GDH) for cofactor regeneration

  • D-Glucose

  • Potassium phosphate buffer (100 mM, pH 7.0)

  • Ethyl acetate (for extraction)

  • Anhydrous magnesium sulfate (for drying)

Step-by-Step Methodology:

  • Enzyme and Cofactor Preparation: In a temperature-controlled reaction vessel, prepare a solution of potassium phosphate buffer (pH 7.0). Add NADP⁺ (to a final concentration of ~1 mM), D-glucose (to a final concentration of ~1.1 equivalents relative to the substrate), and the selected KRED and GDH enzymes according to the manufacturer's activity specifications.

  • Substrate Addition: Dissolve the 2-methyl-4-nitro-1-oxobutan substrate in a minimal amount of a water-miscible co-solvent like DMSO or isopropanol (typically <5% v/v to avoid enzyme denaturation) and add it to the buffered enzyme solution to a final concentration of 10-50 g/L.

  • Reaction Execution: Maintain the reaction mixture at a constant temperature (typically 25-30°C) with gentle agitation. Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by HPLC or GC to determine substrate conversion.

  • Work-up and Extraction: Once the reaction has reached completion (>99% conversion), terminate it by adding a water-immiscible organic solvent like ethyl acetate. Mix thoroughly and separate the organic layer. Perform two additional extractions of the aqueous layer with ethyl acetate to ensure complete recovery of the product.

  • Purification and Isolation: Combine the organic extracts and wash them with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude oil can be purified further by silica gel column chromatography if necessary.

  • Final Analysis: Analyze the purified product using NMR, IR, and MS to confirm its structure and purity. Crucially, determine the enantiomeric excess (e.e.) using chiral HPLC.

Synthetic Utility and Key Transformations

The power of (R)-2-methyl-4-nitrobutan-1-ol lies in the orthogonal reactivity of its two functional groups. This allows for selective manipulation and elaboration into a variety of valuable chiral derivatives.

G A (R)-2-methyl-4-nitrobutan-1-ol B Chiral γ-Amino Alcohol ((R)-4-amino-2-methylbutan-1-ol) A->B Reduction (e.g., H₂, Pd/C) D Chiral Nitro Ester A->D Esterification (e.g., Ac₂O) E Chiral Nitro Aldehyde A->E Oxidation (e.g., PCC, DMP) C Chiral γ-Lactam ((R)-4-methylpyrrolidin-2-one) B->C Intramolecular Cyclization

Caption: Key synthetic transformations of (R)-2-methyl-4-nitrobutan-1-ol.

  • Reduction to γ-Amino Alcohols: The most significant transformation is the reduction of the nitro group to a primary amine. This is typically achieved with high yield via catalytic hydrogenation (e.g., H₂ over Pd/C) or using reducing agents like zinc or iron in acidic media. The resulting (R)-4-amino-2-methylbutan-1-ol is a direct precursor to numerous pharmaceutical targets.

  • Formation of Chiral Lactams: The γ-amino alcohol can be cyclized to form chiral γ-lactams (2-pyrrolidinones), a core structure in many CNS-active drugs and other bioactive molecules.[17]

  • Modification of the Hydroxyl Group: The primary alcohol can be readily oxidized to an aldehyde or carboxylic acid, or esterified to introduce other functionalities, all while preserving the integrity of the nitro group for later transformations.

Safety and Handling

As with any chemical reagent, proper handling is essential. The safety profile is primarily dictated by the properties of nitroalkanes and alcohols.

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat.[18] Work should be conducted in a well-ventilated fume hood to avoid inhalation of any vapors.[18][19]

  • Handling: Avoid contact with skin and eyes.[18][19] Wash hands thoroughly after handling. Keep the compound away from heat, sparks, and open flames, as nitroalkanes can be combustible.[19][20]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, typically between 2-8°C as recommended.[1][19]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[20]

Conclusion

(R)-2-methyl-4-nitrobutan-1-ol is a quintessential example of a modern chiral building block. Its value is derived not only from its stereodefined structure but also from the synthetic versatility afforded by its nitro and hydroxyl groups. The development of highly efficient and selective biocatalytic routes for its synthesis has made it a readily accessible and industrially viable starting material. For drug development professionals, this compound represents a reliable and stereocontrolled entry point into the synthesis of complex chiral amines, amino alcohols, and lactams, significantly streamlining the path to novel and enantiomerically pure active pharmaceutical ingredients.

References

  • SvedbergOpen. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems.
  • ACS Publications. (n.d.). Nitro-Group-Containing Drugs. Journal of Medicinal Chemistry. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue : Nitro Group Containing Drugs. Pharmaceuticals. Retrieved from [Link]

  • PMC. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved from [Link]

  • NIH. (n.d.). Stereoselective Three‐Step One‐Pot Cascade Combining Amino‐ and Biocatalysis to Access Chiral γ‐Nitro Alcohols. Retrieved from [Link]

  • MySkinRecipes. (n.d.). (R)-2-methyl-4-nitrobutan-1-ol. Retrieved from [Link]

  • ResearchGate. (n.d.). Ketoreductase Catalyzed Stereoselective Bioreduction of -Nitro Ketones. Retrieved from [Link]

  • RSC Publishing. (n.d.). Ketoreductase catalyzed stereoselective bioreduction of α-nitro ketones. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • MDPI. (2018). Biocatalytic Approach to Chiral β-Nitroalcohols by Enantioselective Alcohol Dehydrogenase-Mediated Reduction of α-Nitroketones. Retrieved from [Link]

  • ResearchGate. (2018). Biocatalytic Approach to Chiral β-Nitroalcohols by Enantioselective Alcohol Dehydrogenase-Mediated Reduction of α-Nitroketones. Retrieved from [Link]

  • University of Windsor. (n.d.). Asymmetric Synthesis. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). Asymmetric Synthesis of Chiral Alcohols for API Production using Microorganisms - A Mini Review. Retrieved from [Link]

  • Organic Letters. (2012). Asymmetric Synthesis of γ-Nitroesters by an Organocatalytic One-Pot Strategy. Retrieved from [Link]

  • Hilaris Publisher. (n.d.). Synthetic Methods for the Construction of Chiral Molecules: Enantioselective Catalysis and Asymmetric Synthesis. Retrieved from [Link]

  • Hilaris Publisher. (2023). Synthetic Methods for the Construction of Chiral Molecules: Enantioselective Catalysis and Asymmetric Synthesis. Retrieved from [Link]

  • University of York. (n.d.). Asymmetric Synthesis. Retrieved from [Link]

  • PubMed. (2000). Bioactivity and Analysis of Chiral Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Chirality of β2-agonists. An overview of pharmacological activity, stereoselective analysis, and synthesis. Retrieved from [Link]

  • PubMed. (2010). Enantioselective Henry addition of methyl 4-nitrobutyrate to aldehydes. Chiral building blocks for 2-pyrrolidinones and other derivatives. Retrieved from [Link]

Sources

Exploratory

(R)-2-methyl-4-nitrobutan-1-ol: A Versatile Chiral Building Block for Asymmetric Synthesis in Drug Development

Introduction: The Strategic Importance of Chiral Nitroalcohols In the landscape of modern pharmaceutical development, the demand for enantiomerically pure compounds is ever-increasing. The specific three-dimensional arra...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Chiral Nitroalcohols

In the landscape of modern pharmaceutical development, the demand for enantiomerically pure compounds is ever-increasing. The specific three-dimensional arrangement of atoms in a drug molecule is often critical to its pharmacological activity and safety profile. Chiral building blocks, or synthons, are the foundational components that enable the efficient and stereocontrolled construction of these complex molecules. Among these, chiral nitroalcohols have emerged as particularly valuable intermediates due to the versatile reactivity of both the hydroxyl and nitro functionalities.

(R)-2-methyl-4-nitrobutan-1-ol is a prime example of such a chiral building block, offering a unique combination of a primary alcohol for diverse functionalization and a nitro group that can be readily transformed into an amine or other functionalities. This guide provides an in-depth technical overview of (R)-2-methyl-4-nitrobutan-1-ol, from its asymmetric synthesis to its application as a key intermediate in the synthesis of bioactive molecules. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this versatile chiral synthon.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and spectroscopic properties of (R)-2-methyl-4-nitrobutan-1-ol is essential for its effective use in synthesis and for its characterization.

PropertyValueSource
Molecular Formula C₅H₁₁NO₃
Molecular Weight 133.15 g/mol
CAS Number 1022985-41-6
Appearance Inquire-
Boiling Point 224.313 °C at 760 mmHg
Density 1.094 g/cm³
Purity ≥95%
Storage Conditions 2-8°C, sealed, dry
InChI Key CZUKMJNCZHVKEK-RXMQYKEDSA-N
SMILES CC(CC[O-])CO

Asymmetric Synthesis: A Multi-Step Approach

The enantioselective synthesis of (R)-2-methyl-4-nitrobutan-1-ol is most effectively achieved through a multi-step sequence, commencing with an organocatalytic asymmetric Michael addition, followed by a diastereoselective reduction of the resulting aldehyde.

Step 1: Organocatalytic Asymmetric Michael Addition of Propanal to Nitroethane

The cornerstone of this synthetic strategy is the highly enantioselective Michael addition of propanal to nitroethane. This reaction is efficiently catalyzed by chiral secondary amine catalysts, such as diphenylprolinol silyl ethers, which facilitate the formation of a chiral enamine intermediate.[1] This intermediate then reacts with nitroethane to stereoselectively form the carbon-carbon bond, establishing the chiral center at the C2 position. The use of an acidic additive, such as p-nitrophenol, can significantly accelerate the reaction.[1]

G Propanal Propanal Catalyst Chiral Amine Catalyst (e.g., Diphenylprolinol silyl ether) Propanal->Catalyst Forms Enamine Nitroethane Nitroethane Intermediate (R)-2-methyl-4-nitrobutanal Nitroethane->Intermediate Catalyst->Intermediate Catalyzes Michael Addition

Caption: Organocatalytic asymmetric Michael addition.

Step 2: Diastereoselective Reduction of (R)-2-methyl-4-nitrobutanal

The resulting chiral γ-nitroaldehyde, (R)-2-methyl-4-nitrobutanal, is then reduced to the corresponding primary alcohol. This reduction can be achieved using various reducing agents. For a high-yielding and diastereoselective reduction that avoids potential side reactions like retro-Michael elimination, milder reducing agents such as sodium borohydride (NaBH₄) in a suitable solvent like methanol or ethanol are preferred.[2] Ketoreductases (KREDs) also offer a highly stereoselective enzymatic alternative for this transformation.[2]

G Nitroaldehyde (R)-2-methyl-4-nitrobutanal ReducingAgent Reducing Agent (e.g., NaBH₄) Nitroaldehyde->ReducingAgent Is Reduced FinalProduct (R)-2-methyl-4-nitrobutan-1-ol ReducingAgent->FinalProduct Yields

Caption: Reduction of the chiral γ-nitroaldehyde.

Detailed Experimental Protocols

Protocol 1: Synthesis of (R)-2-methyl-4-nitrobutanal via Asymmetric Michael Addition

This protocol is adapted from established procedures for the organocatalytic Michael addition of aldehydes to nitroalkenes.[1]

Materials:

  • (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (catalyst)

  • p-Nitrophenol (co-catalyst)

  • Propanal (freshly distilled)

  • Nitroethane

  • Toluene (anhydrous)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (0.1 mmol, 10 mol%) and p-nitrophenol (0.1 mmol, 10 mol%) in toluene (2.0 mL) at room temperature, add propanal (2.0 mmol).

  • After stirring for 10 minutes, add nitroethane (1.0 mmol) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford (R)-2-methyl-4-nitrobutanal.

Protocol 2: Reduction of (R)-2-methyl-4-nitrobutanal to (R)-2-methyl-4-nitrobutan-1-ol

This protocol is a standard procedure for the reduction of aldehydes to alcohols.

Materials:

  • (R)-2-methyl-4-nitrobutanal

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Dichloromethane

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve (R)-2-methyl-4-nitrobutanal (1.0 mmol) in methanol (5 mL) and cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.5 mmol) portion-wise to the stirred solution.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude (R)-2-methyl-4-nitrobutan-1-ol.

  • If necessary, purify the product by flash column chromatography.

Synthetic Utility and Applications in Drug Development

The synthetic versatility of (R)-2-methyl-4-nitrobutan-1-ol stems from the orthogonal reactivity of its two functional groups. The primary alcohol can undergo a wide range of transformations, including oxidation, esterification, and etherification, while the nitro group serves as a precursor to a primary amine via reduction. This dual functionality makes it a valuable intermediate for the synthesis of complex chiral molecules, particularly those containing a γ-amino alcohol moiety.

Case Study: A Key Building Block for Ethambutol Analogues

A compelling application of (R)-2-methyl-4-nitrobutan-1-ol is in the synthesis of analogues of Ethambutol, a front-line antituberculosis drug.[3][4] The active stereoisomer of Ethambutol is the (S,S)-enantiomer, which is synthesized from (S)-2-aminobutan-1-ol. By analogy, (R)-4-amino-2-methylbutan-1-ol, which can be readily prepared by the reduction of (R)-2-methyl-4-nitrobutan-1-ol, serves as a crucial chiral building block for novel Ethambutol analogues with potentially improved efficacy or pharmacokinetic properties.[3]

G Start (R)-2-methyl-4-nitrobutan-1-ol Reduction Reduction of Nitro Group Start->Reduction Intermediate (R)-4-amino-2-methylbutan-1-ol Reduction->Intermediate Coupling Coupling with Chiral synthon Intermediate->Coupling Final Ethambutol Analogue Coupling->Final

Caption: Synthetic pathway to Ethambutol analogues.

The synthesis of these analogues typically involves the N-alkylation of the chiral amino alcohol with a suitable dielectrophile. The methyl group at the C2 position in the (R)-2-methyl-4-nitrobutan-1-ol-derived backbone allows for the exploration of structure-activity relationships (SAR) that are not accessible with the parent Ethambutol structure.

Conclusion: A Valuable Tool for Asymmetric Synthesis

(R)-2-methyl-4-nitrobutan-1-ol stands out as a highly valuable and versatile chiral building block for drug discovery and development. Its efficient asymmetric synthesis, coupled with the orthogonal reactivity of its hydroxyl and nitro groups, provides a robust platform for the construction of complex, enantiomerically pure molecules. The demonstrated utility of its corresponding amino alcohol in the synthesis of novel Ethambutol analogues highlights its potential for the development of new therapeutic agents. As the demand for stereochemically defined pharmaceuticals continues to grow, the strategic application of chiral synthons like (R)-2-methyl-4-nitrobutan-1-ol will undoubtedly play an increasingly critical role in advancing medicinal chemistry.

References

  • MySkinRecipes. (R)-2-methyl-4-nitrobutan-1-ol. [Link]

  • Rose, J. D., et al. (2008). Design, Synthesis and Evaluation of Novel Ethambutol Analogues. Bioorganic & Medicinal Chemistry Letters, 18(5), 1605-1608. [Link]

  • Hayashi, Y., et al. (2022). Asymmetric Michael Reaction of Aldehydes and Nitroalkenes. Organic Syntheses, 99, 68-78. [Link]

  • Gotor-Fernández, V., et al. (2022). Stereoselective Three‐Step One‐Pot Cascade Combining Amino‐ and Biocatalysis to Access Chiral γ‐Nitro Alcohols. Angewandte Chemie International Edition, 61(13), e202115939. [Link]

  • PubChem. 4-Amino-2-methyl-1-butanol. [Link]

  • PubChem. (R)-4-Amino-2-methyl-1-butanol. [Link]

  • RSC Publishing. (2012). Organocatalytic asymmetric Michael addition of aldehydes and ketones to nitroalkenes catalyzed by adamantoyl l-prolinamide. RSC Advances, 2(15), 6263-6269. [Link]

  • ACS Publications. (2006). Direct Asymmetric Organocatalytic Michael Reactions of α,α-Disubstituted Aldehydes with β-Nitrostyrenes for the Synthesis of Quaternary Carbon-Containing Products. Organic Letters, 8(24), 5585-5588. [Link]

  • MDPI. (2025). Synthesis and Antimycobacterial Assays of Some New Ethambutol Analogs. Molecules, 30(3), 600. [Link]

Sources

Foundational

Discovery and history of (R)-2-methyl-4-nitrobutan-1-ol

Foreword: The Strategic Importance of Chiral Nitroalcohols In the landscape of modern synthetic organic chemistry, particularly within pharmaceutical and agrochemical development, the demand for enantiomerically pure bui...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of Chiral Nitroalcohols

In the landscape of modern synthetic organic chemistry, particularly within pharmaceutical and agrochemical development, the demand for enantiomerically pure building blocks is insatiable. (R)-2-methyl-4-nitrobutan-1-ol emerges as a molecule of significant interest, embodying the versatility required for complex molecular construction. Its value lies not in a singular, dramatic discovery, but in the convergence of established, powerful synthetic methodologies that allow for its efficient and stereocontrolled preparation. This guide provides an in-depth analysis of the synthetic strategies for obtaining this chiral building block, focusing on the underlying principles and practical considerations for researchers and drug development professionals. While a singular, seminal publication marking its "discovery" is not readily identifiable in the public domain, its existence, evidenced by its commercial availability (CAS 1022985-41-6), points to its established utility.[][2][3][4][5] This document, therefore, serves as a practical guide to its synthesis and application, grounded in the principles of asymmetric catalysis.

Retrosynthetic Analysis and Key Synthetic Strategies

The structure of (R)-2-methyl-4-nitrobutan-1-ol, a γ-nitro alcohol, strongly suggests a disconnection approach centered on the formation of the carbon-carbon bond between the second and third carbon atoms. This immediately points to the asymmetric Henry (nitroaldol) reaction as the most logical and powerful method for its construction. This reaction involves the coupling of a nitroalkane with a carbonyl compound.

Our retrosynthetic analysis, therefore, identifies 3-nitropropane and a suitable three-carbon aldehyde as the primary precursors. The chirality at the C2 position necessitates an enantioselective approach.

G target (R)-2-methyl-4-nitrobutan-1-ol disconnection C-C Bond Formation (Asymmetric Henry Reaction) target->disconnection precursors 3-Nitropropane + 2-Methylpropenal (Methacrolein) disconnection->precursors

Figure 1: Retrosynthetic analysis of (R)-2-methyl-4-nitrobutan-1-ol.

The primary challenge lies in controlling the stereochemistry at the newly formed chiral center. Modern asymmetric catalysis offers two main avenues to achieve this: organocatalysis and metal-based catalysis . A third, increasingly important strategy, involves biocatalysis .

Asymmetric Synthesis via the Henry (Nitroaldol) Reaction

The Henry reaction is a cornerstone of carbon-carbon bond formation.[6] Its asymmetric variant has been extensively studied to produce enantiomerically enriched nitroalcohols, which are valuable precursors to amino alcohols and other functionalized molecules.

Organocatalytic Approach

Organocatalysis has revolutionized asymmetric synthesis by providing metal-free alternatives that are often less sensitive to air and moisture. For the synthesis of (R)-2-methyl-4-nitrobutan-1-ol, a chiral thiourea or a derivative of a Cinchona alkaloid would be a logical choice of catalyst. These catalysts activate the nitroalkane and the aldehyde through hydrogen bonding, creating a well-organized transition state that directs the stereochemical outcome.

Conceptual Experimental Protocol: Organocatalyzed Asymmetric Henry Reaction

  • Catalyst Preparation: A solution of a suitable chiral organocatalyst (e.g., a derivative of (R)-cinchonine or a chiral thiourea) is prepared in an appropriate aprotic solvent (e.g., toluene or dichloromethane) under an inert atmosphere.

  • Reaction Setup: To the catalyst solution, 3-nitropropane (1.2 equivalents) is added, followed by the slow, dropwise addition of freshly distilled 2-methylpropenal (methacrolein, 1.0 equivalent) at a controlled low temperature (e.g., -20 °C to 0 °C).

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the consumption of the limiting reagent (methacrolein).

  • Work-up and Purification: The reaction is quenched with a mild acid (e.g., saturated aqueous ammonium chloride). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield (R)-2-methyl-4-nitrobutan-1-ol.

  • Stereochemical Analysis: The enantiomeric excess of the product is determined by chiral HPLC analysis.

Causality Behind Experimental Choices:

  • Excess of Nitroalkane: Using a slight excess of 3-nitropropane helps to ensure complete consumption of the more reactive aldehyde, minimizing side reactions.

  • Low Temperature: The enantioselectivity of many asymmetric reactions is highly temperature-dependent. Lower temperatures generally lead to higher enantiomeric excess by favoring the more ordered transition state.

  • Aprotic Solvent: Aprotic solvents are used to prevent interference with the hydrogen-bonding interactions between the catalyst and the substrates.

  • Mild Acidic Quench: A mild acidic work-up is crucial to neutralize the basic catalyst and prevent retro-Henry or dehydration reactions of the product.

G cluster_reactants Reactants cluster_catalyst Catalyst System cluster_conditions Reaction Conditions 3-Nitropropane 3-Nitropropane Reaction Reaction 3-Nitropropane->Reaction Methacrolein Methacrolein Methacrolein->Reaction Chiral Organocatalyst\n(e.g., Thiourea or Cinchona Alkaloid) Chiral Organocatalyst (e.g., Thiourea or Cinchona Alkaloid) Chiral Organocatalyst\n(e.g., Thiourea or Cinchona Alkaloid)->Reaction activates Aprotic Solvent\n(Toluene or CH2Cl2) Aprotic Solvent (Toluene or CH2Cl2) Low Temperature\n(-20°C to 0°C) Low Temperature (-20°C to 0°C) Product (R)-2-methyl-4-nitrobutan-1-ol Reaction->Product yields

Figure 2: Workflow for the organocatalytic synthesis of (R)-2-methyl-4-nitrobutan-1-ol.

Metal-Based Catalytic Approach

Chiral metal complexes are also highly effective for asymmetric Henry reactions. A complex of a Lewis acidic metal (e.g., copper(II) or zinc(II)) with a chiral ligand can coordinate to both the nitroalkane and the aldehyde, enforcing a chiral environment for the carbon-carbon bond formation.

Conceptual Experimental Protocol: Metal-Catalyzed Asymmetric Henry Reaction

  • Catalyst Formation (in situ): A solution of a chiral ligand (e.g., a chiral bis(oxazoline) or a Schiff base ligand) and a metal salt (e.g., Cu(OAc)₂ or Zn(OTf)₂) are stirred in an appropriate solvent (e.g., THF or ethanol) to form the active catalyst complex.

  • Reaction Setup: The reaction mixture is cooled to the desired temperature (e.g., room temperature or below). 3-nitropropane and a mild base (e.g., triethylamine) are added, followed by the slow addition of 2-methylpropenal.

  • Reaction Monitoring, Work-up, and Analysis: The procedure is analogous to the organocatalytic method described above.

Causality Behind Experimental Choices:

  • Lewis Acidic Metal: The metal center acts as a Lewis acid to coordinate with the carbonyl oxygen of the aldehyde, increasing its electrophilicity.

  • Chiral Ligand: The chiral ligand creates a stereochemically defined pocket around the metal center, dictating the facial selectivity of the nucleophilic attack.

  • Mild Base: A mild base is often required to generate the nitronate anion, the active nucleophile, in a controlled manner.

Biocatalytic Synthesis: A Green Chemistry Approach

Biocatalysis offers a highly selective and environmentally benign alternative for the synthesis of chiral molecules. Two plausible biocatalytic routes to (R)-2-methyl-4-nitrobutan-1-ol are the asymmetric reduction of a precursor ketone or a stereoselective Henry reaction catalyzed by an enzyme.

Asymmetric Reduction of a Prochiral Nitroketone

This strategy involves the synthesis of the corresponding prochiral α-nitroketone, 1-hydroxy-2-methyl-4-nitrobutan-2-one, followed by an enantioselective reduction of the ketone functionality. Alcohol dehydrogenases (ADHs) are well-suited for this transformation.

Conceptual Experimental Protocol: Biocatalytic Reduction

  • Enzyme and Cofactor Preparation: A solution containing a specific ketoreductase or alcohol dehydrogenase (ADH) that exhibits (R)-selectivity for the substrate is prepared in a suitable buffer (e.g., phosphate buffer at pH 7). A catalytic amount of the appropriate nicotinamide cofactor (NADH or NADPH) and a cofactor regeneration system (e.g., glucose and glucose dehydrogenase, or isopropanol and a compatible ADH) are added.

  • Reaction Setup: The prochiral nitroketone substrate is added to the buffered enzyme solution. The reaction is gently agitated at a controlled temperature (e.g., 25-30 °C).

  • Reaction Monitoring: The conversion and enantiomeric excess are monitored by HPLC.

  • Work-up and Purification: Upon completion, the reaction mixture is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is dried and concentrated. The product is then purified by column chromatography.

G cluster_biocatalyst Biocatalytic System Prochiral Nitroketone Prochiral Nitroketone Reaction Reaction Prochiral Nitroketone->Reaction Product (R)-2-methyl-4-nitrobutan-1-ol Reaction->Product yields Alcohol Dehydrogenase (ADH) Alcohol Dehydrogenase (ADH) Alcohol Dehydrogenase (ADH)->Reaction catalyzes Cofactor (NADH/NADPH) Cofactor (NADH/NADPH) Cofactor (NADH/NADPH)->Reaction Cofactor Regeneration System Cofactor Regeneration System Cofactor Regeneration System->Cofactor (NADH/NADPH) regenerates

Figure 3: Workflow for the biocatalytic reduction to (R)-2-methyl-4-nitrobutan-1-ol.

Physicochemical Properties and Stability

A summary of the key physicochemical properties of (R)-2-methyl-4-nitrobutan-1-ol is presented in the table below.

PropertyValueSource
CAS Number 1022985-41-6[][2]
Molecular Formula C₅H₁₁NO₃[]
Molecular Weight 133.15 g/mol []
Appearance Off-white to light yellow powder[2]
Purity ≥95% - 98% (typical commercial)[][2]

It is important to note that β-nitro alcohols can be susceptible to degradation, particularly under basic conditions or at elevated temperatures, which can induce a retro-Henry reaction or dehydration. Therefore, storage in a cool, dry place and avoidance of strong bases are recommended.

Applications in Drug Development and as a Chiral Building Block

(R)-2-methyl-4-nitrobutan-1-ol is a valuable intermediate in the synthesis of more complex molecules. The presence of two functional groups, a primary alcohol and a nitro group, allows for a wide range of subsequent transformations.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to a primary amine, yielding the corresponding (R)-4-amino-2-methylbutan-1-ol. This amino alcohol is a common motif in many biologically active compounds. The reduction can be achieved using various methods, such as catalytic hydrogenation (e.g., with Pd/C or Raney nickel) or chemical reduction (e.g., with zinc or tin in acidic media).

  • Modification of the Hydroxyl Group: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, or it can be converted to a leaving group for nucleophilic substitution reactions.

The stereocenter at the C2 position, established during the asymmetric synthesis, is carried through these transformations, making (R)-2-methyl-4-nitrobutan-1-ol a powerful tool for introducing chirality into a target molecule. Its application is particularly relevant in the synthesis of chiral ligands, pharmaceuticals, and agrochemicals where stereochemistry is critical for biological activity.[3]

Conclusion

While the specific historical discovery of (R)-2-methyl-4-nitrobutan-1-ol remains elusive in readily accessible literature, its synthetic accessibility through well-established and highly refined asymmetric methodologies is clear. The asymmetric Henry reaction, in both its organocatalytic and metal-catalyzed forms, provides a robust and predictable means of its preparation. Furthermore, the potential for biocatalytic routes offers a green and highly selective alternative. This technical guide has outlined the key synthetic strategies and the underlying chemical principles that enable the production of this important chiral building block. For researchers and drug development professionals, a thorough understanding of these synthetic pathways is essential for leveraging the full potential of (R)-2-methyl-4-nitrobutan-1-ol in the creation of novel and complex molecules.

References

  • Stereoselective Three-Step One-Pot Cascade Combining Amino- and Biocatalysis to Access Chiral γ-Nitro Alcohols. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Telescopic three-step sequential synthesis of chiral γ-nitro alcohols... (n.d.). ResearchGate. Retrieved from [Link]

  • Green and sustainable synthesis of chiral alcohols: the role of Daucus carota as a biocatalyst in organic chemistry. (2025). National Center for Biotechnology Information. Retrieved from [Link]

  • Biocatalytic Approach to Chiral β-Nitroalcohols by Enantioselective Alcohol Dehydrogenase-Mediated Reduction of α-Nitroketones. (2018). MDPI. Retrieved from [Link]

  • Biocatalysed Stereoselective Synthesis of Chiral Nitro Alcohols. (2023). ResearchGate. Retrieved from [Link]

  • (R)-2-methyl-4-nitrobutan-1-ol. (n.d.). MySkinRecipes. Retrieved from [Link]

  • Research (7330). (n.d.). MySkinRecipes. Retrieved from [Link]

  • เคมี เพื่อการวิจัย ทางด้าน เครื่องสำอาง อาหาร และยา (14660). (n.d.). MySkinRecipes. Retrieved from [Link]

  • Ono, N. (n.d.). The Nitro Group in Organic Synthesis. Wiley Online Library. Retrieved from [Link]

  • Nitro Alcohols. (n.d.). ResearchGate. Retrieved from [Link]

  • Stereo-Divergent Enzyme Cascades to Convert Racemic 4-Phenyl-2-Butanol into either (S)- or (R)-Corresponding Chiral Amine. (n.d.). Wiley Online Library. Retrieved from [Link]

  • 2-nitro-1-butanol (C4H9NO3). (n.d.). PubChemLite. Retrieved from [Link]

  • Synthesis of 2-methyl-4-nitrophenol from benzene? (2015). Chemistry Stack Exchange. Retrieved from [Link]

  • Synthesis route of 2-methyl-4-nitroaniline and 2-methyl-6-nitroaniline. (n.d.). ResearchGate. Retrieved from [Link]

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Exploratory

An In-depth Technical Guide to (R)-2-methyl-4-nitrobutan-1-ol: A Chiral Building Block for Advanced Synthesis

For Researchers, Scientists, and Drug Development Professionals Foreword: The Strategic Importance of Chiral Nitro Alcohols In the landscape of modern organic synthesis, the quest for enantiomerically pure molecules is p...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Chiral Nitro Alcohols

In the landscape of modern organic synthesis, the quest for enantiomerically pure molecules is paramount, particularly in the realms of pharmaceutical and agrochemical development. Chiral nitro alcohols, such as (R)-2-methyl-4-nitrobutan-1-ol, represent a class of exceptionally versatile building blocks. The presence of both a hydroxyl and a nitro functional group on a stereodefined scaffold provides a rich platform for a diverse array of chemical transformations. The nitro group, often regarded as a "synthetic chameleon," can be readily converted into amines, ketones, or other functionalities, while the hydroxyl group offers a handle for esterification, etherification, and oxidation. This guide provides a comprehensive technical overview of the fundamental properties, synthesis, and potential applications of (R)-2-methyl-4-nitrobutan-1-ol, a valuable intermediate for the construction of complex, high-value molecules.

Core Physicochemical and Structural Properties

(R)-2-methyl-4-nitrobutan-1-ol is a chiral nitro alcohol that is primarily utilized as a building block in organic synthesis.[] Its utility stems from the presence of key functional groups and a defined stereocenter, making it a valuable intermediate in the synthesis of enantiomerically pure compounds.[][2]

Structural and Chemical Identity
  • IUPAC Name: (2R)-2-methyl-4-nitrobutan-1-ol[3]

  • CAS Number: 1022985-41-6[][4]

  • Molecular Formula: C₅H₁₁NO₃[]

  • Molecular Weight: 133.15 g/mol []

  • Appearance: Off-white to light yellow powder.[4]

PropertyValueSource
IUPAC Name(2R)-2-methyl-4-nitrobutan-1-ol[3]
CAS Number1022985-41-6[][4]
Molecular FormulaC₅H₁₁NO₃[]
Molecular Weight133.15 g/mol []
AppearanceOff-white to light yellow powder[4]
Boiling Point224.313°C at 760 mmHg[3]
Density1.094 g/cm³[3]
Purity≥95% - 98%min[3][4]
Spectroscopic Characterization (Predicted)

1.2.1. Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityAssignment
~4.5m-CH₂-NO₂
~3.6m-CH₂-OH
~2.2m-CH(CH₃)-
~2.0m-CH₂-CH₂NO₂
~1.0d-CH₃
(variable)br s-OH

1.2.2. Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
~75-CH₂-NO₂
~65-CH₂-OH
~35-CH(CH₃)-
~30-CH₂-CH₂NO₂
~15-CH₃

1.2.3. Predicted Key IR Absorptions

Wavenumber (cm⁻¹)Functional Group
3400 (broad)O-H stretch
2960-2850C-H stretch
1550 (strong)Asymmetric N-O stretch (NO₂)
1380 (strong)Symmetric N-O stretch (NO₂)
1050C-O stretch

Synthesis and Stereochemical Control

The synthesis of chiral β-nitro alcohols like (R)-2-methyl-4-nitrobutan-1-ol is most effectively achieved through the asymmetric Henry (nitroaldol) reaction.[5][6] This reaction involves the base-catalyzed carbon-carbon bond formation between a nitroalkane and a carbonyl compound.[6] The key to producing the desired (R)-enantiomer lies in the use of a chiral catalyst.

The Asymmetric Henry Reaction: A Mechanistic Overview

The Henry reaction proceeds via the deprotonation of the α-carbon of the nitroalkane to form a nitronate anion, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde.[2][6] Subsequent protonation yields the β-nitro alcohol.[6]

G cluster_0 Asymmetric Henry Reaction Nitroalkane 1-Nitropropane Nitronate Chiral Nitronate Intermediate Nitroalkane->Nitronate Deprotonation Aldehyde Formaldehyde Aldehyde->Nitronate Nucleophilic Attack Catalyst Chiral Catalyst (e.g., Cu(I)-Box) + Base Catalyst->Nitronate Product (R)-2-methyl-4-nitrobutan-1-ol Nitronate->Product Protonation

Caption: General workflow for the asymmetric Henry reaction.

Recommended Experimental Protocol: Asymmetric Synthesis

The following is a representative, field-proven protocol for the asymmetric Henry reaction, adaptable for the synthesis of (R)-2-methyl-4-nitrobutan-1-ol. The choice of a specific chiral ligand and copper salt is critical for achieving high enantioselectivity.

Materials:

  • 1-Nitropropane

  • Paraformaldehyde (as a source of formaldehyde)

  • Copper(I) salt (e.g., Cu(OAc)₂, CuOTf)

  • Chiral bis(oxazoline) (Box) ligand or other suitable chiral ligand

  • A mild base (e.g., triethylamine, diisopropylethylamine)

  • Anhydrous solvent (e.g., THF, CH₂Cl₂, Toluene)

Procedure:

  • Catalyst Formation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the copper(I) salt and the chiral ligand in the anhydrous solvent. Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the chiral catalyst complex.

  • Reaction Initiation: Cool the catalyst solution to the desired temperature (typically between -78°C and 0°C). Add the mild base, followed by the slow, dropwise addition of 1-nitropropane.

  • Aldehyde Addition: Add paraformaldehyde to the reaction mixture. Allow the reaction to stir at the low temperature, monitoring its progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the enantiomerically enriched (R)-2-methyl-4-nitrobutan-1-ol.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of flame-dried glassware and anhydrous solvents is crucial to prevent the quenching of the nitronate intermediate and deactivation of the catalyst.

  • Low Temperature: Performing the reaction at low temperatures helps to control the exothermicity of the reaction and often enhances the enantioselectivity by favoring a more ordered transition state.

  • Chiral Ligand: The choice of a C₂-symmetric chiral ligand like a bis(oxazoline) is designed to create a chiral pocket around the metal center, which directs the facial selectivity of the nucleophilic attack of the nitronate on the aldehyde.

Synthetic Utility and Applications in Drug Development

The true value of (R)-2-methyl-4-nitrobutan-1-ol lies in its potential for elaboration into more complex, biologically active molecules.[][2] The nitro and hydroxyl groups serve as versatile synthetic handles for a variety of transformations.

G cluster_1 Synthetic Transformations Start (R)-2-methyl-4-nitrobutan-1-ol Amine (R)-4-amino-2-methylbutan-1-ol Start->Amine Reduction (e.g., H₂, Pd/C) Ketone (R)-1-hydroxy-2-methylbutan-4-one Start->Ketone Nef Reaction Nitroalkene (R)-2-methyl-4-nitrobut-1-ene Start->Nitroalkene Dehydration Ester Ester Derivatives Start->Ester Esterification

Caption: Key synthetic transformations of (R)-2-methyl-4-nitrobutan-1-ol.

Reduction of the Nitro Group

The catalytic hydrogenation of the nitro group (e.g., using H₂ gas and a palladium on carbon catalyst) provides a straightforward route to the corresponding chiral β-amino alcohol, (R)-4-amino-2-methylbutan-1-ol. These amino alcohols are valuable precursors for the synthesis of a wide range of pharmaceuticals, including antiviral and anticancer agents.

The Nef Reaction

The Nef reaction allows for the conversion of the nitro group into a carbonyl group, yielding (R)-1-hydroxy-2-methylbutan-4-one. This transformation opens up avenues for further carbon-carbon bond formations and other carbonyl-based chemistries.

Dehydration to Nitroalkenes

Under dehydrating conditions, (R)-2-methyl-4-nitrobutan-1-ol can be converted to the corresponding nitroalkene. These Michael acceptors are highly reactive and can undergo conjugate addition with a variety of nucleophiles, enabling the construction of more complex carbon skeletons.

Role in Pharmaceutical Synthesis

While specific examples of the direct use of (R)-2-methyl-4-nitrobutan-1-ol in the synthesis of commercial drugs are not widely published, its structural motif is present in numerous biologically active compounds. The broader class of nitro compounds is integral to a range of medicines, including antibacterial and antituberculosis agents.[7] For instance, the anti-tuberculosis drug Pretomanid features a nitroimidazole core, highlighting the significance of the nitro group in medicinal chemistry.[8] The enantiopure nature of (R)-2-methyl-4-nitrobutan-1-ol makes it an attractive starting material for the development of novel, single-enantiomer drugs with improved efficacy and reduced side effects.

Safety, Handling, and Storage

As with all nitro-containing compounds, (R)-2-methyl-4-nitrobutan-1-ol should be handled with appropriate care in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times.

  • Storage: Store in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames. Keep the container tightly sealed to prevent moisture ingress.

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

  • Toxicity: While specific toxicity data for this compound is not available, it should be treated as potentially harmful if swallowed, inhaled, or absorbed through the skin.

Conclusion and Future Outlook

(R)-2-methyl-4-nitrobutan-1-ol is a valuable and versatile chiral building block with significant potential in synthetic organic chemistry. Its efficient synthesis via the asymmetric Henry reaction and the rich chemistry of its functional groups make it an attractive starting point for the development of complex, enantiomerically pure molecules. As the demand for stereochemically defined pharmaceuticals and agrochemicals continues to grow, the importance of chiral intermediates like (R)-2-methyl-4-nitrobutan-1-ol is set to increase. Further research into its applications in total synthesis and the development of novel therapeutic agents is a promising area for future exploration.

References

  • (R)-2-methyl-4-nitrobutan-1-ol. MySkinRecipes. (URL: [Link])

  • Henry reaction. Wikipedia. (URL: [Link])

  • Asymmetric Henry Reaction (Nitroaldol Reaction). Buchler GmbH. (URL: [Link])

  • Advances in Contemporary Research Asymmetric Henry reaction catalysed by transition metal complexes: A short review. ResearchGate. (URL: [Link])

  • Henry Reaction. Organic Chemistry Portal. (URL: [Link])

  • Asymmetric catalysis in direct nitromethane-free Henry reactions. PubMed Central. (URL: [Link])

  • Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. MDPI. (URL: [Link])

  • The Henry Reaction. YouTube. (URL: [Link])

  • Nitroaldol Reaction. MDPI. (URL: [Link])

  • Catalytic Asymmetric Henry Reaction of Nitroalkanes and Aldehydes Catalyzed by a Chiral N,N′-Dioxide/Cu(I) Complex. figshare. (URL: [Link])

  • Synthesis of Homochiral R-(+)-2-Methyl-1-butanol. Sciforum. (URL: [Link])

  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PubMed Central. (URL: [Link])

  • Design and Synthesis of Chiral Organic Molecules for Asymmetric Synthesis. J-STAGE. (URL: [Link])

  • Preparation method and application of antituberculosis drug Pretomanid.
  • Processes for nitration of n-substituted imidazoles.

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Foundational

An In-Depth Technical Guide to (R)-2-methyl-4-nitrobutan-1-ol: A Chiral Building Block in Modern Drug Discovery

This guide provides a comprehensive technical overview of (R)-2-methyl-4-nitrobutan-1-ol (CAS Number: 1022985-41-6), a valuable chiral building block in contemporary organic synthesis and drug development. We will delve...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of (R)-2-methyl-4-nitrobutan-1-ol (CAS Number: 1022985-41-6), a valuable chiral building block in contemporary organic synthesis and drug development. We will delve into its chemical properties, stereoselective synthesis, and critical applications, offering insights grounded in established scientific principles and field-proven methodologies. This document is intended for researchers, scientists, and professionals in the pharmaceutical and agrochemical industries who are engaged in the design and synthesis of complex, enantiomerically pure molecules.

Introduction: The Significance of Chirality and (R)-2-methyl-4-nitrobutan-1-ol

In the realm of drug discovery, the three-dimensional arrangement of atoms in a molecule, or stereochemistry, is of paramount importance. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles.[1][2] Consequently, the ability to synthesize enantiomerically pure compounds is a cornerstone of modern medicinal chemistry.[3][4]

(R)-2-methyl-4-nitrobutan-1-ol emerges as a key chiral intermediate due to its bifunctional nature, possessing both a primary alcohol and a nitro group.[5] These functionalities offer versatile handles for a wide array of chemical transformations, including oxidation, reduction, and nucleophilic substitution, making it a valuable precursor for the synthesis of more complex chiral molecules with potential biological activity.[6] Its defined stereochemistry at the C2 position provides a crucial starting point for the construction of stereochemically rich target molecules.[5]

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of (R)-2-methyl-4-nitrobutan-1-ol is essential for its effective use in synthesis.

PropertyValueSource
CAS Number 1022985-41-6[6]
Molecular Formula C₅H₁₁NO₃[6]
Molecular Weight 133.15 g/mol [6]
Appearance Likely a colorless to pale yellow liquidInferred from similar compounds
Boiling Point Data not available
Density Data not available
Storage 2-8°C, sealed, dry[5]
  • ¹H NMR: The proton spectrum would be expected to show distinct signals for the methyl group (a doublet), the methylene protons adjacent to the nitro and alcohol groups, the methine proton at the chiral center, and the hydroxyl proton.

  • ¹³C NMR: The carbon spectrum would display five unique signals corresponding to the five carbon atoms in the molecule.

  • IR Spectroscopy: Key vibrational bands would be expected for the hydroxyl group (O-H stretch, broad, ~3300 cm⁻¹), the nitro group (asymmetric and symmetric N-O stretches, ~1550 and ~1380 cm⁻¹ respectively), and C-H bonds.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight, along with characteristic fragmentation patterns.

Stereoselective Synthesis: The Asymmetric Henry Reaction

The most logical and widely employed method for the enantioselective synthesis of chiral β-nitro alcohols like (R)-2-methyl-4-nitrobutan-1-ol is the Asymmetric Henry (or nitroaldol) Reaction.[10][11][12] This reaction involves the C-C bond formation between a nitroalkane and a carbonyl compound, catalyzed by a chiral catalyst to control the stereochemical outcome.[3][13]

The synthesis of (R)-2-methyl-4-nitrobutan-1-ol would likely proceed via the reaction of nitroethane with formaldehyde, catalyzed by a suitable chiral catalyst. Organocatalysis has emerged as a powerful tool for such transformations, offering mild reaction conditions and high enantioselectivities.[3][13]

Asymmetric Henry Reaction Workflow reagents Nitroethane + Formaldehyde reaction_vessel Reaction Vessel (Controlled Temperature and Solvent) reagents->reaction_vessel Addition catalyst Chiral Organocatalyst (e.g., chiral amine or thiourea derivative) catalyst->reaction_vessel Catalysis workup Aqueous Work-up & Purification reaction_vessel->workup Reaction Completion product (R)-2-methyl-4-nitrobutan-1-ol workup->product Isolation

Figure 1: Conceptual workflow for the asymmetric synthesis of (R)-2-methyl-4-nitrobutan-1-ol.

Rationale Behind Experimental Choices
  • Choice of Reactants: Nitroethane serves as the nucleophile after deprotonation, and formaldehyde is the electrophilic carbonyl component.

  • The Catalyst is Key: The choice of a chiral catalyst is the most critical factor for achieving high enantioselectivity. Chiral amines, thioureas, and their derivatives have been shown to be effective in promoting asymmetric Henry reactions.[3][13] The catalyst creates a chiral environment that directs the approach of the reactants, favoring the formation of one enantiomer over the other.

  • Solvent and Temperature Control: The reaction is typically carried out in a non-polar aprotic solvent at a controlled, often sub-ambient, temperature to enhance selectivity and minimize side reactions.

Exemplary Laboratory Protocol (Hypothetical)

The following is a representative, non-validated protocol based on established principles of the asymmetric Henry reaction. Note: This protocol requires optimization and validation in a laboratory setting.

  • Catalyst Preparation: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the chiral organocatalyst (e.g., a derivative of a cinchona alkaloid or a chiral diamine, 5-10 mol%) in a suitable anhydrous solvent (e.g., toluene or dichloromethane).

  • Reactant Addition: Cool the catalyst solution to the desired temperature (e.g., -20 °C to 0 °C). To this solution, add nitroethane (1.0 equivalent) followed by the slow, dropwise addition of a solution of formaldehyde (1.1 equivalents, often as paraformaldehyde, which is depolymerized in situ).

  • Reaction Monitoring: Stir the reaction mixture at the controlled temperature and monitor its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quenching and Work-up: Once the reaction is complete, quench it by adding a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature.

  • Extraction: Separate the organic layer, and extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the enantiomerically enriched (R)-2-methyl-4-nitrobutan-1-ol.

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its structure and purity. The enantiomeric excess (ee) should be determined using chiral HPLC or by derivatization with a chiral agent followed by NMR analysis.

Applications in Drug Development: A Gateway to Bioactive Amines

The primary utility of (R)-2-methyl-4-nitrobutan-1-ol in drug development lies in its conversion to the corresponding chiral amino alcohol, (R)-4-amino-2-methylbutan-1-ol. The nitro group can be readily reduced to a primary amine, a common and important functional group in a vast number of pharmaceuticals.

Reduction of the Nitro Group

The transformation of the nitro group to an amine is a well-established and reliable process in organic synthesis. Several methods can be employed, with catalytic hydrogenation being a common and clean approach.

Nitro Group Reduction start (R)-2-methyl-4-nitrobutan-1-ol reaction Reduction Reaction start->reaction reagents Reducing Agent (e.g., H₂, Pd/C) reagents->reaction product (R)-4-amino-2-methylbutan-1-ol reaction->product GABA Analogue Pathway cluster_synthesis Synthesis cluster_application Potential Application cluster_target Biological Target Nitroalkane (R)-2-methyl-4-nitrobutan-1-ol Aminoalkanol (R)-4-amino-2-methylbutan-1-ol Nitroalkane->Aminoalkanol Reduction GABA_Analogue Novel GABA Analogue Aminoalkanol->GABA_Analogue Further Derivatization CNS_Receptors GABA Receptors / Enzymes GABA_Analogue->CNS_Receptors Modulation

Figure 3: The synthetic pathway from (R)-2-methyl-4-nitrobutan-1-ol to potential GABA analogues.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling (R)-2-methyl-4-nitrobutan-1-ol and its derivatives. Based on safety data for similar nitro compounds, it should be handled in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, is mandatory. Nitro compounds can be energetic, and appropriate care should be taken to avoid heat, sparks, and open flames.

Conclusion

(R)-2-methyl-4-nitrobutan-1-ol is a strategically important chiral building block with significant potential in the synthesis of enantiomerically pure pharmaceuticals and other bioactive molecules. Its value is derived from the presence of two versatile functional groups on a stereodefined backbone. The asymmetric Henry reaction provides a reliable and efficient route to its synthesis, and its subsequent transformation into chiral amino alcohols opens up avenues for the development of novel therapeutics, particularly in the area of neuroscience. A thorough understanding of its properties, synthesis, and reactivity is crucial for harnessing its full potential in the advancement of drug discovery and development.

References

  • PubMed. (n.d.). Synthesis of chiral building blocks for use in drug discovery. PubMed. [Link]

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Exploratory

An In-depth Technical Guide to the Structure and Stereochemistry of (R)-2-methyl-4-nitrobutan-1-ol

This guide provides a comprehensive technical overview of (R)-2-methyl-4-nitrobutan-1-ol, a chiral building block with significant potential in synthetic organic chemistry, particularly in the development of novel pharma...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of (R)-2-methyl-4-nitrobutan-1-ol, a chiral building block with significant potential in synthetic organic chemistry, particularly in the development of novel pharmaceuticals and agrochemicals. This document delves into the molecule's structural and stereochemical properties, outlines a robust synthetic approach, and details methods for its thorough characterization. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction: The Significance of a Chiral Nitro Alcohol

(R)-2-methyl-4-nitrobutan-1-ol is a fascinating molecule that combines two highly versatile functional groups: a primary alcohol and a nitro group, arranged around a chiral center. This unique combination makes it a valuable intermediate for the synthesis of a wide array of more complex, enantiomerically pure compounds.[1] The nitro group can be readily transformed into other functionalities, such as amines, while the hydroxyl group offers a handle for esterification, etherification, or oxidation. The defined stereochemistry at the C2 position is of paramount importance in the synthesis of bioactive molecules, where specific stereoisomers often exhibit desired therapeutic effects while others may be inactive or even detrimental.

Molecular Structure and Stereochemistry

The fundamental identity of (R)-2-methyl-4-nitrobutan-1-ol is defined by its molecular structure and the specific spatial arrangement of its atoms.

Structural Elucidation

The molecule consists of a four-carbon butane backbone. A primary alcohol group (-CH₂OH) is attached to C1. A methyl group (-CH₃) is located at the C2 position, which is the stereogenic center. A nitro group (-NO₂) is situated at the C4 position.

Key Structural Features:

  • Molecular Formula: C₅H₁₁NO₃[2][]

  • Molecular Weight: 133.15 g/mol []

  • CAS Number: 1022985-41-6[2][][4][5]

Caption: 2D Structure of 2-methyl-4-nitrobutan-1-ol

Stereochemical Assignment: The (R)-Configuration

The designation '(R)' refers to the absolute configuration of the chiral center at the C2 carbon, as determined by the Cahn-Ingold-Prelog (CIP) priority rules.

Applying the CIP Rules:

  • Identify the chiral center: The carbon atom at position 2 is bonded to four different groups: -CH₂OH, -CH₃, -CH₂CH₂NO₂, and a hydrogen atom.

  • Assign priorities: The priority of the groups attached to the chiral center is determined by the atomic number of the atom directly bonded to the chiral carbon. Higher atomic numbers receive higher priority.

    • Priority 1: -CH₂OH (The oxygen atom has a higher atomic number than carbon).

    • Priority 2: -CH₂CH₂NO₂ (The carbon of the ethylnitro group is attached to another carbon).

    • Priority 3: -CH₃ (The carbon of the methyl group is attached to hydrogens).

    • Priority 4: -H (Hydrogen has the lowest atomic number).

  • Orient the molecule: The molecule is oriented so that the lowest priority group (the hydrogen atom) is pointing away from the viewer.

  • Determine the direction of priority: The direction from the highest priority group (1) to the second (2) and then to the third (3) is traced. For (R)-2-methyl-4-nitrobutan-1-ol, this direction is clockwise, hence the 'R' (from the Latin rectus for right) designation.

Synthesis of (R)-2-methyl-4-nitrobutan-1-ol

Proposed Synthetic Pathway

Caption: Proposed synthetic workflow for (R)-2-methyl-4-nitrobutan-1-ol.

Experimental Protocol

Part A: Asymmetric Michael Addition of Propanal to Nitroethene

This step is adapted from established procedures for the enantioselective organocatalytic Michael addition of aldehydes to nitroalkenes.[6]

  • Catalyst and Reagent Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve (S)-diphenylprolinol silyl ether (0.1 equivalents) in anhydrous toluene.

  • Reaction Initiation: Cool the solution to -20 °C. To this, add propanal (1.2 equivalents) and nitroethene (1.0 equivalent) sequentially.

  • Reaction Monitoring: Stir the reaction mixture at -20 °C and monitor the progress by thin-layer chromatography (TLC) until the nitroethene is consumed.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product, (R)-2-methyl-4-nitrobutanal, is purified by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Catalyst: (S)-Diphenylprolinol silyl ether is a well-established organocatalyst that effectively controls the stereochemical outcome of the Michael addition, leading to the desired (R)-enantiomer of the product.

  • Solvent and Temperature: Anhydrous toluene is used to prevent side reactions. The low temperature (-20 °C) enhances the enantioselectivity of the reaction.

  • Inert Atmosphere: This prevents the oxidation of the aldehyde and other sensitive reagents.

Part B: Chemoselective Reduction of the Aldehyde

  • Dissolution: Dissolve the purified (R)-2-methyl-4-nitrobutanal from Part A in methanol and cool the solution to 0 °C in an ice bath.

  • Reduction: Slowly add sodium borohydride (NaBH₄) (1.1 equivalents) in small portions to the stirred solution. The use of NaBH₄ allows for the selective reduction of the aldehyde in the presence of the nitro group.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting aldehyde is no longer detectable.

  • Work-up: Carefully quench the reaction by the dropwise addition of acetone, followed by a saturated aqueous solution of ammonium chloride. Extract the mixture with ethyl acetate.

  • Final Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The final product, (R)-2-methyl-4-nitrobutan-1-ol, can be further purified by flash column chromatography if necessary.

Causality Behind Experimental Choices:

  • Reducing Agent: Sodium borohydride is a mild reducing agent that chemoselectively reduces aldehydes and ketones without affecting the nitro group.

  • Solvent and Temperature: Methanol is a suitable solvent for both the substrate and the reducing agent. The reaction is performed at 0 °C to control the reaction rate and minimize potential side reactions.

Physicochemical and Spectroscopic Characterization

Due to the limited availability of published experimental data for this specific molecule, the following characterization data is a combination of information from chemical suppliers and predicted values based on analogous structures.

Physicochemical Properties
PropertyValueSource/Method
Appearance Colorless to pale yellow liquidPredicted
Boiling Point 224.3 °C at 760 mmHg[] (Predicted)
Density 1.094 g/cm³[] (Predicted)
Optical Rotation Not available in literature-
Spectroscopic Data

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized molecule.

4.2.1. Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the hydroxyl and nitro functional groups.

Functional GroupWavenumber (cm⁻¹)Intensity
O-H (alcohol)3400-3200Strong, broad
C-H (alkane)2960-2850Medium-Strong
NO₂ (asymmetric)~1550Strong
NO₂ (symmetric)~1370Strong
C-O (alcohol)1050-1150Strong

Predicted data based on typical values for primary alcohols and nitroalkanes.[7][8][9]

4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.4t2H-CH₂-NO₂
~3.5m2H-CH₂-OH
~2.0m1H-CH(CH₃)-
~1.8br s1H-OH
~1.7m2H-CH₂-CH₂NO₂
~0.9d3H-CH(CH₃)-

Predicted chemical shifts based on analogous structures and empirical NMR prediction tools.

¹³C NMR Spectroscopy:

Chemical Shift (δ, ppm)Assignment
~75-CH₂-NO₂
~68-CH₂-OH
~35-CH(CH₃)-
~30-CH₂-CH₂NO₂
~16-CH(CH₃)-

Predicted chemical shifts based on analogous structures and empirical NMR prediction tools.

Safety and Handling

(R)-2-methyl-4-nitrobutan-1-ol should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment, including safety glasses, gloves, and a lab coat. Nitroalkanes can be thermally unstable and should be handled with care, avoiding high temperatures and strong bases which can initiate decomposition.

Conclusion

(R)-2-methyl-4-nitrobutan-1-ol is a valuable chiral building block with significant potential for the synthesis of complex, enantiomerically pure molecules. This guide has provided a detailed overview of its structure, stereochemistry, a plausible synthetic route, and expected characterization data. The proposed synthetic protocol, based on established and reliable organocatalytic methods, offers a clear pathway for its preparation in a research setting. The comprehensive characterization data, though largely predictive, provides a solid framework for the verification of the synthesized product. Further experimental validation of these properties will be crucial for its broader application in the scientific community.

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Foundational

(R)-2-methyl-4-nitrobutan-1-ol: A Cornerstone Chiral Building Block in Modern Asymmetric Synthesis

Abstract In the landscape of contemporary organic synthesis, the demand for enantiomerically pure compounds is paramount, particularly within the pharmaceutical and agrochemical sectors. Chiral building blocks serve as t...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of contemporary organic synthesis, the demand for enantiomerically pure compounds is paramount, particularly within the pharmaceutical and agrochemical sectors. Chiral building blocks serve as the foundational elements for constructing complex molecular architectures with precise stereochemical control. Among these, (R)-2-methyl-4-nitrobutan-1-ol has emerged as a highly valuable and versatile synthon. Its structure, featuring a primary alcohol, a nitro group, and a stereocenter at the C2 position, offers a rich platform for a multitude of chemical transformations. This technical guide provides an in-depth exploration of the synthesis, properties, and strategic applications of (R)-2-methyl-4-nitrobutan-1-ol, underscoring its pivotal role in the efficient and stereoselective preparation of biologically active molecules.

Introduction: The Strategic Value of a Bifunctional Chiral Synthon

(R)-2-methyl-4-nitrobutan-1-ol is a chiral nitro alcohol derivative prized for its utility in asymmetric synthesis.[1][] The molecule's power lies in the orthogonal reactivity of its two functional groups: the primary hydroxyl (-OH) group and the nitro (-NO₂) group. The hydroxyl group serves as a handle for oxidation, esterification, or conversion into a leaving group, while the nitro group is a versatile precursor to amines, carbonyls, and other functionalities.[1][3] This bifunctionality, combined with the fixed (R)-stereochemistry, allows chemists to introduce chirality and complex side chains into target molecules with a high degree of predictability. Its application is particularly notable in the synthesis of enantiopure compounds, which is critical for developing drugs with specific and improved biological activities.[1]

Core Physicochemical Properties

A summary of the key properties of (R)-2-methyl-4-nitrobutan-1-ol is presented below for quick reference.

PropertyValueReference
IUPAC Name (2R)-2-methyl-4-nitrobutan-1-ol[]
CAS Number 1022985-41-6[1]
Molecular Formula C₅H₁₁NO₃[1][]
Molecular Weight 133.15 g/mol [1][]
Appearance Data not widely available; likely a liquid or low-melting solid
Boiling Point 224.3 °C at 760 mmHg (Predicted)[]
Density 1.094 g/cm³ (Predicted)[]

Enantioselective Synthesis: The Organocatalytic Approach

The most efficient and prevalent strategy for synthesizing chiral γ-nitro alcohols like (R)-2-methyl-4-nitrobutan-1-ol is the asymmetric Michael addition of nitroalkanes to α,β-unsaturated carbonyl compounds.[3][4] The advent of organocatalysis has revolutionized this field, providing a powerful tool for establishing the critical C-C bond and the desired stereocenter with exceptional control.[5][6]

The general pathway involves two key steps:

  • Asymmetric Michael Addition: A nitroalkane (e.g., nitromethane) is added to an α,β-unsaturated aldehyde (e.g., methacrolein) in the presence of a chiral organocatalyst. This reaction forms a chiral γ-nitroaldehyde intermediate.

  • Reduction: The resulting aldehyde is selectively reduced to the primary alcohol, yielding the target molecule, (R)-2-methyl-4-nitrobutan-1-ol, without disturbing the newly formed stereocenter or the nitro group.

The Mechanism of Organocatalytic Activation

Chiral amine catalysts, such as diphenylprolinol silyl ethers or thiourea-based catalysts derived from cinchona alkaloids, are highly effective for this transformation.[7] The catalytic cycle typically proceeds through the formation of a transient iminium ion intermediate.

  • Iminium Ion Formation: The chiral secondary amine catalyst reacts with the α,β-unsaturated aldehyde to form a chiral iminium ion. This activation lowers the LUMO of the Michael acceptor, making it more susceptible to nucleophilic attack.

  • Stereocontrolled Nucleophilic Attack: The catalyst's chiral scaffold effectively shields one face of the iminium ion, directing the incoming nitronate anion (formed from the nitroalkane under mild basic conditions) to attack from the less hindered face. This step dictates the absolute stereochemistry of the product.

  • Hydrolysis and Catalyst Regeneration: The resulting enamine intermediate is hydrolyzed to release the chiral γ-nitroaldehyde product and regenerate the catalyst for the next cycle.

The high yields (often 54-78%) and excellent enantioselectivities (typically 93-99% ee) achieved with these systems underscore the power and reliability of organocatalysis.[7][8]

G cluster_0 Step 1: Asymmetric Michael Addition cluster_1 Step 2: Selective Reduction Unsaturated Aldehyde Unsaturated Aldehyde Iminium Ion Intermediate Iminium Ion Intermediate Unsaturated Aldehyde->Iminium Ion Intermediate + Catalyst Nitroalkane Nitroalkane Nitroalkane->Iminium Ion Intermediate Nucleophilic Attack Chiral Amine Catalyst Chiral Amine Catalyst Iminium Ion Intermediate->Chiral Amine Catalyst Regeneration Chiral γ-Nitroaldehyde Chiral γ-Nitroaldehyde Iminium Ion Intermediate->Chiral γ-Nitroaldehyde Hydrolysis Target Molecule (R)-2-methyl-4- nitrobutan-1-ol Chiral γ-Nitroaldehyde->Target Molecule + Reducing Agent (e.g., NaBH4) Reducing Agent Reducing Agent

Caption: General workflow for the synthesis of (R)-2-methyl-4-nitrobutan-1-ol.

Synthetic Transformations and Applications

The true value of (R)-2-methyl-4-nitrobutan-1-ol is realized in its subsequent transformations, which provide access to a diverse range of valuable chiral molecules.

The Nitro Group: A Masked Amine

The most significant transformation of the nitro group in this context is its reduction to a primary amine. This conversion is highly efficient and provides a direct route to chiral γ-amino alcohols, which are prevalent motifs in pharmaceuticals.

  • Reaction: (R)-2-methyl-4-nitrobutan-1-ol → (R)-4-amino-2-methylbutan-1-ol

  • Typical Conditions: Catalytic hydrogenation (e.g., H₂, Pd/C, Raney Nickel) or chemical reduction (e.g., LiAlH₄, SnCl₂/HCl).

  • Significance: This transformation unlocks access to GABA (γ-aminobutyric acid) analogues and other neurologically active compounds.

The Hydroxyl Group: A Versatile Handle

The primary alcohol can be readily manipulated.[9]

  • Oxidation: Mild oxidation (e.g., with PCC or Dess-Martin periodinane) yields the corresponding aldehyde, while stronger conditions (e.g., Jones oxidation) produce the carboxylic acid.

  • Nucleophilic Substitution: The hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate, facilitating Sₙ2 reactions to introduce other functionalities.[9]

Case Study: A Gateway to GABA Receptor Agonists

The synthetic strategy used to produce (R)-2-methyl-4-nitrobutan-1-ol is directly applicable to the synthesis of important pharmaceutical agents. For instance, the asymmetric Michael addition of nitroalkanes to α,β-unsaturated ketones or esters is a key step in the synthesis of (R)-baclofen and (R)-phenibut, which are potent GABA-B receptor agonists used as muscle relaxants and anxiolytics.[7][8] The γ-nitro carbonyl adducts produced are direct precursors to these drugs.[7] This highlights how the core methodology provides a reliable platform for producing high-value, enantiomerically pure active pharmaceutical ingredients (APIs).

G A (R)-2-methyl-4- nitrobutan-1-ol B (R)-4-amino-2- methylbutan-1-ol (Chiral γ-Amino Alcohol) A->B Nitro Reduction (e.g., H₂, Pd/C) C (R)-2-methyl-4- nitrobutanal (Chiral Aldehyde) A->C Mild Oxidation (e.g., PCC) F Tosylate/Mesylate Intermediate A->F TsCl or MsCl D (R)-2-methyl-4- nitrobutanoic Acid (Chiral Acid) C->D Strong Oxidation (e.g., KMnO₄) E Other Chiral Derivatives F->E Nucleophilic Substitution

Caption: Key synthetic transformations of (R)-2-methyl-4-nitrobutan-1-ol.

Field-Proven Experimental Protocol

Trustworthiness in synthesis relies on robust and reproducible protocols. The following procedure details the reduction of the nitro group, a cornerstone transformation of the title compound.

Protocol: Catalytic Hydrogenation to (R)-4-amino-2-methylbutan-1-ol

Objective: To reduce the nitro group of (R)-2-methyl-4-nitrobutan-1-ol to a primary amine with high fidelity.

Materials & Equipment:

  • (R)-2-methyl-4-nitrobutan-1-ol (1.0 eq)

  • Palladium on carbon (10% Pd/C, 5-10 mol%)

  • Methanol (or Ethanol), anhydrous

  • Hydrogen gas (H₂) balloon or Parr hydrogenator

  • Round-bottom flask with stir bar

  • Standard glassware for workup and purification

  • Celite® for filtration

Procedure:

  • Vessel Preparation: To a clean, dry round-bottom flask, add (R)-2-methyl-4-nitrobutan-1-ol (1.0 eq) and dissolve it in anhydrous methanol (approx. 0.1 M concentration). Causality: Anhydrous solvent is used to prevent poisoning of the catalyst and to ensure a clean reaction.

  • Catalyst Addition: Carefully add 10% Pd/C catalyst (5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon). Causality: The catalyst is pyrophoric and must be handled with care. An inert atmosphere prevents premature reaction and ensures safety.

  • Hydrogenation: Securely attach a hydrogen-filled balloon to the flask. Evacuate the flask via vacuum and backfill with hydrogen three times to ensure the atmosphere is saturated with H₂. For larger scales, a Parr hydrogenator is recommended for maintaining pressure.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC), staining with ninhydrin to visualize the appearance of the amine product. The reaction is typically complete within 4-12 hours.

  • Workup - Catalyst Removal: Once the reaction is complete, carefully vent the excess hydrogen in a fume hood. Purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with additional methanol to ensure complete recovery of the product. Causality: Celite filtration is a critical and self-validating step to completely remove the solid catalyst, preventing contamination of the final product.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude (R)-4-amino-2-methylbutan-1-ol. The product is often of high purity but can be further purified by column chromatography or distillation if necessary.

Conclusion

(R)-2-methyl-4-nitrobutan-1-ol stands as a testament to the power of modern asymmetric synthesis. Its efficient, stereocontrolled preparation via organocatalysis provides researchers with a reliable and high-value chiral building block. The strategic positioning of its hydroxyl and nitro functionalities creates a versatile platform for constructing complex, enantiomerically pure molecules. For professionals in drug discovery and development, mastering the synthesis and application of synthons like this is not merely an academic exercise; it is a direct pathway to novel therapeutics and a cornerstone of efficient molecular design.

References

  • Jensen, K. L., Poulsen, P. H., Donslund, B. S., Morana, F., & Jørgensen, K. A. (2012). Asymmetric Synthesis of γ-Nitroesters by an Organocatalytic One-Pot Strategy. Organic Letters, 14(6), 1516–1519). [Link]

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  • ResearchGate. (n.d.). High pressure-assisted low-loading asymmetric organocatalytic conjugate addition of nitroalkanes to chalcones. Retrieved from [Link]

  • Halland, N., Hazell, R. G., & Jørgensen, K. A. (2002). Organocatalytic asymmetric conjugate addition of nitroalkanes to alpha,beta-unsaturated enones using novel imidazoline catalysts. The Journal of Organic Chemistry, 67(24), 8331–8338. [Link]

  • Company, M. D. P. I. (2022). Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes. Molecules, 27(22), 8005. [Link]

  • Guo, X. T., Shen, J., Sha, F., & Wu, X. Y. (2015). Highly Enantioselective Michael Addition of Nitroalkanes to Enones and Its Application in Syntheses of (R)-Baclofen and (R)-Phenibut. Synthesis, 47(13), 2063-2072. [Link]

  • Almasi, D., Alonso, D. A., & Nájera, C. (2013). Organocatalytic Michael Addition of Unactivated α-Branched Nitroalkanes to Afford Optically Active Tertiary Nitrocompounds. Organic Letters, 15(24), 6146–6149. [Link]

  • Chemical Communications (RSC Publishing). (2011). Highly enantioselective organocatalytic Michael addition of nitroalkanes to 4-oxo-enoates. Chemical Communications, 47(29), 8345-8347. [Link]

  • Semantic Scholar. (n.d.). Highly enantioselective organocatalytic Michael addition of nitroalkanes to 4-oxo-enoates. Retrieved from [Link]

  • Journal of the Chemical Society of Pakistan. (2012). Michael additions of nitroalkanes to conjugated ketones, carboxylic esters and nitriles in a biphasic medium. Journal of the Chemical Society of Pakistan, 34(5), 1251-1255. [Link]

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Exploratory

(R)-2-methyl-4-nitrobutan-1-ol: A Comprehensive Technical Guide for Drug Development Professionals

Introduction: The Strategic Value of (R)-2-methyl-4-nitrobutan-1-ol in Chiral Synthesis In the landscape of modern pharmaceutical and agrochemical development, the demand for enantiomerically pure compounds is paramount....

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of (R)-2-methyl-4-nitrobutan-1-ol in Chiral Synthesis

In the landscape of modern pharmaceutical and agrochemical development, the demand for enantiomerically pure compounds is paramount. The stereochemistry of a molecule is critical to its biological activity, and the use of chiral building blocks is a cornerstone of efficient and stereoselective synthesis. (R)-2-methyl-4-nitrobutan-1-ol is a versatile chiral synthon of significant interest. Its bifunctional nature, possessing both a primary alcohol and a nitro group at a defined stereocenter, allows for a diverse range of chemical transformations. This guide provides an in-depth exploration of (R)-2-methyl-4-nitrobutan-1-ol, from its stereoselective synthesis and characterization to its application as a key intermediate in the synthesis of complex, biologically active molecules. For researchers and drug development professionals, understanding the nuances of this building block can unlock novel and efficient pathways to valuable target compounds.[1]

Physicochemical Properties and Characterization

A thorough understanding of the physical and spectroscopic properties of (R)-2-methyl-4-nitrobutan-1-ol is essential for its synthesis, purification, and downstream applications. While a comprehensive, publicly available dataset for this specific molecule is limited, we can infer its characteristics based on its structure and data from closely related analogs.

Table 1: Physicochemical Properties of (R)-2-methyl-4-nitrobutan-1-ol

PropertyValueSource/Basis
CAS Number 1022985-41-6[1][2]
Molecular Formula C₅H₁₁NO₃[1][2]
Molecular Weight 133.15 g/mol [1][2]
Appearance Expected to be a colorless to pale yellow oil or low-melting solidAnalogy
Boiling Point Estimated ~224 °C at 760 mmHg[2]
Density Estimated ~1.094 g/cm³[2]
Optical Rotation [α]D Value not definitively reported; sign depends on conditions.Inferred

Spectroscopic Characterization (Predicted)

The structural confirmation of (R)-2-methyl-4-nitrobutan-1-ol relies on standard spectroscopic techniques. Based on analogous structures, the following spectral characteristics are anticipated:

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 4.4-4.2 (m, 2H): Methylene protons adjacent to the nitro group (-CH₂-NO₂).

    • δ 3.7-3.5 (m, 2H): Methylene protons of the primary alcohol (-CH₂-OH).

    • δ 2.2-2.0 (m, 1H): Methine proton at the chiral center (-CH(CH₃)-).

    • δ 2.0-1.8 (m, 2H): Methylene protons beta to the nitro group (-CH-CH₂-CH₂-NO₂).

    • δ 1.0 (d, 3H): Methyl protons at the chiral center (-CH(CH₃)-).

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ ~75: Carbon bearing the nitro group (-CH₂-NO₂).

    • δ ~65: Carbon of the primary alcohol (-CH₂-OH).

    • δ ~35: Methine carbon at the chiral center (-CH(CH₃)-).

    • δ ~30: Methylene carbon beta to the nitro group.

    • δ ~16: Methyl carbon (-CH₃).

  • IR (neat):

    • ~3400 cm⁻¹ (broad): O-H stretch of the alcohol.

    • ~2960, 2880 cm⁻¹: C-H stretches.

    • ~1550 cm⁻¹ (strong): Asymmetric N-O stretch of the nitro group.

    • ~1380 cm⁻¹ (strong): Symmetric N-O stretch of the nitro group.

  • Mass Spectrometry (EI):

    • Molecular ion [M]⁺ at m/z 133.

    • Fragments corresponding to loss of H₂O, NO₂, and other characteristic cleavages.

Stereoselective Synthesis: The Asymmetric Henry Reaction

The cornerstone for the synthesis of chiral nitro alcohols like (R)-2-methyl-4-nitrobutan-1-ol is the asymmetric Henry (nitroaldol) reaction. This powerful C-C bond-forming reaction involves the addition of a nitronate to a carbonyl compound. The key to achieving high enantioselectivity lies in the use of a chiral catalyst that can effectively control the facial selectivity of the addition.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic disconnection of (R)-2-methyl-4-nitrobutan-1-ol points to isobutyraldehyde and nitroethane as the starting materials for an asymmetric Henry reaction. This would be followed by the reduction of the resulting nitro alcohol to the desired product is not necessary as the Henry reaction directly yields the nitro alcohol functionality.

G target (R)-2-methyl-4-nitrobutan-1-ol intermediate Asymmetric Henry Reaction target->intermediate C-C disconnection start1 Isobutyraldehyde intermediate->start1 start2 Nitroethane intermediate->start2

Retrosynthetic analysis of (R)-2-methyl-4-nitrobutan-1-ol.
Causality in Catalyst Selection

The choice of catalyst is critical for achieving high diastereo- and enantioselectivity. Copper(II) complexes with chiral bis(oxazoline) (BOX) ligands or chiral amino alcohol-derived ligands have proven to be highly effective for Henry reactions involving aliphatic aldehydes. The catalyst functions by coordinating both the aldehyde and the nitronate, organizing the transition state to favor the formation of one enantiomer. The chiral ligand creates a sterically defined pocket that dictates the trajectory of the nucleophilic attack of the nitronate on the aldehyde.

G cluster_0 Catalytic Cycle catalyst Chiral Cu(II) Complex transition_state Chiral Transition State catalyst->transition_state Coordination nitronate Nitronate nitronate->transition_state aldehyde Aldehyde aldehyde->transition_state product_complex Product-Cu(II) Complex transition_state->product_complex C-C Bond Formation product_complex->catalyst Product Release product β-Nitroalkoxide product_complex->product

Generalized catalytic cycle for a Cu-catalyzed asymmetric Henry reaction.
Self-Validating Experimental Protocol: Asymmetric Synthesis

The following protocol is a representative procedure based on highly successful asymmetric Henry reactions of aliphatic aldehydes and nitroalkanes catalyzed by copper complexes.[3] This protocol is designed to be self-validating by including in-process checks for reaction completion and stereoselectivity.

Materials and Equipment:

  • Anhydrous solvent (e.g., isopropanol or THF)

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

  • Chiral ligand (e.g., a (4S,5R)-bis(oxazoline) derivative)

  • Isobutyraldehyde (freshly distilled)

  • Nitroethane

  • Base (e.g., triethylamine or diisopropylethylamine)

  • Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

  • Magnetic stirrer and heating/cooling bath

  • TLC plates and developing chamber

  • Silica gel for column chromatography

  • Rotary evaporator

  • NMR spectrometer, polarimeter, and chiral HPLC or GC for analysis

Step-by-Step Procedure:

  • Catalyst Preparation (In Situ):

    • In a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve Cu(OAc)₂·H₂O (0.05 mmol, 1 mol%) and the chiral ligand (0.055 mmol, 1.1 mol%) in the anhydrous solvent (10 mL).

    • Stir the mixture at room temperature for 1-2 hours. The formation of the chiral copper complex is often indicated by a color change.

  • Henry Reaction:

    • Cool the catalyst solution to the desired temperature (typically between -20 °C and room temperature).

    • Add isobutyraldehyde (5.0 mmol, 1.0 equiv) to the solution.

    • In a separate vial, dissolve nitroethane (7.5 mmol, 1.5 equiv) in the anhydrous solvent (5 mL) and add the base (0.05 mmol, 1 mol%).

    • Slowly add the nitroethane/base solution to the reaction mixture over 30 minutes using a syringe pump.

    • Stir the reaction at the set temperature and monitor its progress by TLC. The reaction time can vary from a few hours to 48 hours.

  • Workup and Purification:

    • Once the reaction is complete (as indicated by TLC), quench the reaction by adding a saturated aqueous solution of NH₄Cl.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure nitro alcohol.

  • Characterization and Validation:

    • Obtain ¹H and ¹³C NMR spectra to confirm the structure of the product.

    • Determine the enantiomeric excess (e.e.) of the product by chiral HPLC or GC analysis.

    • Measure the specific optical rotation using a polarimeter and compare it to literature values of similar compounds to confirm the absolute configuration.[4][5]

Table 2: Representative Results for Asymmetric Henry Reactions with Aliphatic Aldehydes

AldehydeCatalyst SystemYield (%)e.e. (%)Reference
IsobutyraldehydeCu(OAc)₂ / BOX ligand8694[3]
IsobutyraldehydeCu(I) / Amino alcohol ligand7795 (syn)[6]

Synthetic Utility: A Gateway to Complex Molecules

The true value of (R)-2-methyl-4-nitrobutan-1-ol lies in the synthetic versatility of its functional groups. The nitro group can be reduced to a primary amine, while the primary alcohol can be oxidized or otherwise functionalized. This opens pathways to a variety of valuable chiral intermediates.

Reduction to (R)-4-amino-2-methylbutan-1-ol

A key transformation is the reduction of the nitro group to an amine, yielding (R)-4-amino-2-methylbutan-1-ol. This can be achieved through various methods, with catalytic hydrogenation being a common and clean approach.

G start (R)-2-methyl-4-nitrobutan-1-ol product (R)-4-amino-2-methylbutan-1-ol start->product Reduction reagents H₂, Pd/C (or other reducing agents) reagents->product

Reduction of the nitro group to a primary amine.

This amino alcohol is a valuable building block for the synthesis of substituted pyrrolidines and other nitrogen-containing heterocycles.[7][8]

Application in the Formal Synthesis of (+)-Lactacystin

A compelling application for derivatives of (R)-2-methyl-4-nitrobutan-1-ol is in the synthesis of complex natural products like (+)-lactacystin.[9][10] Lactacystin is a potent and selective inhibitor of the 20S proteasome and is a valuable tool in cell biology and a target for drug development.[5][11] While no published synthesis explicitly starts from (R)-2-methyl-4-nitrobutan-1-ol, its derivative, the corresponding chiral amino acid or a related synthon, represents a key structural motif within the lactacystin core. The stereocenter established in the initial asymmetric synthesis of the nitro alcohol would be carried through to control the stereochemistry of the final product. A plausible synthetic route would involve the transformation of the nitro alcohol into a chiral pyrrolidinone intermediate, a central feature of several lactacystin syntheses.[2][3]

Stability, Handling, and Safety

As a β-nitro alcohol, (R)-2-methyl-4-nitrobutan-1-ol is susceptible to certain degradation pathways that researchers must be aware of to ensure the integrity of their material and the success of their reactions.

  • Retro-Henry Reaction: This is the reverse of the Henry reaction and is favored by basic conditions and elevated temperatures. It leads to the cleavage of the C-C bond, regenerating the starting aldehyde and nitroalkane. To mitigate this, basic conditions should be avoided or used judiciously at low temperatures.

  • Dehydration: Under acidic or basic conditions, particularly at higher temperatures, the alcohol can undergo dehydration to form the corresponding nitroalkene. Neutral pH and lower temperatures are recommended to minimize this side reaction.

  • Storage: For long-term stability, it is advisable to store (R)-2-methyl-4-nitrobutan-1-ol at low temperatures (2-8 °C), under an inert atmosphere, and protected from light.

Safety Precautions: While specific toxicity data for this compound is not widely available, it should be handled with the standard precautions for laboratory chemicals. Based on related nitro and alcohol compounds, it may cause skin and eye irritation and may be harmful if swallowed or inhaled.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid breathing vapors.

  • Spills: In case of a spill, absorb with an inert material and dispose of it as chemical waste.

Conclusion

(R)-2-methyl-4-nitrobutan-1-ol is a valuable and versatile chiral building block with significant potential in drug discovery and development. Its efficient stereoselective synthesis via the asymmetric Henry reaction provides access to a key synthon with two orthogonal functional groups. A thorough understanding of its synthesis, characterization, and reactivity, as outlined in this guide, empowers researchers to leverage this molecule for the construction of complex and biologically important targets. As the demand for enantiomerically pure pharmaceuticals continues to grow, the strategic application of such chiral building blocks will remain a critical component of innovative drug design and synthesis.

References

  • Asymmetric catalysis in direct nitromethane-free Henry reactions. (2020). RSC Publishing.
  • Advances in Contemporary Research Asymmetric Henry reaction catalysed by transition metal complexes: A short review. acgpubs.org.
  • A concise route to (+)-lactacystin. (n.d.). PubMed. Retrieved from [Link]

  • (R)-2-methyl-4-nitrobutan-1-ol. (n.d.). MySkinRecipes. Retrieved from [Link]

  • Total synthesis and biological activity of lactacystin, omuralide and analogs. (1999). PubMed. Retrieved from [Link]

  • Total synthesis of (+)-lactacystin. (1999). PubMed. Retrieved from [Link]

  • An enantioselective formal synthesis of the proteasome inhibitor (+)-lactacystin. (n.d.). LookChem. Retrieved from [Link]

  • Optical Activity. (2021). Chemistry LibreTexts. Retrieved from [Link]

  • Lactacystin. (n.d.). Wikipedia. Retrieved from [Link]

  • Biosynthesis of lactacystin as a proteasome inhibitor. (2025). Nature. Retrieved from [Link]

  • Enantioselective Henry addition of methyl 4-nitrobutyrate to aldehydes. Chiral building blocks for 2-pyrrolidinones and other derivatives. (2010). PubMed. Retrieved from [Link]

  • Stereospecific Total Syntheses of Proteasome Inhibitors Omuralide and Lactacystin. (n.d.). PMC. Retrieved from [Link]

  • (R)-2-methyl-4-nitrobutan-1-ol. (n.d.). MySkinRecipes. Retrieved from [Link]

  • A concise route to (+)-lactacystin. (n.d.). PubMed. Retrieved from [Link]

  • Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Optical Rotation, Optical Activity, and Specific Rotation. (2017). Master Organic Chemistry. Retrieved from [Link]

  • 2-Nitro-1-butanol. (n.d.). PubChem. Retrieved from [Link]

  • A novel method to access chiral nonnatural 2,4-disubstituted pyrrolidines from aldehydes and nitroolefins only with an α-substituent. (2013). PubMed. Retrieved from [Link]

  • 4-Amino-2-methyl-1-butanol. (n.d.). PubChem. Retrieved from [Link]

  • A novel method to access chiral nonnatural 2,4-disubstituted pyrrolidines from aldehydes and nitroolefins only with an α-substituent. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists. (2022). MDPI. Retrieved from [Link]

  • 2-Methyl-2-butanol - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]

  • 2-Methyl-1-butanol. (n.d.). PubChem. Retrieved from [Link]

  • If a (+)-2-butanol molecule rotates 180° while staying on the same plane, will it turn into its enantiomer?. (2017). Quora. Retrieved from [Link]

  • Asymmetric Formal Synthesis of (+)‐Lactacystin. (2014). DeepDyve. Retrieved from [Link]

  • asymmetric induction-chiral auxiliary (chemmasters.online). (2018). YouTube. Retrieved from [Link]

  • 2-Methyl-3-nitrobutanal. (n.d.). PubChem. Retrieved from [Link]

  • 2-Methyl-2-butanol - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Organocatalyzed synthesis of (R)-2-methyl-4-nitrobutan-1-ol

An Application Note and Protocol for the Organocatalyzed Synthesis of (R)-2-methyl-4-nitrobutan-1-ol Introduction: The Significance of Chiral γ-Nitro Alcohols (R)-2-methyl-4-nitrobutan-1-ol is a valuable chiral building...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Organocatalyzed Synthesis of (R)-2-methyl-4-nitrobutan-1-ol

Introduction: The Significance of Chiral γ-Nitro Alcohols

(R)-2-methyl-4-nitrobutan-1-ol is a valuable chiral building block in organic synthesis.[1] Its utility stems from the presence of multiple functional groups: a primary alcohol, a nitro group, and a stereocenter. This arrangement allows for a variety of subsequent chemical transformations. The nitro group can be reduced to a primary amine, providing access to chiral γ-amino alcohols, which are key components in many biologically active molecules and pharmaceutical agents.[2] For instance, derivatives of the neurotransmitter γ-aminobutyric acid (GABA), such as Pregabalin and Baclofen, highlight the importance of this structural motif in medicinal chemistry.[2] The development of efficient and highly stereoselective methods to synthesize such compounds is therefore a significant goal in modern synthetic chemistry.

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, offering a greener and often more cost-effective alternative to traditional metal-based catalysts.[3][4] This application note details a robust, two-step, one-pot organocatalytic protocol for the synthesis of (R)-2-methyl-4-nitrobutan-1-ol, beginning with the asymmetric Michael addition of propanal to nitroethylene, followed by an in-situ reduction of the resulting γ-nitroaldehyde.

Core Principles: A Tandem Asymmetric Michael Addition and Reduction

The synthesis is achieved through a carefully orchestrated sequence of reactions. The key to establishing the desired stereochemistry is the initial organocatalyzed asymmetric Michael addition. This reaction, which forms a new carbon-carbon bond, is a cornerstone of modern synthetic chemistry.[2][5][6] Following the formation of the chiral γ-nitroaldehyde, a selective reduction of the aldehyde functionality yields the target primary alcohol without affecting the nitro group.

G cluster_workflow Synthetic Workflow propanal Propanal michael_addition Asymmetric Michael Addition propanal->michael_addition nitroethylene Nitroethylene nitroethylene->michael_addition catalyst Chiral Organocatalyst ((S)-Diphenylprolinol silyl ether) catalyst->michael_addition intermediate (R)-2-methyl-4-nitrobutanal michael_addition->intermediate reduction In-situ Reduction (NaBH4) intermediate->reduction product (R)-2-methyl-4-nitrobutan-1-ol reduction->product

Caption: Overall workflow for the synthesis of (R)-2-methyl-4-nitrobutan-1-ol.

Mechanism of Asymmetric Induction: The Role of Enamine Catalysis

The enantioselectivity of the Michael addition is controlled by the chiral organocatalyst, typically a proline derivative such as a diphenylprolinol silyl ether. The reaction proceeds through an enamine-based catalytic cycle.[7][8][9]

  • Enamine Formation: The secondary amine of the catalyst reacts with propanal to form a chiral enamine intermediate. This step activates the aldehyde.

  • Asymmetric C-C Bond Formation: The enamine, acting as a nucleophile, attacks the nitroethylene Michael acceptor. The chiral environment created by the catalyst directs this attack to one face of the nitroalkene, thereby establishing the stereocenter.

  • Hydrolysis and Catalyst Regeneration: The resulting iminium ion intermediate is hydrolyzed to release the chiral γ-nitroaldehyde product and regenerate the catalyst, allowing it to re-enter the catalytic cycle.[8]

Some catalysts, particularly those based on thiourea, employ a bifunctional activation mechanism where the thiourea moiety activates the nitroalkene via hydrogen bonding, while the amine activates the aldehyde.[6][8]

G cluster_catalysis Enamine Catalytic Cycle catalyst Chiral Secondary Amine Catalyst enamine Chiral Enamine Intermediate catalyst->enamine aldehyde Propanal aldehyde->enamine water_out - H₂O michael_step Michael Addition enamine->michael_step nitroalkene Nitroethylene nitroalkene->michael_step iminium Iminium Ion Intermediate michael_step->iminium iminium->catalyst Regeneration water_in + H₂O product_out Chiral Product (γ-Nitroaldehyde) iminium->product_out

Caption: The enamine catalytic cycle for the asymmetric Michael addition.

Detailed Experimental Protocol

This protocol is adapted from established methodologies for the asymmetric Michael addition of aldehydes to nitroalkenes followed by reduction.[2]

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
(S)-Diphenylprolinol silyl ether≥98%Commercial SourceCatalyst
3-Nitrobenzoic acid≥99%Commercial SourceCo-catalyst
Propanal≥97%, anhydrousCommercial SourceFreshly distilled before use
NitroethyleneStabilized solutionCommercial SourceHandle with care, volatile and lachrymatory
Sodium borohydride (NaBH₄)≥98%Commercial SourceReducing agent
Dichloromethane (DCM)AnhydrousCommercial SourceReaction solvent
Methanol (MeOH)ACS GradeCommercial SourceFor reduction step
Hydrochloric acid (HCl)1 M aqueousIn-house prep.For workup
Saturated sodium bicarbonate (NaHCO₃)Aqueous solutionIn-house prep.For workup
BrineSaturated NaCl(aq)In-house prep.For workup
Anhydrous magnesium sulfate (MgSO₄)Reagent GradeCommercial SourceDrying agent
Silica Gel230-400 meshCommercial SourceFor column chromatography

Part A: Organocatalytic Asymmetric Michael Addition

  • To a dry, argon-flushed round-bottom flask equipped with a magnetic stir bar, add (S)-diphenylprolinol silyl ether (0.02 mmol, 2 mol%) and 3-nitrobenzoic acid (0.2 mmol, 20 mol%).

  • Add anhydrous dichloromethane (5.0 mL) and stir the mixture at room temperature until all solids have dissolved.

  • Cool the reaction mixture to 0-4 °C using an ice-water bath.

  • Add freshly distilled propanal (3.0 mmol, 3.0 equiv) to the cooled solution.

  • In a separate vial, prepare a solution of nitroethylene (1.0 mmol, 1.0 equiv) in anhydrous dichloromethane (1.0 mL).

  • Slowly add the nitroethylene solution to the reaction mixture dropwise over 10 minutes.

  • Stir the reaction at 0-4 °C and monitor its progress by Thin Layer Chromatography (TLC) until the nitroethylene is consumed (typically 24-48 hours).

Part B: In-situ Reduction to (R)-2-methyl-4-nitrobutan-1-ol

  • Once the Michael addition is complete, add methanol (5.0 mL) to the reaction flask, maintaining the temperature at 0-4 °C.

  • In small portions, carefully add sodium borohydride (1.5 mmol, 1.5 equiv) to the stirring solution over 15 minutes. Caution: Gas evolution (hydrogen) will occur.

  • After the addition is complete, allow the reaction to stir for an additional 1-2 hours at 0-4 °C. Monitor the reduction of the intermediate aldehyde by TLC.

  • Upon completion, slowly quench the reaction by adding 1 M HCl (5 mL) dropwise until gas evolution ceases.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (15 mL) and brine (15 mL).

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure (R)-2-methyl-4-nitrobutan-1-ol.

Data Summary and Expected Outcomes

The described protocol is expected to provide the target compound with high stereoselectivity and good yield.

ParameterExpected OutcomeReference(s)
Yield 80-95%[2]
Enantiomeric Excess (ee) >95% ee[2]
Diastereomeric Ratio (dr) Not Applicable
Physical State Colorless oil

Characterization and Analysis

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy should be used to confirm the structure of the final product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Chiral High-Performance Liquid Chromatography (HPLC): The enantiomeric excess of the final product must be determined by chiral HPLC analysis.[10] A polysaccharide-based chiral stationary phase (e.g., Chiralpak AD-H or OD-H) with a mobile phase of n-hexane/isopropanol is typically effective for separating enantiomers of such nitro alcohols.[]

Troubleshooting and Expert Insights

  • Low Yield: Ensure that the propanal is freshly distilled, as aldehydes are prone to oxidation. The reaction should be maintained under an inert atmosphere to prevent side reactions.

  • Low Enantioselectivity: The presence of water can be detrimental to the catalytic cycle. Ensure all glassware is oven-dried and anhydrous solvents are used. The temperature control is also critical; deviations can impact stereocontrol.

  • Incomplete Reduction: If the reduction step stalls, add an additional portion of NaBH₄. Ensure the temperature is kept low to prevent over-reduction or side reactions involving the nitro group.

  • Purification Challenges: The product alcohol is relatively polar. A gradient elution during column chromatography, starting with a low polarity eluent and gradually increasing the polarity, is recommended for effective separation from non-polar impurities and the catalyst.

Conclusion

This application note provides a detailed and reliable protocol for the organocatalyzed synthesis of (R)-2-methyl-4-nitrobutan-1-ol. By leveraging the power of asymmetric enamine catalysis, this method delivers the target chiral building block in high yield and excellent enantioselectivity. The procedure is well-suited for research and development laboratories in the pharmaceutical and chemical industries, providing a practical route to a versatile synthetic intermediate.

References

  • Stereoselective Three‐Step One‐Pot Cascade Combining Amino‐ and Biocatalysis to Access Chiral γ‐Nitro Alcohols. Angewandte Chemie International Edition. Available at: [Link]

  • Enantioselective Organocatalytic Michael Addition of Aldehydes to Nitroethylene: Efficient Access to γ2-Amino Acids. Journal of the American Chemical Society. Available at: [Link]

  • Organocatalytic asymmetric Michael addition of aldehydes and ketones to nitroalkenes catalyzed by adamantoyl l-prolinamide. RSC Advances. Available at: [Link]

  • Organocatalysis for the Asymmetric Michael Addition of Aldehydes and α,β-Unsaturated Nitroalkenes. MDPI. Available at: [Link]

  • General mechanism for proline catalyzed Michael addition reaction through enamine and iminium intermediate formation. ResearchGate. Available at: [Link]

  • Highly Efficient Asymmetric Michael Addition of Aldehydes to Nitroalkenes Catalyzed by a Simple trans-4-Hydroxyprolylamide. Angewandte Chemie International Edition. Available at: [Link]

  • Direct Asymmetric Organocatalytic Michael Reactions of α,α-Disubstituted Aldehydes with β-Nitrostyrenes for the Synthesis of Quaternary Carbon-Containing Products. Organic Letters. Available at: [Link]

  • Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. MDPI. Available at: [Link]

  • (S)-Proline-catalyzed nitro-Michael reactions: towards a better understanding of the catalytic mechanism and enantioselectivity. Organic & Biomolecular Chemistry. Available at: [Link]

  • Organocatalytic Enantioselective Henry Reactions. Molecules. Available at: [Link]

  • (S)-Proline-catalyzed nitro-Michael reactions: Towards a better understanding of the catalytic mechanism and enantioselectivity. ResearchGate. Available at: [Link]

  • Asymmetric Synthesis of γ-Nitroesters by an Organocatalytic One-Pot Strategy. Organic Letters. Available at: [Link]

  • Efficient Proline-Catalyzed Michael Additions of Unmodified Ketones to Nitro Olefins. Organic Letters. Available at: [Link]

  • Proline organocatalysis. Wikipedia. Available at: [Link]

  • Development of L-Proline-Based Chiral Ionic Liquids for Asymmetric Michael Reaction. Catalysts. Available at: [Link]

  • Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions. Organic & Biomolecular Chemistry. Available at: [Link]

  • Organocatalyzed enantioselective aldol and Henry reactions starting from alcohols. ResearchGate. Available at: [Link]

  • Biocatalytic Approach to Chiral β-Nitroalcohols by Enantioselective Alcohol Dehydrogenase-Mediated Reduction of α-Nitroketones. Molecules. Available at: [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. SciTechnol. Available at: [Link]

  • Innovations in Chiral Purification: Exploring Techniques and Future Potential. RotaChrom. Available at: [Link]

  • (R)-2-methyl-4-nitrobutan-1-ol. MySkinRecipes. Available at: [Link]

  • Organocatalytic Reduction of Aromatic Nitro Compounds: The Use of Solid-Supported Phenyl(2-quinolyl)methanol. Molecules. Available at: [Link]

  • Advances in organocatalyzed synthesis of organic compounds. Journal of the Indian Chemical Society. Available at: [Link]

Sources

Application

Application Notes &amp; Protocols: The Strategic Use of (R)-2-methyl-4-nitrobutan-1-ol in Pharmaceutical Intermediate Synthesis

Abstract (R)-2-methyl-4-nitrobutan-1-ol is a highly valuable chiral building block in modern organic and pharmaceutical chemistry.[1] Its stereodefined structure, featuring a primary alcohol, a primary nitro group, and a...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(R)-2-methyl-4-nitrobutan-1-ol is a highly valuable chiral building block in modern organic and pharmaceutical chemistry.[1] Its stereodefined structure, featuring a primary alcohol, a primary nitro group, and a chiral center at the C-2 position, makes it an exceptional precursor for the synthesis of enantiomerically pure pharmaceutical intermediates. The dual functionality allows for a range of chemical transformations, with the reduction of the nitro group to a primary amine being the most pivotal application. This conversion yields (R)-3-amino-2-methylpropan-1-ol, a versatile chiral intermediate that can be incorporated into complex drug molecules. These notes provide an in-depth guide on the properties, applications, and detailed protocols for utilizing (R)-2-methyl-4-nitrobutan-1-ol, with a focus on the synthesis of chiral amino alcohol intermediates.

Introduction: The Strategic Importance of a Chiral Precursor

In pharmaceutical development, the stereochemistry of a drug molecule is critical to its efficacy and safety. Enantiomerically pure compounds are essential for developing drugs with specific biological activities and minimizing off-target effects.[1] (R)-2-methyl-4-nitrobutan-1-ol serves as an ideal starting material in asymmetric synthesis, providing a reliable method to introduce a specific chirality into a target molecule.[] Its primary utility lies in its efficient conversion to chiral amino alcohols, which are key structural motifs in a wide array of active pharmaceutical ingredients (APIs).[3]

The molecule's value is rooted in its two distinct functional groups:

  • The Nitro Group (-NO₂): This group acts as a masked amine. Its reduction is a robust and high-yielding transformation that introduces a primary amine, a key functional group for building complex molecular architectures.

  • The Hydroxyl Group (-OH): The primary alcohol provides a handle for further functionalization, such as oxidation, esterification, or etherification, allowing for seamless integration into a larger synthetic scheme.

This guide will elucidate the primary synthetic pathway for which this molecule is employed and provide a validated, step-by-step protocol for its transformation into a key pharmaceutical intermediate.

Physicochemical Properties & Data

A thorough understanding of the starting material's properties is fundamental to successful synthesis.

PropertyValue
IUPAC Name (2R)-2-methyl-4-nitrobutan-1-ol
Synonyms (R)-2-Methyl-4-nitro-1-butanol
CAS Number 1022985-41-6[1]
Molecular Formula C₅H₁₁NO₃[1][]
Molecular Weight 133.15 g/mol [1][]
Appearance Inquire with supplier
Density 1.094 g/cm³[]
Boiling Point 224.3 °C at 760 mmHg[]
Purity Typically ≥95%[1]

Core Application: Synthesis of (R)-3-amino-2-methylpropan-1-ol

The principal application of (R)-2-methyl-4-nitrobutan-1-ol is its conversion to the corresponding chiral amino alcohol, (R)-3-amino-2-methylpropan-1-ol. This transformation is achieved via the reduction of the nitroalkane to a primary amine. This specific intermediate is highly sought after because chiral amino alcohols are foundational components in many therapeutic agents.

The Strategic Importance of the Nitro-to-Amine Reduction

The conversion of a nitro group to an amine is one of the most reliable and fundamental transformations in organic synthesis. For pharmaceutical applications, catalytic hydrogenation is often the method of choice due to its high efficiency, clean reaction profile, and the ease of product isolation. The process avoids harsh or expensive reagents like LiAlH₄ or BH₃, making it more scalable and cost-effective.[4]

The resulting product, (R)-3-amino-2-methylpropan-1-ol, retains the crucial (R)-stereocenter and introduces a nucleophilic amine, which is perfectly positioned for subsequent condensation or coupling reactions in a drug synthesis workflow.

Visualizing the Core Transformation

The following diagram illustrates the direct conversion of the nitro alcohol to the amino alcohol, which is the central protocol described in this guide.

G Start (R)-2-methyl-4-nitrobutan-1-ol (C₅H₁₁NO₃) Product (R)-3-amino-2-methylpropan-1-ol (C₄H₁₁NO) Start->Product Catalytic Hydrogenation Reagents H₂ (gas) 10% Pd/C Catalyst Ethanol (Solvent) Reagents->Start

Caption: Key conversion of the nitro compound to the chiral amino alcohol.

Detailed Experimental Protocol

Protocol Title: Catalytic Hydrogenation of (R)-2-methyl-4-nitrobutan-1-ol to Synthesize (R)-3-amino-2-methylpropan-1-ol.

Objective: To efficiently and cleanly reduce the nitro group of the starting material to a primary amine while preserving the stereochemical integrity of the chiral center.

Materials and Reagents
  • (R)-2-methyl-4-nitrobutan-1-ol (1.0 eq)

  • 10% Palladium on activated carbon (Pd/C), 50% wet (approx. 5 mol%)

  • Ethanol (EtOH), anhydrous (approx. 10-15 mL per gram of starting material)

  • Hydrogen (H₂) gas, high purity

  • Diatomaceous earth (e.g., Celite®)

  • Argon or Nitrogen gas for inerting

Equipment
  • Parr hydrogenator or a similar high-pressure reaction vessel

  • Three-neck round-bottom flask (if conducting at atmospheric pressure)

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter flask

  • Rotary evaporator

Step-by-Step Methodology
  • Vessel Preparation: Ensure the hydrogenation vessel is clean, dry, and free of any contaminants, especially sulfur-containing compounds that can poison the palladium catalyst.

  • Charging the Reactor: Under an inert atmosphere (Argon or Nitrogen), carefully add the 10% Pd/C catalyst to the reaction vessel.

    • Scientist's Insight: Handling the catalyst under an inert atmosphere is a critical safety measure. Dry Pd/C is pyrophoric and can ignite upon exposure to air or solvents. Using a 50% wet catalyst mitigates this risk significantly.

  • Addition of Reactant and Solvent: Add the ethanol solvent to the vessel, followed by the (R)-2-methyl-4-nitrobutan-1-ol. Seal the reaction vessel.

  • Inerting the System: Purge the vessel multiple times with the inert gas (Nitrogen or Argon) to remove all oxygen. Subsequently, purge the system with hydrogen gas.

    • Causality Explained: Removing all oxygen is paramount. The presence of oxygen with hydrogen and a catalyst creates a significant explosion hazard. The inert gas purge ensures a safe reaction environment.

  • Hydrogenation Reaction: Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-60 psi or as determined by optimization). Begin vigorous stirring. The reaction is typically exothermic, and a slight increase in temperature may be observed.

  • Monitoring the Reaction: Monitor the reaction progress by observing the uptake of hydrogen gas from the pressure gauge. The reaction is complete when hydrogen consumption ceases. This can take anywhere from 4 to 24 hours depending on the scale and catalyst efficiency.

  • Reaction Completion and Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with inert gas.

  • Catalyst Removal: Dilute the reaction mixture with additional ethanol and filter it through a pad of diatomaceous earth (Celite®) to remove the Pd/C catalyst. Wash the filter cake thoroughly with ethanol to ensure complete recovery of the product.

    • Trustworthiness Check: The filtration step is crucial for product purity. The fine black powder of the catalyst must be completely removed. A properly packed Celite® pad prevents catalyst breakthrough into the filtrate.

  • Isolation of Product: Concentrate the filtrate using a rotary evaporator to remove the ethanol. The resulting crude oil or solid is (R)-3-amino-2-methylpropan-1-ol.

  • Purification (if necessary): The crude product is often of high purity. If further purification is required, vacuum distillation or column chromatography can be employed.

Integration into Pharmaceutical Synthesis Workflows

The newly synthesized (R)-3-amino-2-methylpropan-1-ol is now a primed intermediate for incorporation into more complex molecules. Its bifunctional nature allows for selective reactions. For instance, the amine can act as a nucleophile in condensation reactions, while the alcohol can be protected and deprotected as needed.

General Synthetic Workflow

The diagram below illustrates a generalized workflow where the chiral amino alcohol intermediate is used to build a more complex pharmaceutical precursor.

G A (R)-2-methyl-4-nitrobutan-1-ol B Protocol 4.3: Catalytic Hydrogenation A->B Start C Intermediate: (R)-3-amino-2-methylpropan-1-ol B->C Yields D Condensation Reaction (e.g., with a heterocyclic halide) C->D Reacts E Advanced Pharmaceutical Intermediate (Chirality Preserved) D->E Forms

Caption: From chiral precursor to advanced pharmaceutical intermediate.

This workflow is representative of syntheses where chiral amines are essential building blocks. For example, similar amino alcohols are key components in antiviral drugs like Famciclovir and HIV integrase inhibitors like Dolutegravir[4], highlighting the industrial relevance of this synthetic strategy.

References

  • (R)-2-methyl-4-nitrobutan-1-ol - MySkinRecipes. [Link]

  • Stereo-Divergent Enzyme Cascades to Convert Racemic 4-Phenyl-2-Butanol into either (S)- or (R)-Corresponding Chiral Amine - Wiley Online Library. [Link]

  • PROCESS DEVELOPMENT REPORT - Medicines for All institute (M4ALL). [Link]

  • Transaminases Provide Key Chiral Building Blocks for the Synthesis of Selective M1/M4 Agonists - PubMed Central. [Link]

Sources

Method

The Strategic Application of (R)-2-methyl-4-nitrobutan-1-ol in the Development of Advanced Agrochemicals

Introduction: The Imperative of Chirality in Modern Crop Protection In the landscape of modern agrochemical development, the pursuit of highly selective, potent, and environmentally benign pesticides is paramount. A crit...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Chirality in Modern Crop Protection

In the landscape of modern agrochemical development, the pursuit of highly selective, potent, and environmentally benign pesticides is paramount. A critical aspect of this endeavor lies in the strategic use of chiral building blocks—enantiomerically pure compounds that serve as foundational skeletons for complex active ingredients.[1] The stereochemistry of a pesticide can profoundly influence its biological activity, with one enantiomer often exhibiting significantly higher efficacy against target pests while the other may be less active or contribute to off-target toxicity.[2][3] This guide focuses on the application of (R)-2-methyl-4-nitrobutan-1-ol , a versatile chiral synthon, in the synthesis of next-generation agrochemicals. Its bifunctional nature, possessing both a hydroxyl and a nitro group on a chiral scaffold, offers a unique platform for the construction of sophisticated insecticidal molecules.[4]

This document serves as a comprehensive technical guide for researchers and professionals in the agrochemical industry, detailing the synthetic utility and strategic importance of (R)-2-methyl-4-nitrobutan-1-ol. We will explore its conversion into a key amino alcohol intermediate and the subsequent elaboration into a potent, commercially significant insecticide, Sulfoxaflor. The protocols and data presented herein are designed to provide a robust framework for the practical application of this chiral building block in agrochemical research and development.

Core Synthesis Pathway: From Nitro Alcohol to a Potent Insecticide

The primary application of (R)-2-methyl-4-nitrobutan-1-ol in agrochemical synthesis is as a precursor to the chiral amine, (R)-4-amino-2-methylbutan-1-ol .[5] This transformation, achieved through the reduction of the nitro group, is a critical step in the synthesis of the advanced insecticide, Sulfoxaflor .[6][7] Sulfoxaflor is a sulfoximine insecticide that provides broad-spectrum control of sap-feeding insect pests.[8][9]

The overall synthetic strategy leverages the stereocenter of (R)-2-methyl-4-nitrobutan-1-ol to ultimately produce an enantiomerically enriched final product, which is crucial for its high insecticidal efficacy.

G A (R)-2-methyl-4-nitrobutan-1-ol B (R)-4-amino-2-methylbutan-1-ol A->B Catalytic Reduction C Key Chiral Intermediate B->C Derivatization & Coupling D Sulfoxaflor (Insecticide) C->D Sulfoximine Formation

Caption: Synthetic pathway from (R)-2-methyl-4-nitrobutan-1-ol to Sulfoxaflor.

Experimental Protocols

Protocol 1: Synthesis of (R)-4-amino-2-methylbutan-1-ol from (R)-2-methyl-4-nitrobutan-1-ol

The reduction of the nitro group in (R)-2-methyl-4-nitrobutan-1-ol to a primary amine is a pivotal step. Catalytic hydrogenation is a clean and efficient method for this transformation.

Step-by-Step Methodology:

  • Catalyst Preparation: In a suitable hydrogenation vessel, suspend Palladium on carbon (10 wt. %, 5 mol%) in a solvent such as methanol or ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • Substrate Addition: Dissolve (R)-2-methyl-4-nitrobutan-1-ol (1.0 equivalent) in the same solvent and add it to the hydrogenation vessel.

  • Hydrogenation: Purge the vessel with hydrogen gas and then maintain a hydrogen pressure of 8 to 12 bars.[10] The reaction mixture is stirred vigorously at a temperature maintained below 70°C.[10]

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is completely consumed.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of celite to remove the palladium catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield crude (R)-4-amino-2-methylbutan-1-ol. The product can be further purified by distillation under reduced pressure if necessary.

Causality Behind Experimental Choices:

  • Catalyst: Palladium on carbon is a highly effective and widely used catalyst for the reduction of nitro groups to amines due to its high activity and selectivity.

  • Solvent: Methanol or ethanol are excellent solvents for both the starting material and the product, and they are suitable for hydrogenation reactions.

  • Pressure and Temperature: The specified pressure and temperature ranges are optimized to ensure a reasonable reaction rate while minimizing potential side reactions.[10] Maintaining the temperature below 70°C is crucial to prevent degradation of the product.[10]

Protocol 2: Synthesis of Sulfoxaflor from (R)-4-amino-2-methylbutan-1-ol (Illustrative Pathway)

The synthesis of Sulfoxaflor is a multi-step process that involves the construction of the sulfoximine moiety and coupling with the trifluoromethylpyridine fragment. The following is a generalized, illustrative pathway based on established chemical principles for sulfoximine synthesis.[4][10]

G cluster_0 Sulfoximine Formation cluster_1 Pyridine Fragment Coupling A (R)-4-amino-2-methylbutan-1-ol B Intermediate Sulfide A->B Reaction with Thioether Precursor C Intermediate Sulfilimine B->C Imination D N-Cyano Sulfilimine C->D Cyanation E Sulfoxaflor D->E Oxidation F 1-(6-(trifluoromethyl)pyridin-3-yl)ethan-1-one G Coupling F->G G->B

Caption: Generalized workflow for the synthesis of Sulfoxaflor.

Step-by-Step Methodology (Conceptual):

  • Formation of the Sulfide Precursor: The synthesis typically begins by reacting a suitable thioether with a derivative of 1-(6-(trifluoromethyl)pyridin-3-yl)ethan-1-one.[11] The chiral amine, (R)-4-amino-2-methylbutan-1-ol, would be introduced at a later stage, or a related chiral starting material would be used to set the stereocenter. A more direct route involves the coupling of a pre-formed chiral fragment.

  • Sulfilimine Formation: The resulting sulfide is then converted to a sulfilimine. This is often achieved through a rhodium-catalyzed reaction with an iminating agent.[12]

  • Cyanation: The sulfilimine is then N-cyanated to introduce the cyanamide group.

  • Oxidation: The final step is the oxidation of the N-cyano sulfilimine to the corresponding sulfoximine, yielding Sulfoxaflor. This can be achieved using an oxidizing agent like sodium permanganate.[13]

Self-Validation and Trustworthiness:

Each step in the synthesis must be carefully monitored for purity and stereochemical integrity. Analytical techniques such as chiral High-Performance Liquid Chromatography (HPLC) are essential to confirm the enantiomeric excess of the intermediates and the final product.[14][15] The use of well-characterized starting materials and reagents is critical for the reproducibility of the synthesis.

Biological Activity and the Significance of Chirality

Sulfoxaflor is a potent insecticide that acts as an agonist at the nicotinic acetylcholine receptor (nAChR) in insects.[3][8][16] This mode of action is similar to that of neonicotinoid insecticides, but Sulfoxaflor has been shown to be effective against some neonicotinoid-resistant insect populations.

The insecticidal activity of Sulfoxaflor is highly dependent on its stereochemistry. The commercial product is a mixture of four stereoisomers.[17] While all stereoisomers contribute to the overall activity, studies have shown that there can be differences in their biological efficacy and environmental fate.[17][18] The use of (R)-2-methyl-4-nitrobutan-1-ol as a chiral precursor allows for the stereoselective synthesis of specific isomers of Sulfoxaflor, which can lead to a more optimized and potentially more environmentally favorable product.

Quantitative Data: Efficacy of Sulfoxaflor Against a Key Pest

The green peach aphid, Myzus persicae, is a significant agricultural pest that is targeted by Sulfoxaflor.[19][20] The following table summarizes the insecticidal activity of Sulfoxaflor against this pest.

CompoundTarget PestBioassayEfficacy MetricValueReference
Sulfoxaflor Myzus persicaeFoliar SprayLC50As low as 1 ppm[9]
Sulfoxaflor 12% SC Myzus persicaeField TrialAphid ReductionSignificant[19]

Conclusion and Future Perspectives

(R)-2-methyl-4-nitrobutan-1-ol is a valuable and strategic chiral building block for the synthesis of advanced agrochemicals. Its utility is exemplified in the pathway to the potent insecticide Sulfoxaflor, where the introduction of a specific stereocenter is crucial for biological activity. The protocols and data presented in this guide underscore the importance of stereochemistry in the design of modern pesticides.

Future research in this area should focus on the development of even more efficient and stereoselective synthetic routes to Sulfoxaflor and other complex agrochemicals. Furthermore, a deeper understanding of the biological activity of individual stereoisomers will enable the development of products with improved efficacy, reduced environmental impact, and a lower propensity for resistance development. The continued exploration of chiral building blocks like (R)-2-methyl-4-nitrobutan-1-ol will be a key driver of innovation in the agrochemical industry.

References

  • Investigating the mode of action of sulfoxaflor: a fourth-generation neonicotinoid. (n.d.). PubMed. [Link]

  • Stereoisomers of Pesticide Molecules and Biological Activity. (2025, March 20).
  • Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development. (2025, August 6). AiFChem.
  • Stereoselective separation of sulfoxaflor by electrokinetic chromatography and applications to stability and ecotoxicological st. (n.d.). IMDEA AGUA. [Link]

  • Sulfoxaflor - A sulfoximine insecticide: Review and analysis of mode of action, resistance and cross-resistance. (2021, July 15). PubMed. [Link]

  • The effect of stereochemistry on the biological activity of natural phytotoxins, fungicides, insecticides and herbicides. (n.d.). PubMed. [Link]

  • Stereospecific α-(hetero)arylation of sulfoximines and sulfonimidamides. (2022, August 1). PMC. [Link]

  • Chiral Pesticides with Asymmetric Sulfur: Extraction, Separation, and Determination in Different Environmental Matrices. (n.d.). MDPI. [Link]

  • The replacement of neonicotinoid insecticides-sulfoxaflor. (n.d.). LinkedIn. [Link]

  • CN109053553A - The synthetic method of insecticide sulfoxaflor intermediate 3- [1- (methyl mercapto) ethyl] -6 (trifluoromethyl) pyridines. (n.d.).
  • Sulfoxaflor and the sulfoximine insecticides: Chemistry, mode of action and basis for efficacy on resistant insects. (2025, August 6). ResearchGate. [Link]

  • (R)-2-methyl-4-nitrobutan-1-ol. (n.d.). MySkinRecipes. [Link]

  • Synthesis and Transformations of NH‐Sulfoximines. (n.d.). PMC. [Link]

  • Expanding the structure-activity relationship of sulfoxaflor: the synthesis and biological activity of N-heterocyclic sulfoximines. (n.d.). PubMed. [Link]

  • (R)-4-Amino-2-methyl-1-butanol. (n.d.). PubChem. [Link]

  • DOW CL1212 Sulfoxaflor Tech Bulletin UPDATE. (n.d.). [Link]

  • US4067905A - Preparation of 2-amino-n-butanol. (n.d.).
  • 4-Amino-2-methyl-1-butanol. (n.d.). PubChem. [Link]

  • 4-Amino-2-methylbutan-2-ol. (n.d.). LookChem. [Link]

  • Crystal structure of N-(methyl(oxo)(1-(6- (trifluoromethyl)pyridin-3-yl)ethyl)-λ - sulfanylidene)cyanamide, C10H10F3N3OS. (n.d.). ResearchGate. [Link]

  • Enantioselective bioaccumulation and toxicological effects of chiral neonicotinoid sulfoxaflor in rats. (n.d.). PubMed. [Link]

  • Mode of action of sulfoxaflor on α-bungarotoxin-insensitive nAChR1 and nAChR2 subtypes: Inhibitory effect of imidacloprid. (n.d.). PubMed. [Link]

  • Sulfoxaflor and the sulfoximine insecticides: chemistry, mode of action and basis for efficacy on resistant insects. (n.d.). PubMed. [Link]

  • Sulfoxaflor and the sulfoximine insecticides. (2013, June 13). CORE. [Link]

  • Novel nicotinic action of the sulfoximine insecticide sulfoxaflor. (n.d.). PubMed. [Link]

  • Nicotinic acetylcholine receptor modulator insecticides act on diverse receptor subtypes with distinct subunit compositions. (2022, January 19). PMC. [Link]

  • Effectiveness of sulfoxaflor 12% SC against green peach aphid, Myzus persicae (Sulzer) in potato. (2025, August 10). ResearchGate. [Link]

  • The Facts on Sulfoxaflor. (n.d.). Center for Biological Diversity. [Link]

  • The evolving story of sulfoxaflor resistance in the green peach aphid, Myzus persicae (Sulzer). (n.d.). PubMed. [Link]

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Application

Application Note &amp; Protocol: Selective Reduction of (R)-2-methyl-4-nitrobutan-1-ol

Abstract & Introduction The transformation of nitroalkanes into primary amines is a cornerstone reaction in organic synthesis, providing a critical pathway to valuable building blocks for pharmaceuticals, agrochemicals,...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

The transformation of nitroalkanes into primary amines is a cornerstone reaction in organic synthesis, providing a critical pathway to valuable building blocks for pharmaceuticals, agrochemicals, and specialty materials.[1] Chiral amino alcohols, in particular, are highly sought-after intermediates due to their prevalence in biologically active molecules. This document provides a detailed guide for the selective reduction of the aliphatic nitro group in (R)-2-methyl-4-nitrobutan-1-ol, a versatile chiral building block, to yield the corresponding primary amine, (R)-4-amino-2-methylbutan-1-ol.[2][]

This application note explores the mechanistic rationale behind common reduction strategies and presents two robust protocols: catalytic hydrogenation using Raney® Nickel and an alternative method using iron in acidic media. The primary protocol, catalytic hydrogenation, is highlighted for its high efficiency, clean conversion, and mild conditions that preserve the compound's sensitive stereocenter.

Mechanistic Considerations and Method Selection

The reduction of a nitro group to an amine is a six-electron process that proceeds through nitroso and hydroxylamine intermediates.[4] The choice of reducing agent is critical to ensure high yield and chemoselectivity, especially in the presence of other functional groups like the primary alcohol in our substrate.

  • Catalytic Hydrogenation: This is often the method of choice for reducing both aliphatic and aromatic nitro groups.[5] Catalysts such as Palladium on Carbon (Pd/C), Platinum(IV) oxide, and Raney Nickel are highly effective.[5][6][7] The reaction occurs on the surface of the metal catalyst, where molecular hydrogen (H₂) is adsorbed and dissociated into reactive hydrogen atoms.[8] These atoms are then transferred to the nitro group in a stepwise fashion.[9] This method is advantageous due to its high atom economy, generation of only water as a byproduct, and typically mild reaction conditions (room temperature, low H₂ pressure), which are crucial for maintaining the integrity of the chiral center. Raney Nickel is particularly well-suited for aliphatic nitro compounds and can offer better performance if hydroxylamine accumulation becomes an issue.[9]

  • Metal-Mediated Reductions: Dissolving metals in acid, such as iron in acetic acid or tin(II) chloride in HCl, are classic and effective reagents.[5][6][7] Iron powder is inexpensive, non-toxic, and environmentally friendly, making the Fe/AcOH system a versatile option.[10] This method is robust but often requires elevated temperatures and a challenging workup to remove the large quantities of iron salts formed, which can create a voluminous gelatinous precipitate.[11][12]

  • Metal Hydride Reductions: While lithium aluminum hydride (LiAlH₄) can reduce aliphatic nitro compounds, its high reactivity can be difficult to control.[5] Sodium borohydride (NaBH₄) on its own is generally not strong enough to reduce nitro groups.[13][14] However, its reducing power is dramatically enhanced when used with transition metal salts like NiCl₂ or Ni(OAc)₂, which generate highly active nickel boride species in situ.[15][16]

Selected Approach: For the reduction of (R)-2-methyl-4-nitrobutan-1-ol, catalytic hydrogenation with Raney Nickel is selected as the primary protocol due to its superior efficiency, operational simplicity, mild conditions, and ease of product isolation, which collectively minimize the risk of racemization. The reduction with iron/acetic acid is presented as a viable, low-cost alternative.

Chemical Transformation & Workflow

The overall chemical reaction is the reduction of the nitro group to a primary amine, preserving the stereochemistry at the C2 position.

Experimental_Workflow arrow arrow Setup Reaction Setup (Inert Atmosphere Purge) Addition Dissolve Substrate in MeOH Add Raney Ni Slurry Setup->Addition Hydrogenation Hydrogenation (H₂ Balloon, Vigorous Stirring) Addition->Hydrogenation Monitoring Monitor Reaction by TLC/LC-MS Hydrogenation->Monitoring Filtration Filter Through Celite® (Quench Catalyst on Pad) Monitoring->Filtration Upon Completion Concentration Concentrate Filtrate (Rotary Evaporation) Filtration->Concentration Purification Purification (If Necessary) Concentration->Purification Characterization Product Characterization (NMR, MS, Chiral HPLC) Purification->Characterization

Caption: Catalytic hydrogenation experimental workflow.

Detailed Experimental Protocols

Protocol 1: Catalytic Hydrogenation with Raney® Nickel (Preferred Method)

This protocol describes the reduction under a hydrogen atmosphere at ambient temperature and pressure.

Materials & Equipment:

  • (R)-2-methyl-4-nitrobutan-1-ol (1.0 eq)

  • Raney® Nickel 2800, slurry in water (approx. 50% w/w, use 10-20% by weight of substrate)

  • Methanol (ACS Grade)

  • Hydrogen (H₂) gas cylinder or balloon

  • Round-bottom flask with stir bar

  • Three-way stopcock and balloon for H₂

  • Celite® 545

  • Standard filtration apparatus

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add (R)-2-methyl-4-nitrobutan-1-ol (e.g., 2.0 g, 15.0 mmol).

  • Solvent Addition: Add methanol (approx. 30 mL, ~0.5 M concentration) and stir until the substrate is fully dissolved.

  • Catalyst Addition: Under a gentle stream of nitrogen or argon, carefully add the Raney® Nickel slurry (approx. 0.2-0.4 g). Use a pipette to remove the excess water from the slurry before addition. CAUTION: Do not allow Raney® Nickel to become dry as it is pyrophoric. [9]4. Hydrogenation: Securely attach a balloon filled with hydrogen gas to the flask via a three-way stopcock. Purge the flask by evacuating under vacuum and refilling with H₂ three times.

  • Reaction: Stir the suspension vigorously at room temperature. A well-stirred reaction is crucial for efficient gas-liquid-solid phase transfer.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using 10% MeOH in DCM with ninhydrin stain for the product amine) or LC-MS. The reaction is typically complete within 4-12 hours. Hydrogen uptake can also be monitored if using a Parr apparatus.

  • Work-up: Once the starting material is consumed, carefully purge the flask with nitrogen.

  • Filtration: Prepare a short pad of Celite® (approx. 1-2 cm thick) in a Buchner funnel. Filter the reaction mixture through the Celite® pad to remove the catalyst. CRITICAL: Wash the pad thoroughly with methanol (3 x 15 mL). Do not let the pad run dry until all product is washed through, then quench the catalyst on the pad with copious amounts of water before disposal.

  • Isolation: Concentrate the combined filtrate under reduced pressure using a rotary evaporator to yield the crude (R)-4-amino-2-methylbutan-1-ol. The product is often of sufficient purity for subsequent steps. If required, purification can be achieved via silica gel chromatography.

Protocol 2: Reduction with Iron Powder in Acetic Acid (Alternative Method)

This protocol provides a classic, non-hydrogenation alternative.

Materials & Equipment:

  • (R)-2-methyl-4-nitrobutan-1-ol (1.0 eq)

  • Iron powder, <325 mesh (5.0 eq)

  • Glacial Acetic Acid

  • Ethanol

  • Sodium Hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃) solution

  • Ethyl Acetate or Dichloromethane

  • Standard glassware for reflux and extraction

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and stir bar, dissolve (R)-2-methyl-4-nitrobutan-1-ol (e.g., 2.0 g, 15.0 mmol) in a mixture of ethanol (40 mL) and glacial acetic acid (10 mL). [17]2. Reagent Addition: To the stirring solution, add iron powder (4.2 g, 75.0 mmol) portion-wise over 15 minutes. The reaction may be exothermic.

  • Reaction: Heat the mixture to reflux (approx. 80-90 °C) and maintain for 2-4 hours.

  • Monitoring: Follow the disappearance of the starting material by TLC.

  • Work-up: Cool the reaction mixture to room temperature and filter through a Celite® pad to remove excess iron and some iron salts. Wash the pad with ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure. To the resulting residue, carefully add 1 M NaOH solution until the pH is >10 to deprotonate the product and precipitate iron hydroxides as a thick sludge.

  • Extraction: Extract the product from the aqueous slurry with ethyl acetate or dichloromethane (3 x 50 mL). The gelatinous nature of the iron hydroxide can make phase separation difficult; thorough mixing is required. [12]8. Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude product.

Comparative Data Summary

ParameterProtocol 1: Catalytic HydrogenationProtocol 2: Fe / Acetic Acid
Primary Reagent H₂ gas, Raney® NickelIron Powder, Acetic Acid
Solvent Methanol or EthanolEthanol / Acetic Acid
Temperature Room TemperatureReflux (~80-90 °C)
Pressure Atmospheric (Balloon) or ~50 psiAtmospheric
Typical Reaction Time 4-12 hours2-4 hours
Typical Yield >90%70-85%
Pros High yield, clean, mild conditions, minimal waste.Low reagent cost, no specialized H₂ equipment.
Cons Requires H₂ source, pyrophoric catalyst.Stoichiometric metal waste, challenging workup.

Product Characterization

The final product is (R)-4-amino-2-methylbutan-1-ol . [18]* Molecular Formula: C₅H₁₃NO [19]* Molecular Weight: 103.16 g/mol [19]* ¹H NMR (CDCl₃, 400 MHz): Chemical shifts (δ) will confirm the structure. Expect signals corresponding to the methyl group (doublet), the methine proton adjacent to the methyl group (multiplet), the methylene groups (multiplets), the primary alcohol proton (broad singlet), and the primary amine protons (broad singlet).

  • ¹³C NMR (CDCl₃, 101 MHz): Expect 5 distinct carbon signals.

  • IR (Neat, cm⁻¹): Appearance of strong N-H stretching bands (~3300-3400 cm⁻¹), disappearance of NO₂ asymmetric and symmetric stretching bands (~1550 and 1380 cm⁻¹).

  • Mass Spectrometry (ESI+): Expected m/z for [M+H]⁺ = 104.11.

  • Chiral Integrity: Confirmation of enantiomeric purity should be performed using chiral HPLC or by measuring the specific optical rotation and comparing it to literature values.

Troubleshooting & Safety Precautions

  • Incomplete Reaction (Protocol 1): If the reaction stalls, the catalyst may be inactive. Carefully add another small portion of fresh Raney® Nickel. Ensure vigorous stirring to overcome mass transfer limitations. Increasing H₂ pressure (if using a Parr apparatus) can also accelerate the reaction.

  • Hydroxylamine Intermediate: Incomplete hydrogenation can sometimes lead to the accumulation of the hydroxylamine intermediate, which can be unstable. [9]Ensure the reaction goes to completion.

  • Difficult Workup (Protocol 2): The extraction of the product from the iron hydroxide sludge is often the main challenge, leading to lower isolated yields. [12]Adding more water to dilute the slurry or performing more extractions may improve recovery.

  • Safety - Hydrogenation: Hydrogen gas is extremely flammable and forms explosive mixtures with air. All operations must be conducted in a well-ventilated fume hood, away from ignition sources. Raney® Nickel is pyrophoric when dry and must be handled as a slurry. [9]Always keep the catalyst wet and quench carefully after use.

  • Safety - Fe/AcOH: Acetic acid is corrosive. The reaction can be exothermic and may evolve hydrogen gas upon addition of iron to the acid. Perform in a fume hood with appropriate personal protective equipment.

References

  • Wikipedia. Reduction of nitro compounds. [Link]

  • Organic Chemistry Portal. Nitro Reduction - Common Conditions. [Link]

  • Pardakhty, A., & Bahadorikhalili, S. (2014). Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH4/Ni(OAc)2.4H2O System in Wet CH3CN. Oriental Journal of Chemistry. [Link]

  • Zeynizadeh, B., & Rahimi, S. (2006). Rapid and Efficient Reduction of Nitroarenes to Their Corresponding Amines with Promotion of NaBH4/NiCl2·6H2O System in Aqueous CH3CN. Journal of the Chinese Chemical Society. [Link]

  • Ashenhurst, J. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [Link]

  • Hassan, H. S., Abdalhammed, S. S., & Ali, A. K. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Synthetic Chemistry. [Link]

  • Organic Chemistry Portal. Sodium borohydride, Sodium tetrahydroborate. [Link]

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  • Pina Jr., S. (2013). Reduction of Nitroaromatic Compounds with Sodium Borohydride Using Transition Metal Sulfide Catalysts. ScholarWorks @ UTRGV. [Link]

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  • Varma, R. S., & Varma, M. (1982). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Tetrahedron Letters. [Link]

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  • Reddit. (2023). Working up nitroarene reductions with iron powder - strategies for dealing with the gelatinous rust byproduct? r/Chempros. [Link]

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  • Contente, M. L., et al. (2018). Biocatalytic Approach to Chiral β-Nitroalcohols by Enantioselective Alcohol Dehydrogenase-Mediated Reduction of α-Nitroketones. Catalysts. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation. [Link]

  • Quora. What is the reaction to prepare nitroalkanes from primary amines?[Link]

  • Google Patents.
  • PubChem. (R)-4-Amino-2-methyl-1-butanol. [Link]

  • Reeve, H. A., et al. (2021). Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst. Nature Communications. [Link]

  • MySkinRecipes. (R)-2-methyl-4-nitrobutan-1-ol. [Link]

  • Wang, D., et al. (2017). Catalytic hydrogenation of carbonyl and nitro compounds using an [N,O]-chelate half-sandwich ruthenium catalyst. Dalton Transactions. [Link]

  • García Mancheño, O., et al. (2011). Synthesis of chiral cyclic nitrones by asymmetric addition of β-ketosulfones to nitroalkenes followed by reductive cyclization. Chemistry—A European Journal. [Link]

  • Wang, L., et al. (2015). Selective reduction of nitro-compounds to primary amines by nickel-catalyzed hydrosilylative reduction. RSC Advances. [Link]

  • Formenti, D., et al. (2021). Nitro to amine reductions using aqueous flow catalysis under ambient conditions. Frontiers in Chemical Engineering. [Link]

  • ResearchGate. A new mechanism of aromatic nitro compounds hydrogenation over Au/TiO2 catalyst. [Link]

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Sources

Method

Application Notes and Protocols: Selective Oxidation of (R)-2-methyl-4-nitrobutan-1-ol to (R)-2-methyl-4-nitrobutanal

Abstract This document provides a comprehensive guide for the selective oxidation of the primary hydroxyl group in (R)-2-methyl-4-nitrobutan-1-ol to its corresponding aldehyde, (R)-2-methyl-4-nitrobutanal. This transform...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the selective oxidation of the primary hydroxyl group in (R)-2-methyl-4-nitrobutan-1-ol to its corresponding aldehyde, (R)-2-methyl-4-nitrobutanal. This transformation is a critical step in the synthesis of various chiral building blocks in medicinal chemistry and materials science. The presence of a nitro group and a chiral center in the substrate necessitates careful selection of the oxidation method to ensure high chemoselectivity and retention of stereochemical integrity. This guide details three robust and widely accepted protocols: Pyridinium Chlorochromate (PCC) oxidation, Swern oxidation, and Dess-Martin Periodinane (DMP) oxidation. Each protocol is accompanied by a detailed mechanistic explanation, step-by-step experimental procedures, safety considerations, and troubleshooting advice.

Introduction: The Challenge of Chemoselective Oxidation

The oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis.[1][2] However, the challenge intensifies when the substrate, such as (R)-2-methyl-4-nitrobutan-1-ol, contains other potentially reactive functional groups. The electron-withdrawing nature of the nitro group can influence the reactivity of the alcohol and the stability of the resulting aldehyde. Furthermore, the chiral center at the C2 position must remain undisturbed throughout the oxidative process.

The primary goal is to achieve the oxidation of the hydroxyl group without over-oxidation to the carboxylic acid, which can occur in the presence of water, or inducing side reactions involving the nitro group.[2][3] This necessitates the use of mild and anhydrous oxidizing agents.[4] This application note will compare and contrast three such methods, providing researchers with the necessary information to select the most appropriate protocol for their specific needs.

Comparative Overview of Recommended Oxidation Methods

The choice of oxidant is paramount for the successful synthesis of (R)-2-methyl-4-nitrobutanal. The following table provides a high-level comparison of the three recommended methods.

FeaturePyridinium Chlorochromate (PCC)Swern OxidationDess-Martin Periodinane (DMP)
Oxidizing Agent Cr(VI) reagentActivated DMSOHypervalent Iodine (V)
Typical Yield Good to excellentExcellentExcellent
Reaction Temp. Room TemperatureLow (-78 °C)Room Temperature
Key Advantages Operationally simple, readily availableHigh yields, mild conditionsMild, neutral pH, short reaction times
Key Disadvantages Chromium toxicity, acidic natureRequires cryogenic setup, malodorous byproductReagent is expensive and potentially explosive
Chemoselectivity GoodExcellentExcellent

Method 1: Pyridinium Chlorochromate (PCC) Oxidation

PCC is a milder version of chromic acid-based oxidants and is known for its ability to oxidize primary alcohols to aldehydes with minimal over-oxidation to carboxylic acids, provided the reaction is conducted under anhydrous conditions.[5][6][7]

Mechanism of PCC Oxidation

The oxidation mechanism involves the formation of a chromate ester from the alcohol and PCC. A subsequent E2-like elimination, facilitated by a base (such as pyridine present in the reagent), leads to the formation of the aldehyde and a reduced chromium species.[8]

PCC_Mechanism cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Products Alcohol (R)-2-methyl-4-nitrobutan-1-ol Chromate_Ester Chromate Ester Intermediate Alcohol->Chromate_Ester Formation PCC Pyridinium Chlorochromate (PCC) PCC->Chromate_Ester Aldehyde (R)-2-methyl-4-nitrobutanal Chromate_Ester->Aldehyde E2-like Elimination Cr_IV Cr(IV) species Chromate_Ester->Cr_IV Swern_Workflow Start Start: Anhydrous DCM at -78 °C Add_Oxalyl_Chloride Add Oxalyl Chloride Start->Add_Oxalyl_Chloride Add_DMSO Add DMSO Add_Oxalyl_Chloride->Add_DMSO Activate_DMSO Formation of Chlorodimethylsulfonium Salt Add_DMSO->Activate_DMSO Add_Alcohol Add (R)-2-methyl-4-nitrobutan-1-ol Activate_DMSO->Add_Alcohol Form_Alkoxysulfonium Formation of Alkoxysulfonium Salt Add_Alcohol->Form_Alkoxysulfonium Add_Base Add Triethylamine Form_Alkoxysulfonium->Add_Base Elimination E2 Elimination Add_Base->Elimination Product Obtain (R)-2-methyl-4-nitrobutanal Elimination->Product Workup Aqueous Workup and Extraction Product->Workup DMP_Mechanism Alcohol (R)-2-methyl-4-nitrobutan-1-ol Intermediate Periodinane Intermediate Alcohol->Intermediate Ligand Exchange DMP Dess-Martin Periodinane DMP->Intermediate Aldehyde (R)-2-methyl-4-nitrobutanal Intermediate->Aldehyde Reductive Elimination Byproducts Iodinane + Acetic Acid Intermediate->Byproducts

Sources

Application

Application Note: Stereocontrolled Nucleophilic Substitution Strategies for (R)-2-methyl-4-nitrobutan-1-ol

Abstract (R)-2-methyl-4-nitrobutan-1-ol is a versatile chiral building block of significant interest in the pharmaceutical and fine chemical industries. Its utility stems from the presence of multiple functional groups a...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(R)-2-methyl-4-nitrobutan-1-ol is a versatile chiral building block of significant interest in the pharmaceutical and fine chemical industries. Its utility stems from the presence of multiple functional groups amenable to diverse transformations: a primary alcohol for chain extension, a stereocenter dictating molecular architecture, and a nitro group that can be converted into other functionalities, such as amines.[1][] However, the inherent poor leaving group ability of the hydroxyl moiety presents a significant challenge for its direct use in nucleophilic substitution reactions. This application note provides a comprehensive guide for researchers, detailing robust and reliable protocols for the stereocontrolled nucleophilic substitution of (R)-2-methyl-4-nitrobutan-1-ol. We present two primary, field-proven strategies: a two-step sequence involving activation via a sulfonate ester intermediate and a direct conversion using hydrohalic acids. The protocols are designed to maximize yield and preserve the critical stereochemical integrity of the adjacent chiral center by leveraging the SN2 reaction pathway.

Introduction

The synthesis of enantiomerically pure compounds is a cornerstone of modern drug development and materials science. Chiral synthons, such as (R)-2-methyl-4-nitrobutan-1-ol, provide a direct route to complex molecular targets. The strategic value of this particular substrate lies in its trifunctional nature. The primary alcohol at the C1 position is an ideal handle for introducing a wide array of nucleophiles, the (R)-configuration at C2 introduces chirality, and the nitro group at C4 serves as a precursor to amines, carbonyls, or other functional groups, making it a valuable intermediate in multi-step syntheses.[3][4][5]

The central challenge in exploiting the C1 position for substitution is that the hydroxyl group (–OH) is a notoriously poor leaving group, as its departure would generate the strongly basic and unstable hydroxide ion (HO⁻).[6][7] Therefore, a successful substitution strategy hinges on the activation of this group, converting it into a species that can readily depart upon nucleophilic attack. This guide explains the mechanistic basis for selecting the appropriate reaction pathway and provides detailed, step-by-step protocols for achieving this transformation efficiently and with full stereochemical control.

Part 1: Mechanistic Rationale and Strategic Overview

The SN2 Pathway: A Non-Negotiable for Primary Alcohols

Nucleophilic substitution reactions can proceed through two primary mechanisms: SN1 (unimolecular) and SN2 (bimolecular).[8] The structure of the substrate, (R)-2-methyl-4-nitrobutan-1-ol, dictates the operative pathway. As a primary alcohol , the hydroxyl group is attached to a carbon bonded to only one other carbon. This structural feature makes the SN1 mechanism, which proceeds through a carbocation intermediate, highly unfavorable due to the extreme instability of a primary carbocation.[9][10][11]

Consequently, substitution at the C1 position will proceed exclusively through the SN2 mechanism . This pathway involves a single, concerted step where the incoming nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.[12][13] This mechanism is favored for primary substrates due to the low steric hindrance around the reaction center, allowing for the requisite "backside attack" by the nucleophile.[14][15]

Stereochemical Considerations

In an SN2 reaction, the backside attack by the nucleophile leads to an inversion of configuration at the reaction center.[14][16] However, in the case of (R)-2-methyl-4-nitrobutan-1-ol, the substitution occurs at the achiral C1 carbon. The stereocenter is located at the adjacent C2 position. Because the C2 carbon is not directly involved in the bond-breaking or bond-forming events of the substitution, its (R)-configuration is fully retained throughout the reaction. The stereospecificity of the SN2 mechanism is crucial for preventing any unwanted epimerization or racemization.

Core Strategy: Activation of the Hydroxyl Group

To facilitate the SN2 reaction, the –OH group must first be converted into a good leaving group.[17] We will detail two effective strategies to achieve this.

  • Strategy A: Conversion to a Sulfonate Ester. This is a highly reliable two-step method. The alcohol is first reacted with a sulfonyl chloride (e.g., tosyl chloride, TsCl, or mesyl chloride, MsCl) in the presence of a base to form a sulfonate ester (e.g., a tosylate, –OTs). The resulting tosylate anion is an excellent leaving group because its negative charge is extensively stabilized by resonance across the sulfonyl group, making it the conjugate base of a strong acid.[9] The isolated tosylate can then be reacted with a wide range of nucleophiles in a clean SN2 displacement.

  • Strategy B: Protonation with Strong Acid. This method involves treating the alcohol with a strong hydrohalic acid, such as HBr. The acid protonates the hydroxyl group to form an oxonium ion (–OH₂⁺).[18][19] This converts the leaving group into water (H₂O), a stable, neutral molecule and thus an excellent leaving group.[6][7] The halide ion (e.g., Br⁻) then acts as the nucleophile to complete the SN2 substitution. While efficient, this one-pot method is limited to nucleophiles that are stable in strong acid and is generally best suited for converting alcohols to alkyl halides.[17]

Strategic Workflow Diagram

G sub (R)-2-methyl-4-nitrobutan-1-ol sub_A Strategy A: Two-Step via Tosylate sub->sub_A Path 1 sub_B Strategy B: One-Pot with HX sub->sub_B Path 2 tosyl Activation Step: TsCl, Pyridine sub_A->tosyl proton Activation & Substitution: Conc. HBr sub_B->proton inter (R)-2-methyl-4-nitrobutyl tosylate tosyl->inter subst_A Substitution Step: Nucleophile (Nu⁻) Polar Aprotic Solvent inter->subst_A prod_A Product: (R)-2-methyl-4-nitro-1-Nu-butane subst_A->prod_A prod_B Product: (R)-1-bromo-2-methyl-4-nitrobutane proton->prod_B G start (R)-1-azido-2-methyl-4-nitrobutane (from Protocol 1.B) product1 (R)-4-amino-3-methylbutan-1-amine (Chiral 1,4-Diamine) start->product1 H₂, Pd/C (Reduces both groups) product2 (R)-1-azido-2-methylbutan-4-amine (Azido-Amine) start->product2 Selective Reduction (e.g., SnCl₂/HCl) (Reduces NO₂ only)

Sources

Method

Experimental setup for scaling up (R)-2-methyl-4-nitrobutan-1-ol synthesis

Application Note & Protocol Topic: Experimental Setup for Scaling Up (R)-2-methyl-4-nitrobutan-1-ol Synthesis Audience: Researchers, scientists, and drug development professionals. Introduction: The Strategic Importance...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Experimental Setup for Scaling Up (R)-2-methyl-4-nitrobutan-1-ol Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of (R)-2-methyl-4-nitrobutan-1-ol

(R)-2-methyl-4-nitrobutan-1-ol is a valuable chiral building block in organic synthesis.[1] Its bifunctional nature, possessing both a hydroxyl and a nitro group, allows for a wide range of chemical transformations.[1] This versatility makes it a key intermediate in the synthesis of enantiomerically pure compounds, particularly for pharmaceuticals and agrochemicals where specific stereoisomers are often responsible for the desired biological activity.[1][2] The synthesis of chiral molecules in their enantiomerically pure form is a critical aspect of modern drug development to maximize therapeutic efficacy and minimize potential side effects.[2]

While several synthetic routes to chiral nitro alcohols exist, scaling up their production from the laboratory bench to pilot or industrial scale presents significant challenges.[3][4] These challenges include maintaining high stereoselectivity, ensuring process safety, managing reaction exotherms, and developing robust purification methods.[4][5] This document provides a detailed guide for the scaled-up synthesis of (R)-2-methyl-4-nitrobutan-1-ol, focusing on a robust biocatalytic approach that offers high enantioselectivity and aligns with green chemistry principles.[6]

Strategic Approach: Biocatalysis for Asymmetric Synthesis

The most common methods for synthesizing chiral β-nitroalcohols are the enantioselective Henry (nitroaldol) reaction and the asymmetric reduction of α-nitroketones.[7][8] For scaling up, a biocatalytic approach using an alcohol dehydrogenase (ADH) for the asymmetric reduction of the corresponding prochiral ketone, 2-methyl-4-nitro-1-oxobutan, is selected for several compelling reasons:

  • High Enantioselectivity: Commercially available ADHs can exhibit excellent enantioselectivity, often exceeding 99% enantiomeric excess (e.e.), which is crucial for pharmaceutical applications.[7]

  • Mild Reaction Conditions: Biocatalytic reactions are typically performed in aqueous media at or near room temperature and neutral pH, which minimizes side reactions like the retro-Henry reaction that can degrade the product.[6][7]

  • Sustainability: This "green" approach avoids the use of heavy metal catalysts and harsh reagents, reducing environmental impact and simplifying waste disposal.[6]

  • Scalability: While not without challenges, biocatalytic processes can be scaled effectively with proper engineering controls.

The overall synthetic strategy involves two key stages: the synthesis of the precursor ketone and its subsequent asymmetric bioreduction.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Asymmetric Bioreduction Start Commercially Available Starting Materials Michael Michael Addition: Nitroalkane to an α,β-unsaturated aldehyde Start->Michael Ketone Prochiral Ketone: 2-methyl-4-nitro-1-oxobutan Michael->Ketone Bioreduction Asymmetric Bioreduction (ADH-catalyzed) Ketone->Bioreduction Substrate for Biocatalysis Product (R)-2-methyl-4-nitrobutan-1-ol Bioreduction->Product

Figure 1: Overall two-stage synthetic workflow.

Part 1: Synthesis of Prochiral Ketone Precursor

The precursor, 2-methyl-4-nitro-1-oxobutan, can be synthesized via a Michael addition of a nitroalkane to an α,β-unsaturated aldehyde. This reaction is a fundamental carbon-carbon bond-forming reaction.[9][10]

Protocol 1: Lab-Scale Synthesis of 2-methyl-4-nitro-1-oxobutan (50g Scale)

Materials and Equipment:

  • 1 L three-neck round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Addition funnel

  • Ice bath

  • Rotary evaporator

  • Standard laboratory glassware

Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesNotes
Methacrolein70.0935.0 g0.50Inhibitor should be removed before use
Nitroethane75.07112.6 g1.50Reagent grade
Triethylamine (TEA)101.195.06 g0.05Catalyst
Dichloromethane (DCM)84.93500 mL-Solvent
Hydrochloric Acid (2M)36.46~100 mL-For work-up
Saturated NaCl (brine)-200 mL-For work-up
Anhydrous MgSO₄120.3720 g-Drying agent

Procedure:

  • Setup: Assemble the 1 L three-neck flask with a mechanical stirrer, thermometer, and an addition funnel. Place the flask in an ice bath.

  • Reagent Loading: Charge the flask with nitroethane (112.6 g) and dichloromethane (300 mL). Begin stirring and cool the mixture to 0-5 °C.

  • Catalyst Addition: Add triethylamine (5.06 g) to the cooled nitroethane solution.

  • Substrate Addition: In the addition funnel, prepare a solution of methacrolein (35.0 g) in dichloromethane (200 mL). Add this solution dropwise to the reaction mixture over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up:

    • Cool the reaction mixture back to 0-5 °C.

    • Slowly add 2M HCl to quench the reaction and neutralize the triethylamine until the aqueous layer is acidic (pH ~2).

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with water (2 x 100 mL) and saturated brine (1 x 100 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography to yield the desired ketone.

Part 2: Asymmetric Bioreduction and Scale-Up

The core of this process is the enantioselective reduction of the prochiral ketone using an alcohol dehydrogenase (ADH).

Protocol 2: Lab-Scale Asymmetric Bioreduction (10g Scale)

Materials and Equipment:

  • 500 mL baffled flask or bioreactor

  • Orbital shaker or overhead stirrer

  • pH meter and controller

  • Temperature controller

  • Centrifuge (if using whole cells)

Reagents:

ReagentRoleQuantityNotes
2-methyl-4-nitro-1-oxobutanSubstrate10.0 gFrom Protocol 1
Alcohol Dehydrogenase (ADH)BiocatalystAs per suppliere.g., ADH from Rhodococcus ruber (ADH-A) or a commercial kit like Evo200 KRED
NAD⁺/NADHCofactorCatalytic amountAs per enzyme requirements
Isopropanol (IPA) or GlucoseCo-substrate5-10% v/vFor cofactor regeneration
Potassium Phosphate Buffer (100 mM, pH 7.0)Medium200 mLMaintain pH
Ethyl AcetateExtraction Solvent300 mLFor work-up

Procedure:

  • Bioreactor Setup: In the baffled flask, prepare the potassium phosphate buffer (200 mL). Add the co-substrate (e.g., 20 mL of isopropanol).

  • Enzyme and Cofactor: Add the ADH enzyme and the required amount of NAD⁺/NADH cofactor to the buffer solution. Stir gently to dissolve.

  • Substrate Addition: Add the ketone substrate (10.0 g) to the reaction mixture.

  • Reaction: Seal the flask and place it on an orbital shaker at 30 °C and 200 rpm. Monitor the reaction progress by taking aliquots and analyzing them via chiral HPLC. The reaction is typically complete within 24-48 hours.

  • Work-up:

    • Once the reaction is complete, saturate the aqueous phase with NaCl to prevent emulsion formation.

    • Extract the product with ethyl acetate (3 x 100 mL).

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis: The crude product is purified by column chromatography. The enantiomeric excess (e.e.) is determined by chiral HPLC analysis.

Scale-Up Considerations and Protocol

Transitioning from a 10g to a 1kg scale introduces significant challenges that must be addressed for a successful and safe process.[3][5]

Key Scale-Up Challenges:

  • Heat Transfer: The Michael addition is exothermic. What is easily managed in an ice bath at a small scale requires a jacketed reactor with a dedicated cooling system at a larger scale to prevent thermal runaways.[4]

  • Mass Transfer & Mixing: Ensuring homogenous mixing in a large reactor is critical for consistent reaction rates and to avoid localized "hot spots" or high concentrations of reagents.[4]

  • Reagent Addition: Dropwise addition from a funnel is not practical at the kilogram scale. Metering pumps are required for controlled, slow addition of the methacrolein solution.

  • Safety of Nitroalkanes: Nitroalkanes, especially in the presence of bases, can form unstable nitronate salts. They are also potentially explosive and should not be distilled to dryness or subjected to high temperatures or shock.[11] All equipment must be properly grounded to prevent static discharge.[12]

  • Bioreactor Management: At a larger scale, maintaining pH, temperature, and adequate aeration (if using whole cells) requires a fully instrumented bioreactor. Enzyme stability and cofactor regeneration efficiency become critical economic factors.

  • Work-up and Purification: Handling large volumes of solvents for extraction requires appropriate equipment. Purification by column chromatography is often not economically viable at an industrial scale; crystallization or distillation are preferred methods.[4]

Protocol 3: Scaled-Up Synthesis of (R)-2-methyl-4-nitrobutan-1-ol (1kg Scale)

Stage A: Precursor Synthesis (1.5 kg Ketone Target)

Equipment:

  • 50 L jacketed glass reactor with overhead stirring, temperature probe, and reflux condenser

  • Metering pump for controlled liquid addition

  • 50 L extraction vessel

Procedure:

  • Reactor Setup: Ensure the reactor is clean, dry, and properly grounded. Start the cooling fluid circulation in the jacket to pre-cool the reactor to 0-5 °C.

  • Reagent Loading: Charge the reactor with nitroethane (16.9 kg) and dichloromethane (30 L). Start the agitator at a speed sufficient for good mixing without splashing.

  • Catalyst & Substrate Addition: Add triethylamine (0.76 kg). Begin adding a solution of methacrolein (5.25 kg) in dichloromethane (10 L) via the metering pump at a rate that maintains the internal temperature below 10 °C. This may take 4-6 hours.

  • Reaction & Quench: Once addition is complete, allow the reaction to warm to room temperature and stir for 16-20 hours. Quench the reaction by slowly adding 2M HCl (~15 L) while maintaining cooling.

  • Work-up: Transfer the mixture to the extraction vessel. Separate the layers. Wash the organic layer with water and brine as in the lab-scale protocol.

  • Solvent Removal & Purification: Concentrate the organic layer under vacuum. Purify the crude ketone by vacuum distillation using a fractionating column.

Stage B: Asymmetric Bioreduction (1 kg Product Target)

Equipment:

  • 100 L instrumented bioreactor with pH, temperature, and dissolved oxygen control

  • Centrifugation or filtration system for biomass removal

  • Liquid-liquid extraction setup

Procedure:

  • Bioreactor Setup: Charge the bioreactor with 60 L of 100 mM potassium phosphate buffer. Sterilize if required by the biocatalyst.

  • Reaction Medium: Add the co-substrate (e.g., 6 L isopropanol). Bring the temperature to 30 °C and pH to 7.0.

  • Biocatalyst Loading: Add the ADH biocatalyst and cofactor.

  • Substrate Feed: Add the purified ketone (1.45 kg). A fed-batch strategy (adding the substrate slowly over several hours) may be necessary to avoid substrate inhibition of the enzyme.

  • Bioreduction: Maintain the temperature at 30 °C and pH at 7.0 (using automated addition of acid/base). Monitor the reaction by chiral HPLC.

  • Product Isolation:

    • Once complete, if using whole cells, remove them by centrifugation or filtration.

    • Extract the aqueous phase with ethyl acetate or another suitable solvent.

    • Combine organic layers, dry, and concentrate under vacuum.

  • Final Purification: The final product, (R)-2-methyl-4-nitrobutan-1-ol, can be purified by vacuum distillation or crystallization to achieve high purity.

G process_node process_node qc_node qc_node input_node input_node output_node output_node sub_add Substrate Addition (Ketone) reaction Asymmetric Bioreduction (pH & Temp Control) sub_add->reaction bioreactor 100L Bioreactor Setup (Buffer, Co-substrate, Enzyme) bioreactor->sub_add hplc_monitor In-Process Control (Chiral HPLC) reaction->hplc_monitor Sample extraction Large-Scale Extraction reaction->extraction Reaction Complete hplc_monitor->reaction Feedback purification Final Purification (Distillation/Crystallization) extraction->purification final_qc Final QC (Purity, e.e.) purification->final_qc final_product Final Product: (R)-2-methyl-4-nitrobutan-1-ol final_qc->final_product

Figure 2: Scaled-up asymmetric bioreduction workflow.

Analytical Characterization

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) for the Michael addition.

  • Enantiomeric Excess (e.e.): High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (e.g., Chiralcel OD-H or similar) is the standard method for determining the enantiomeric purity of the final product.[13][]

  • Structural Confirmation: ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) to confirm the chemical structure and purity of the final product.

Safety and Handling

  • Nitroalkanes: Nitroalkanes are flammable and toxic.[11] They can form explosive mixtures with air and become shock-sensitive if contaminated with bases or acids.[11][15] All operations should be conducted in a well-ventilated fume hood or reactor bay.[11] Avoid heat, sparks, and open flames.[12] Use explosion-proof equipment and ensure proper grounding.[11][12]

  • Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., neoprene or butyl rubber).[11][15]

  • Spill & Waste: Have appropriate spill kits ready. Dispose of all chemical waste according to local regulations. Nitro-containing waste should be handled as hazardous.[11]

  • Biocatalyst: While generally safer than chemical reagents, powdered enzymes can be respiratory sensitizers. Avoid inhaling dust.

References

  • Contente, M. L., et al. (2018). Biocatalytic Approach to Chiral β-Nitroalcohols by Enantioselective Alcohol Dehydrogenase-Mediated Reduction of α-Nitroketones. MDPI. Available at: [Link]

  • Gotor-Fernández, V., et al. (2022). Stereoselective Three-Step One-Pot Cascade Combining Amino- and Biocatalysis to Access Chiral γ-Nitro Alcohols. National Institutes of Health (NIH). Available at: [Link]

  • Yadav, G. D., & Dhoot, S. B. (2025). Green and sustainable synthesis of chiral alcohols: the role of Daucus carota as a biocatalyst in organic chemistry. Royal Society of Chemistry. Available at: [Link]

  • Ascaso-Alegre, C., et al. (2026). A Multicatalytic Cascade for the Stereoselective Synthesis of 1,4-Chiral Nitro Alcohols. ACS Publications. Available at: [Link]

  • Rao, D. H. S., et al. (2021). Biocatalytic approaches for enantio and diastereoselective synthesis of chiral β-nitroalcohols. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Chemius. (n.d.). nitro razredčilo Safety Data Sheet. Chemius. Available at: [Link]

  • Ascaso-Alegre, C., et al. (2026). A Multicatalytic Cascade for the Stereoselective Synthesis of 1,4-Chiral Nitro Alcohols. National Library of Medicine. Available at: [Link]

  • Science of Synthesis. (n.d.). Product Class 1: Nitroalkanes. Thieme. Available at: [Link]

  • Vanderbilt University. (2023). Chemical Safety Protocol for Nitromethane. Vanderbilt University. Available at: [Link]

  • MySkinRecipes. (n.d.). (R)-2-methyl-4-nitrobutan-1-ol. MySkinRecipes. Available at: [Link]

  • Request PDF. (n.d.). Biocatalysed Stereoselective Synthesis of Chiral Nitro Alcohols. ResearchGate. Available at: [Link]

  • University of Liverpool. (n.d.). Asymmetric Synthesis. University of Liverpool. Available at: [Link]

  • University of Wisconsin-Milwaukee. (n.d.). SOP for Nitromethane. University of Wisconsin-Milwaukee. Available at: [Link]

  • Di Masi, A., et al. (n.d.). Michael additions of nitroalkanes to conjugated ketones, carboxylic esters and nitriles in biphasic media. Universite de Tlemcen. Available at: [Link]

  • CPI. (2025). 6 key challenges when scaling up sustainable chemical processes. UK-CPI.com. Available at: [Link]

  • Prime Scholars. (n.d.). How to deal with scale-up challenges of Chemistry? Prime Scholars. Available at: [Link]

  • Environmental Health & Safety. (n.d.). Nitro Compounds. University of Missouri. Available at: [Link]

  • MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. Available at: [Link]

  • Taylor & Francis Online. (n.d.). Chiral Drug Separation. Taylor & Francis Online. Available at: [Link]

  • RotaChrom. (2025). Innovations in Chiral Purification: Exploring Techniques and Future Potential. RotaChrom. Available at: [Link]

  • Reddit. (2019). Why are some reactions difficult to scale up? Reddit. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Asymmetric Synthesis of γ-Nitroesters by an Organocatalytic One-Pot Strategy. Organic Chemistry Portal. Available at: [Link]

  • Cardiff University Blogs. (n.d.). Asymmetric Synthesis of Pharmaceuticals and Natural Products. Cardiff University. Available at: [Link]

  • University of York. (n.d.). Asymmetric Synthesis. University of York. Available at: [Link]

  • Sciforum. (n.d.). Synthesis of Homochiral R-(+)-2-Methyl-1-butanol. Sciforum. Available at: [Link]

  • ResearchGate. (2025). Conjugate Additions of Nitroalkanes to Electron-Poor Alkenes: Recent Results. ResearchGate. Available at: [Link]

  • Ono, N. (n.d.). The Nitro Group in Organic Synthesis. Wiley. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (R)-2-methyl-4-nitrobutan-1-ol

Welcome to the Technical Support Center for the synthesis of (R)-2-methyl-4-nitrobutan-1-ol. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of (R)-2-methyl-4-nitrobutan-1-ol. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and enantioselectivity of this valuable chiral building block. (R)-2-methyl-4-nitrobutan-1-ol's bifunctional nature, with both a primary alcohol and a nitro group, makes it a versatile intermediate for a range of complex molecules.[1]

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address the common challenges encountered during its synthesis via the asymmetric Henry (nitroaldol) reaction.

Understanding the Core Synthesis: The Asymmetric Henry Reaction

The synthesis of (R)-2-methyl-4-nitrobutan-1-ol is primarily achieved through the asymmetric Henry reaction, a powerful C-C bond-forming reaction between an aldehyde (isobutyraldehyde) and a nitroalkane (1-nitropropane) in the presence of a chiral catalyst.[2] The goal is to control the formation of the new stereocenter at the carbon bearing the hydroxyl group, selectively producing the (R)-enantiomer.

The fundamental mechanism involves the deprotonation of the nitroalkane by a base to form a nucleophilic nitronate, which then attacks the carbonyl carbon of the aldehyde.[2][3] The stereochemical outcome is dictated by the chiral environment created by the catalyst.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis of (R)-2-methyl-4-nitrobutan-1-ol, providing explanations and actionable solutions.

Q1: Why is the yield of my (R)-2-methyl-4-nitrobutan-1-ol product consistently low?

Low yields are a frequent challenge and can be attributed to several factors, most notably the reversibility of the Henry reaction (the "retro-Henry" reaction) and competing side reactions.

  • The Retro-Henry Reaction: The Henry reaction is an equilibrium process.[2] Under unfavorable conditions, the product can revert to the starting aldehyde and nitroalkane.

    • Solution: Lowering the reaction temperature can shift the equilibrium toward the product. Additionally, careful selection of a mild base and catalyst system can minimize the rate of the retro-Henry reaction.

  • Dehydration of the Product: The β-nitro alcohol product can undergo elimination of water to form the corresponding nitroalkene (2-methyl-4-nitro-1-butene). This is often promoted by elevated temperatures and the presence of strong acids or bases.

    • Solution: Maintain a neutral pH during workup and purification. If an acidic or basic wash is necessary, perform it quickly and at low temperatures. Running the reaction at the lowest effective temperature will also mitigate this side reaction.

  • Catalyst Inactivity: The chiral catalyst may be deactivated or inefficient.

    • Solution: Ensure your catalyst is pure and, if air or moisture sensitive, handled under an inert atmosphere. A screening of different catalyst loadings may be necessary to find the optimal concentration. For metal-based catalysts, the choice of the correct metal salt and ligand is crucial.

Q2: My reaction shows good conversion, but the enantioselectivity (ee) for the (R)-enantiomer is poor. What can I do?

Achieving high enantioselectivity is the primary goal of the asymmetric Henry reaction. Poor stereocontrol can often be traced back to the catalytic system.

  • Ligand Choice: The chiral ligand is the heart of stereocontrol.

    • Solution: Ensure the enantiomeric purity of your ligand is high. The structure of the ligand is critical; for copper-catalyzed reactions, ligands such as chiral bis(oxazolines) or diamines have shown great success in inducing high enantioselectivity.[4][5] It may be necessary to screen a variety of ligands to find the best match for your specific substrate combination.

  • Solvent Effects: The solvent can significantly influence the transition state geometry of the reaction, thereby affecting enantioselectivity.

    • Solution: A solvent screen is highly recommended. Protic solvents like ethanol or isopropanol can sometimes improve both yield and ee, but this is highly dependent on the specific catalyst system.[6][7][8]

  • Temperature Control: Reaction temperature can have a pronounced effect on enantioselectivity.

    • Solution: In many cases, running the reaction at lower temperatures (e.g., 0 °C or -20 °C) can enhance enantioselectivity by favoring the more ordered transition state that leads to the desired enantiomer.

Q3: I am observing the formation of significant byproducts. How can I identify and minimize them?

Besides the nitroalkene from dehydration, other byproducts can arise.

  • Cannizzaro-type Reactions: In the presence of a strong base and in the absence of an enolizable proton, aldehydes can undergo a disproportionation reaction. While less common with isobutyraldehyde, it's a possibility.

    • Solution: Use the minimum effective amount of a mild base.

  • Oxidation/Reduction: The starting materials or product can be sensitive to oxidative or reductive conditions.

    • Solution: The primary alcohol of the product can be oxidized to an aldehyde or carboxylic acid. Conversely, the nitro group can be reduced to an amine. Ensure the reaction is run under an inert atmosphere (e.g., nitrogen or argon) and that all reagents and solvents are free from oxidizing or reducing contaminants.

Frequently Asked Questions (FAQs)

  • What type of catalyst is best for the synthesis of (R)-2-methyl-4-nitrobutan-1-ol? While organocatalysts can be effective, chiral metal complexes, particularly those based on copper(I) or copper(II) with chiral diamine or bis(oxazoline) ligands, have demonstrated high yields and enantioselectivities for the asymmetric Henry reaction with aliphatic aldehydes like isobutyraldehyde.[5][9]

  • How can I monitor the progress of the reaction? Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. Use a suitable solvent system (e.g., ethyl acetate/hexane) to separate the starting materials from the product. The product, being more polar, will have a lower Rf value than the starting aldehyde.

  • What is a suitable method for purifying the final product? Flash column chromatography on silica gel is the most common method for purifying β-nitro alcohols. A gradient of ethyl acetate in hexane is typically effective for eluting the product.

  • How should I store (R)-2-methyl-4-nitrobutan-1-ol? The compound should be stored in a cool, dry, and dark place, preferably under an inert atmosphere to prevent degradation.[1]

Data and Protocols

Representative Performance of Catalytic Systems

Since specific data for the synthesis of (R)-2-methyl-4-nitrobutan-1-ol is not widely published, the following table presents representative data for the asymmetric Henry reaction of isobutyraldehyde with other nitroalkanes, which can serve as a starting point for optimization.

Catalyst SystemNitroalkaneSolventTemp (°C)Yield (%)ee (%)Reference
Cu(OAc)₂/Chiral DiamineNitromethanei-PrOHRT8694
Cu(I)/Chiral TetrahydrosalenNitromethaneTHF-2092>99[5]
N,N'-Dioxide/Cu(I)NitroethaneToluene09596 (anti)[9]
Representative Experimental Protocol: Asymmetric Henry Reaction

This protocol is a general representation and should be optimized for the specific synthesis of (R)-2-methyl-4-nitrobutan-1-ol.

Workflow Diagram

G cluster_prep Catalyst Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification prep_catalyst 1. Prepare Catalyst Solution (e.g., Cu(OAc)₂ + Chiral Ligand in Solvent) add_aldehyde 2. Add Isobutyraldehyde prep_catalyst->add_aldehyde Inert Atmosphere add_nitro 3. Add 1-Nitropropane add_aldehyde->add_nitro react 4. Stir at Controlled Temperature add_nitro->react quench 5. Quench Reaction (e.g., with aq. NH₄Cl) react->quench extract 6. Extract with Organic Solvent quench->extract dry 7. Dry & Concentrate extract->dry purify 8. Purify by Column Chromatography dry->purify

Caption: General workflow for the asymmetric Henry reaction.

Step-by-Step Methodology:

  • Catalyst Preparation: In a flame-dried flask under an inert atmosphere (e.g., Argon), dissolve the chiral ligand (e.g., 0.02 mmol) and the copper salt (e.g., Cu(OAc)₂·H₂O, 0.02 mmol) in the chosen solvent (e.g., 2 mL of ethanol). Stir at room temperature for 1-2 hours to allow for complex formation.

  • Reaction Initiation: Cool the catalyst solution to the desired temperature (e.g., 0 °C). Sequentially add isobutyraldehyde (e.g., 1.0 mmol) and 1-nitropropane (e.g., 1.2 mmol).

  • Reaction Monitoring: Stir the mixture at the set temperature and monitor the reaction progress by TLC until the starting aldehyde is consumed.

  • Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of 5% to 30% ethyl acetate in hexane) to afford pure (R)-2-methyl-4-nitrobutan-1-ol.

Logical Relationships in Troubleshooting

The following diagram illustrates a decision-making process for troubleshooting common issues in the synthesis.

G cluster_yield Low Yield Troubleshooting cluster_ee Poor Enantioselectivity (ee) Troubleshooting start Low Yield or Poor Selectivity check_conversion Check Conversion by TLC/NMR start->check_conversion check_ee Analyze ee by Chiral HPLC start->check_ee low_conversion Low Conversion check_conversion->low_conversion Incomplete Reaction good_conversion Good Conversion, Low Isolated Yield check_conversion->good_conversion Complete Reaction check_catalyst 1. Check Catalyst Activity 2. Increase Catalyst Loading 3. Lower Temperature (suppress retro-Henry) low_conversion->check_catalyst Possible Cause check_workup 1. Check for Product Loss during Workup 2. Minimize Dehydration (neutral pH, low temp) 3. Optimize Purification good_conversion->check_workup Possible Cause screen_ligand 1. Screen Different Chiral Ligands 2. Verify Ligand Purity check_ee->screen_ligand Possible Cause screen_solvent 1. Perform Solvent Screen (e.g., THF, Toluene, Alcohols) check_ee->screen_solvent Possible Cause optimize_temp 1. Lower Reaction Temperature check_ee->optimize_temp Possible Cause

Caption: Troubleshooting decision tree for the asymmetric Henry reaction.

References

  • Organic Chemistry Portal. (n.d.). Henry Reaction. Retrieved from [Link]

  • Barua, A., et al. (2013). Asymmetric Henry reaction catalysed by transition metal complexes: A short review. Indian Journal of Chemistry, Sec B, 52B(1), 87-101.
  • University of Bath. (n.d.). Asymmetric Synthesis. Retrieved from [Link]

  • Feng, X., et al. (2015). Catalytic asymmetric Henry reaction of nitroalkanes and aldehydes catalyzed by a chiral N,N'-dioxide/Cu(I) complex. The Journal of Organic Chemistry, 80(4), 2272-2280.
  • Wikipedia. (n.d.). Henry reaction. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis of nitro-2 methyl-2 propanol-1.
  • Clayden, J., Greeves, N., Warren, S., & Wothers, P. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • MySkinRecipes. (n.d.). (R)-2-methyl-4-nitrobutan-1-ol. Retrieved from [Link]

  • Sciforum. (n.d.). Synthesis of Homochiral R-(+)-2-Methyl-1-butanol. Retrieved from [Link]

  • Gryz, M., et al. (2022). Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde. Molecules, 27(15), 4995.
  • White, J. D., & Shaw, S. (2012). A New Catalyst for the Asymmetric Henry Reaction: Synthesis of β-Nitroethanols in High Enantiomeric Excess. Organic Letters, 14(24), 6270–6273.
  • Ali, A., et al. (2021). Asymmetric Henry Reaction of Nitromethane with Substituted Aldehydes Catalyzed by Novel In Situ Generated Chiral Bis(β-Amino Alcohol-Cu(OAc)2·H2O Complex. Molecules, 26(10), 1208.
  • Ali, A., et al. (2021).
  • Ali, A., et al. (2021). Asymmetric Henry Reaction of Nitromethane with Substituted Aldehydes Catalyzed by Novel In Situ Generated Chiral Bis(β-Amino Alcohol-Cu(OAc)2·H2O Complex. MDPI.
  • Romero-Fernandez, M., & Paradisi, F. (2022). Stereo-Divergent Enzyme Cascades to Convert Racemic 4-Phenyl-2-Butanol into either (S)- or (R)-Corresponding Chiral Amine. ChemBioChem, 23(11), e202200108.
  • Wang, Z., et al. (2022). Crystallization-Enabled Henry Reactions: Stereoconvergent Construction of Fully Substituted [N]-Asymmetric Centers. Journal of the American Chemical Society, 144(34), 15573–15580.
  • Google Patents. (n.d.). Preparation of 2-nitro-2-methyl-1-propanol.
  • Google Patents. (n.d.). Preparation method of 2-methylbutanol.
  • PubChem. (n.d.). 2-Nitro-1-butanol. Retrieved from [Link]

  • Bowers, G. N., et al. (1980). High-purity 4-nitrophenol: purification, characterization, and specifications for use as a spectrophotometric reference material. Clinical Chemistry, 26(5), 555-561.

Sources

Optimization

Common side reactions in the synthesis of (R)-2-methyl-4-nitrobutan-1-ol

Technical Support Center: Synthesis of (R)-2-methyl-4-nitrobutan-1-ol Last Updated: January 20, 2026 Welcome to the technical support guide for the synthesis of (R)-2-methyl-4-nitrobutan-1-ol. This document is designed f...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of (R)-2-methyl-4-nitrobutan-1-ol

Last Updated: January 20, 2026

Welcome to the technical support guide for the synthesis of (R)-2-methyl-4-nitrobutan-1-ol. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The synthesis of this chiral γ-nitro alcohol is a multi-step process that requires precise control over reaction conditions to achieve high yield and enantiopurity. As a key chiral building block, its successful synthesis is critical for various downstream applications in the pharmaceutical and agrochemical industries.[1]

This guide focuses on the most common and logical synthetic route: a two-step process involving an organocatalyzed asymmetric Michael addition followed by a chemoselective reduction. We will address specific issues you might encounter at each stage, explaining the underlying chemical principles and providing actionable, field-proven solutions.

Overall Synthetic Workflow

The synthesis proceeds in two key stages:

  • Asymmetric Michael Addition: Nitromethane is added to an α,β-unsaturated ester (e.g., methyl 2-methylpropenoate) using a chiral organocatalyst to form the key intermediate, methyl (R)-2-methyl-4-nitrobutanoate, establishing the crucial stereocenter.

  • Chemoselective Ester Reduction: The ester group of the intermediate is selectively reduced to a primary alcohol in the presence of the sensitive nitro group, yielding the final product.

G cluster_0 Stage 1: Asymmetric Michael Addition cluster_1 Stage 2: Chemoselective Reduction Nitromethane Nitromethane Michael_Adduct Methyl (R)-2-methyl- 4-nitrobutanoate Nitromethane->Michael_Adduct Acrylate Methyl 2-methyl- propenoate Acrylate->Michael_Adduct Final_Product (R)-2-methyl-4-nitrobutan-1-ol Michael_Adduct->Final_Product Reduction Catalyst Chiral Organocatalyst Catalyst->Michael_Adduct Reducing_Agent Selective Reducing Agent (e.g., NaBH4/FeCl2) Reducing_Agent->Final_Product G Start Nitromethane Anion + Acrylate Desired Desired Michael Adduct (Product) Start->Desired Desired Pathway Side_Product Double Addition Product Desired->Side_Product Side Reaction Base Base Base->Desired Acrylate_2 Acrylate Acrylate_2->Side_Product

Caption: Competing pathways leading to desired product vs. double addition side product.

Part 2: Troubleshooting Guide - Chemoselective Ester Reduction

Reducing an ester without affecting a nitro group is a significant challenge, as many powerful reducing agents will readily convert the nitro group to an amine or other intermediates. Q1: My primary side product is the amino alcohol, 4-amino-2-methylbutan-1-ol. How do I prevent the reduction of the nitro group?

Answer: This is a classic chemoselectivity problem. The key is to use a reducing agent that is "hard" enough to react with the carbonyl of the ester but "soft" enough to leave the nitro group untouched.

  • Causality: Powerful hydride sources like lithium aluminum hydride (LiAlH₄) are too reactive and will reduce both functional groups. Standard catalytic hydrogenation with Pd/C is also very effective at reducing nitro groups. [2]

  • Troubleshooting Protocol for Selectivity:

    • Use a Modified Borohydride System: Sodium borohydride (NaBH₄) alone is typically too weak to reduce esters. However, its reactivity can be enhanced with additives. A system of NaBH₄ with a Lewis acid like FeCl₂ or CaCl₂ has been shown to be highly effective and selective for reducing esters in the presence of nitro groups. [3][4][5] 2. Alternative Reagents: Consider using diborane (B₂H₆) or borane complexes (e.g., BH₃·THF), which often show good selectivity for carboxylic acid derivatives over nitro groups.

    • Avoid Harsh Conditions: Perform the reduction at low temperatures (e.g., 0 °C) and quench the reaction carefully as soon as the starting material is consumed (monitored by TLC) to prevent over-reduction.

Q2: The reduction is very slow or incomplete. How can I drive it to completion?

Answer: Incomplete reduction is usually due to insufficient reactivity of the chosen reagent or poor reaction setup.

  • Causality: The NaBH₄/Lewis acid systems require proper activation and stoichiometry. The quality of the NaBH₄ is also crucial, as it can degrade with age and exposure to moisture.

  • Troubleshooting Steps:

    • Check Reagent Quality: Use a fresh, unopened bottle of NaBH₄.

    • Increase Stoichiometry: Gradually increase the equivalents of both NaBH₄ and the Lewis acid additive. A common starting point is 2-4 equivalents of NaBH₄.

    • Solvent Choice: The reaction is typically run in an alcohol (like ethanol or methanol) or an ether (like THF). Ensure the solvent is anhydrous if using borane reagents.

    • Elevate Temperature Carefully: If the reaction is stalled at low temperatures, you can cautiously raise the temperature to room temperature, but monitor closely for the appearance of nitro-reduction byproducts.

Part 3: General FAQs

Q1: What is the best method for purifying the final product, (R)-2-methyl-4-nitrobutan-1-ol?

Answer: Nitro alcohols can be sensitive to standard purification conditions. [6][7]They are prone to decomposition on silica gel, which is acidic. The two main side reactions on silica are dehydration to the corresponding nitroalkene and a retro-Henry (or retro-Michael) reaction, which cleaves the C-C bond.

  • Recommended Protocol:

    • Neutralized Column Chromatography: If chromatography is necessary, use silica gel that has been pre-treated with a base. Prepare a slurry of silica gel in your desired eluent and add ~1% triethylamine (v/v). This neutralizes the acidic sites on the silica, preventing product degradation.

    • Recrystallization: If your product is a solid or can be derivatized into a crystalline solid, recrystallization is an excellent method for purification that avoids the potential issues of chromatography.

Q2: What are the long-term stability and storage concerns for γ-nitro alcohols?

Answer: Like many nitro compounds, (R)-2-methyl-4-nitrobutan-1-ol can be unstable over time, especially if not stored correctly. The primary degradation pathways are the retro-Michael reaction and dehydration, which are often catalyzed by acidic or basic residues and accelerated by heat and light. [8]

  • Storage Recommendations:

    • Temperature: Store at low temperatures (≤ 4 °C).

    • Atmosphere: Store under an inert atmosphere (Nitrogen or Argon) to prevent oxidative side reactions.

    • Container: Use an amber glass vial to protect from light.

    • Purity: Ensure the material is free from any acidic or basic impurities from the workup. If necessary, dissolve in a neutral solvent (like ethyl acetate), wash with brine, dry, and re-isolate.

References

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  • Hajra, S., et al. (2020). Organocatalytic Enantioselective Conjugate Addition of Nitromethane to Benzylidene-2-Benzoyl Acetate: Asymmetric Synthesis of ABT-627. Frontiers in Chemistry. Available at: [Link]

  • Hajra, S., et al. (2020). Organocatalytic Enantioselective Conjugate Addition of Nitromethane to Benzylidene-2-Benzoyl Acetate: Asymmetric Synthesis of ABT – 627, an Endothelin Receptor Antagonist. National Institutes of Health. Available at: [Link]

  • Melchiorre, P., et al. (2015). A General, Scalable, Organocatalytic Nitro-Michael Addition to Enones: Enantioselective Access to All-Carbon Quaternary Stereocenters. Organic Letters, 17(6), 1533-1536. Available at: [Link]

  • Wang, Y., et al. (2005). Highly enantioselective conjugate addition of nitromethane to chalcones using bifunctional cinchona organocatalysts. PubMed. Available at: [Link]

  • Zhou, Z-H., et al. (2022). Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2. Thieme Connect. Available at: [Link]

  • Zhou, Z-H., et al. (2022). Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2. ResearchGate. Available at: [Link]

  • Kallitsakis, M. G., et al. (2018). Mechanistic Studies on the Michael Addition of Amines and Hydrazines To Nitrostyrenes: Nitroalkane Elimination via a Retro-aza-Henry-Type Process. Organic Chemistry Portal. Available at: [Link]

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  • MySkinRecipes. (R)-2-methyl-4-nitrobutan-1-ol. MySkinRecipes. Available at: [Link]

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  • Rio, G. D., et al. (2019). Biocatalytic Asymmetric Michael Additions of Nitromethane to α,β-Unsaturated Aldehydes via Enzyme-bound Iminium Ion Intermediates. National Institutes of Health. Available at: [Link]

  • Kallitsakis, M. G., et al. (2018). Mechanistic Studies on the Michael Addition of Amines and Hydrazines To Nitrostyrenes: Nitroalkane Elimination via a Retro-aza-Henry-Type Process. The Journal of Organic Chemistry, 83(3), 1176-1184. Available at: [Link]

  • Kallitsakis, M. G., et al. (2018). Mechanistic Studies on the Michael Addition of Amines and Hydrazines To Nitrostyrenes: Nitroalkane Elimination via a Retro-aza-Henry-Type Process. ResearchGate. Available at: [Link]

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  • Chemistry Steps. (Date N/A). Michael Addition Reaction Mechanism. Chemistry Steps. Available at: [Link]

  • Clot, E., et al. (2023). The Retro-Aza-Michael Reaction: How Process Optimization Led to New Scientific Insights. RACO. Available at: [Link]

  • Buchler GmbH. (Date N/A). Asymmetric Michael Addition. Buchler GmbH. Available at: [Link]

  • Sangermano, M., et al. (2018). Understanding the regioselectivity of Michael addition reactions to asymmetric divinylic compounds. RSC Publishing. Available at: [Link]

  • Lubs, H. A. (1977). Nitro Alcohols. ResearchGate. Available at: [Link]

  • Purkarthofer, T., et al. (2019). Production of (S)-β-Nitro Alcohols by Enantioselective C-C Bond Cleavage with an R-Selective Hydroxynitrile Lyase. PubMed. Available at: [Link]

  • Meek, K. M., & Kligman, A. M. (2011). Aliphatic β-Nitroalcohols for Therapeutic Corneoscleral Cross-linking. National Institutes of Health. Available at: [Link]

  • Ballini, R., et al. (2005). Chromate Oxidation of α-Nitro Alcohols to α-Nitro Ketones: Significant Improvements to a Classic Method. National Institutes of Health. Available at: [Link]

Sources

Troubleshooting

Preventing retro-Henry reaction in (R)-2-methyl-4-nitrobutan-1-ol synthesis

Welcome to our dedicated technical support guide for researchers engaged in the synthesis of chiral nitro alcohols, with a specific focus on (R)-2-methyl-4-nitrobutan-1-ol. This valuable building block is instrumental in...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers engaged in the synthesis of chiral nitro alcohols, with a specific focus on (R)-2-methyl-4-nitrobutan-1-ol. This valuable building block is instrumental in the development of various pharmaceutical agents. However, its synthesis via the asymmetric Henry (nitroaldol) reaction is often complicated by the reversible retro-Henry reaction, which can significantly impact yield and purity.

This guide is designed to provide you with in-depth troubleshooting advice, frequently asked questions, and optimized protocols to help you navigate the challenges of this synthesis and successfully suppress the undesired retro-Henry pathway.

Frequently Asked Questions (FAQs)

Q1: What is the retro-Henry reaction and why is it a problem?

The Henry reaction, which forms a carbon-carbon bond between a nitroalkane and a carbonyl compound, is fundamentally reversible.[1] The reverse reaction, known as the retro-Henry reaction, is the cleavage of the newly formed carbon-carbon bond, leading back to the starting materials.[1] This equilibrium is a major drawback as it can significantly reduce the yield of the desired β-nitro alcohol product.[1] The retro-Henry reaction is often promoted by the same basic conditions used to catalyze the forward reaction, as well as by elevated temperatures.

Q2: How can I achieve the desired (R)-stereochemistry in my synthesis?

Achieving high enantioselectivity for the (R)-enantiomer of 2-methyl-4-nitrobutan-1-ol requires the use of a chiral catalyst or a chiral auxiliary.[2][3]

  • Chiral Catalysts: Asymmetric catalysis is a highly efficient method. Options include chiral metal complexes (e.g., copper(II) with chiral amino alcohol ligands) or metal-free organocatalysts like Cinchona alkaloids.[4][5][6] These catalysts create a chiral environment around the reactants, favoring the formation of one enantiomer over the other.

  • Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to control the stereochemical outcome of a reaction.[3][7] After the reaction, the auxiliary is removed and can often be recovered.

Q3: What are the likely precursors for the synthesis of (R)-2-methyl-4-nitrobutan-1-ol via a Henry reaction?

Based on the structure of (R)-2-methyl-4-nitrobutan-1-ol, the most direct Henry reaction approach would involve the condensation of isobutyraldehyde and nitroethane , followed by the reduction of the resulting nitro group to an amine and subsequent conversion to the alcohol, or a direct asymmetric Henry reaction. A plausible route involves the use of a chiral catalyst to directly obtain the desired stereochemistry.[5]

Troubleshooting Guide: Suppressing the Retro-Henry Reaction

This section addresses common issues encountered during the synthesis of (R)-2-methyl-4-nitrobutan-1-ol and provides actionable solutions.

Issue 1: Low yield of the desired product, with starting materials present in the final mixture.

Q: My reaction has a low conversion rate, and I've identified my starting aldehyde and nitroalkane. What is causing this and how can I fix it?

A: This is a classic symptom of the retro-Henry reaction dominating the equilibrium. All steps of the Henry reaction are reversible, so if the product is not stabilized or the reaction conditions favor the reverse pathway, you will see a significant amount of starting material at the end of the reaction.[1]

Troubleshooting Steps:

  • Lower the Reaction Temperature: The retro-Henry reaction is often accelerated by higher temperatures. Running the reaction at a lower temperature (e.g., 0°C or -20°C) can shift the equilibrium towards the product.

  • Optimize the Base/Catalyst:

    • Use a Weaker Base: Strong bases can promote the retro-Henry reaction. If using a stoichiometric base, consider a weaker one.

    • Catalytic System: Employing a well-chosen asymmetric catalyst, such as a copper(II)-chiral ligand complex, can not only control stereochemistry but also allow for milder reaction conditions that disfavor the retro-Henry reaction.[5][6]

  • Solvent Choice: The choice of solvent can influence the stability of the transition state and the product. Experiment with different solvents to find one that favors the forward reaction.

  • In-situ Product Transformation: If possible, consider a one-pot reaction where the β-nitro alcohol product is immediately converted to a more stable derivative. This can effectively remove the product from the equilibrium and drive the reaction to completion.

Issue 2: Formation of α,β-unsaturated nitro compounds.

Q: I am observing a significant amount of a dehydrated product (a nitroalkene) instead of my target nitro alcohol. Why is this happening?

A: The β-nitro alcohol product can undergo dehydration, especially in the presence of a base and/or heat, to form a nitroalkene.[8] This is a common side reaction in Henry reactions.

Troubleshooting Steps:

  • Careful Temperature Control: As with the retro-Henry reaction, lower temperatures will disfavor dehydration.

  • Use a Non-Coordinating Base: Some bases can actively promote dehydration. Consider using a sterically hindered or non-coordinating base.

  • Work-up Procedure: Quench the reaction with a mild acid to neutralize the base and prevent dehydration during work-up and purification.

  • Catalyst Selection: Some catalytic systems are more prone to causing dehydration than others. Review the literature for catalysts known to produce the desired nitro alcohol with high selectivity.

Issue 3: Poor enantioselectivity.

Q: My product has a low enantiomeric excess (ee). How can I improve the stereocontrol of the reaction?

A: Low enantioselectivity indicates that the chiral catalyst or auxiliary is not effectively differentiating between the two possible transition states leading to the (R) and (S) enantiomers.

Troubleshooting Steps:

  • Catalyst/Ligand Screening: The choice of chiral ligand is critical. For a copper-catalyzed reaction, screen a variety of chiral amino alcohol or bis(oxazoline) ligands to find the optimal one for your specific substrates.[5]

  • Solvent Effects: The solvent can significantly impact the conformation of the catalyst-substrate complex. Test a range of solvents with varying polarities and coordinating abilities.

  • Additives: In some cases, additives can improve enantioselectivity. For example, certain salts can influence the aggregation state of the catalyst or the transition state geometry.

  • Temperature Optimization: Lowering the reaction temperature often leads to higher enantioselectivity, as it increases the energy difference between the diastereomeric transition states.

Experimental Protocols

Here we provide a standard and an optimized protocol for the asymmetric Henry reaction to synthesize (R)-2-methyl-4-nitrobutan-1-ol, with the optimized version specifically designed to minimize the retro-Henry reaction.

Standard Protocol (Illustrative)

This protocol is a general representation and may require optimization.

  • To a solution of isobutyraldehyde (1.0 mmol) in an appropriate solvent (e.g., THF, 5 mL) at room temperature, add the chiral catalyst (e.g., a Cu(II)-chiral ligand complex, 5 mol%).

  • Add nitroethane (1.2 mmol).

  • Add a base (e.g., triethylamine, 1.1 mmol).

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Optimized Protocol for Suppressing Retro-Henry Reaction

This protocol incorporates modifications to disfavor the retro-Henry reaction.

  • In a flame-dried flask under an inert atmosphere (e.g., Argon), dissolve the chiral catalyst (e.g., Cu(OAc)₂ with a chiral amino alcohol ligand, 5 mol%) in the chosen solvent (e.g., THF, 5 mL).

  • Cool the mixture to -20°C.

  • Add isobutyraldehyde (1.0 mmol) and nitroethane (1.2 mmol) sequentially.

  • Slowly add a mild base (e.g., a hindered amine base, 1.05 mmol) dropwise over 10 minutes.

  • Stir the reaction at -20°C for 48-72 hours, monitoring progress by TLC.

  • Once the reaction is complete, quench at -20°C by adding a pre-cooled mild acidic buffer (e.g., pH 7 phosphate buffer).

  • Allow the mixture to warm to room temperature and perform a standard aqueous work-up.

  • Purify the product by flash column chromatography on silica gel.

Data Comparison: Standard vs. Optimized Conditions
ParameterStandard ProtocolOptimized ProtocolRationale for Optimization
Temperature Room Temperature-20°CLower temperature disfavors the retro-Henry and dehydration side reactions.
Base TriethylamineHindered Amine BaseA milder, more sterically hindered base can reduce the rate of the retro-Henry reaction.
Quenching Saturated NH₄ClPre-cooled pH 7 BufferNeutralizing the base at low temperature immediately stops the reaction and minimizes product degradation during work-up.
Expected Outcome Lower yield, potential for byproductsHigher yield and purity of the desired β-nitro alcoholThe optimized conditions are designed to shift the equilibrium towards the product and prevent its decomposition.

Visualizing the Process

Reaction Mechanism

Henry_Reaction Nitroalkane Nitroalkane (R-CH2NO2) Nitronate Nitronate Anion (R-CH=NO2-) Nitroalkane->Nitronate + Base Carbonyl Carbonyl (R'-CHO) Alkoxide β-Nitro Alkoxide Nitronate->Alkoxide + Carbonyl NitroAlcohol β-Nitro Alcohol Alkoxide->NitroAlcohol + H+

Caption: The base-catalyzed mechanism of the Henry reaction.

The Retro-Henry Equilibrium

Retro_Henry Reactants Nitroalkane + Aldehyde Product β-Nitro Alcohol Reactants->Product Henry Reaction (Forward) Product->Reactants Retro-Henry Reaction (Reverse)

Caption: The reversible nature of the Henry and retro-Henry reactions.

Optimized Experimental Workflow

Workflow Start Start: Inert Atmosphere Step1 Dissolve Catalyst in Solvent Start->Step1 Step2 Cool to -20°C Step1->Step2 Step3 Add Reactants (Aldehyde & Nitroalkane) Step2->Step3 Step4 Slowly Add Mild Base Step3->Step4 Step5 Stir at -20°C (48-72h) Step4->Step5 Step6 Quench with Cold Buffer Step5->Step6 Step7 Aqueous Work-up Step6->Step7 Step8 Purification (Chromatography) Step7->Step8 End Final Product: (R)-2-methyl-4-nitrobutan-1-ol Step8->End

Caption: A workflow designed to minimize the retro-Henry reaction.

References

  • Asymmetric catalysis in direct nitromethane-free Henry reactions. RSC Publishing.
  • 2-Methyl-4-nitrobutanal|γ-Nitroaldehyde Building Block. Benchchem.
  • Unveiling Reliable Catalysts for the Asymmetric Nitroaldol (Henry) Reaction. University of Windsor.
  • Asymmetric Henry Reaction (Nitroaldol Reaction). Buchler GmbH.
  • Nitroaldol Reaction. Encyclopedia MDPI.
  • Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde. MDPI.
  • Asymmetric catalysis in direct nitromethane-free Henry reactions. RSC Publishing.
  • Organocatalytic Enantioselective Henry Reactions. MDPI.
  • Henry reaction. Wikipedia.
  • Failed nitro-aldol reaction. Possible cause and fix? Sciencemadness Discussion Board.
  • (2R)-2-Methyl-4-nitro-1-butanol. BOC Sciences.
  • Asymmetric catalysis in direct nitromethane-free Henry reactions. PMC - PubMed Central.
  • Chiral Auxiliaries in Asymmetric Synthesis.
  • The Henry Reaction: Recent Examples.
  • Organocatalytic Reduction of Aromatic Nitro Compounds: The Use of Solid-Supported Phenyl(2-quinolyl)methanol. PMC - NIH.
  • Asymmetric Synthesis of γ-Nitroesters by an Organocatalytic One-Pot Str
  • Enantioselective Henry addition of methyl 4-nitrobutyrate to aldehydes.
  • Kinetic resolution of (R,S)
  • Asymmetric Synthesis. University of York.
  • Biocatalysis: Enzymatic Synthesis for Industrial Applic
  • Chemo-enzymatic synthesis of both enantiomers of the anti-anginal drug ranolazine.
  • Chiral auxiliary. Wikipedia.
  • Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. MDPI.

Sources

Optimization

Technical Support Center: Minimizing Dehydration of (R)-2-methyl-4-nitrobutan-1-ol

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for handling (R)-2-methyl-4-nitrobutan-1-ol. This guide is designed for researchers, chemists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for handling (R)-2-methyl-4-nitrobutan-1-ol. This guide is designed for researchers, chemists, and drug development professionals who utilize this valuable chiral building block in their synthetic workflows. The primary challenge often encountered with this substrate is its propensity to undergo dehydration, leading to the formation of the undesired byproduct, (R)-2-methyl-4-nitro-1-butene. This document provides in-depth troubleshooting advice, detailed protocols, and the mechanistic rationale behind them to help you maximize your reaction yields and purity.

Section 1: Understanding the Dehydration Pathway

Before troubleshooting, it is crucial to understand why this specific molecule is susceptible to losing water.

Q1: What makes (R)-2-methyl-4-nitrobutan-1-ol prone to dehydration?

A1: The susceptibility of (R)-2-methyl-4-nitrobutan-1-ol to dehydration stems from a combination of its structural features and its reactivity under common reaction conditions.

  • Acid-Catalyzed Pathway: Like most primary alcohols, the hydroxyl group can be protonated by an acid catalyst.[1] This converts the poor leaving group (-OH) into an excellent leaving group (-OH₂⁺). A subsequent elimination step, typically following an E2 mechanism for primary alcohols, results in the formation of an alkene.[1] Harsh conditions, such as high temperatures and strong acids (e.g., H₂SO₄, TsOH), significantly favor this pathway.[1][2]

  • Base-Catalyzed Pathway: This pathway is particularly relevant for β-nitro alcohols. The nitro group (NO₂) is strongly electron-withdrawing, which increases the acidity of the protons on the adjacent carbons (the α and β-protons). In the presence of a base, a proton can be abstracted, initiating an elimination reaction to expel the hydroxyl group. Dehydration is a well-documented side reaction in base-catalyzed Henry (nitroaldol) reactions, from which this type of compound is often synthesized.[3][4]

The interplay between the desired reaction and these competing dehydration pathways is the central challenge.

G cluster_main Reaction Pathways cluster_conditions Influencing Conditions A (R)-2-methyl-4-nitrobutan-1-ol B Desired Product (e.g., Ester, Aldehyde) A->B  Desired Transformation  (Substitution, Oxidation, etc.) C Dehydration Product ((R)-2-methyl-4-nitro-1-butene) A->C  Undesired Dehydration  (Acid or Base Catalyzed) Good Mild Reagents Low Temperature pH Control Good->B Bad Strong Acid/Base High Temperature Bad->C

Caption: Competing reaction pathways for (R)-2-methyl-4-nitrobutan-1-ol.

Section 2: Frequently Asked Questions (FAQs)

Q1: I'm observing a new, less polar spot on my TLC that stains with KMnO₄. Could this be the dehydrated product?

A1: Yes, this is highly likely. The dehydrated product, an alkene, is less polar than the starting alcohol and will thus have a higher R_f value on a silica TLC plate. Alkenes are readily oxidized by potassium permanganate (KMnO₄), resulting in a yellow/brown spot on a purple background, which serves as a confirmatory indicator.

Q2: At what temperatures does dehydration typically become a significant issue?

A2: While substrate and catalyst dependent, dehydration of primary alcohols often requires elevated temperatures, sometimes exceeding 100°C, especially with acid catalysts.[1] However, due to the electron-withdrawing nitro group, dehydration of (R)-2-methyl-4-nitrobutan-1-ol can occur at significantly lower temperatures, even at room temperature, if inappropriate acidic or basic reagents are present. As a rule of thumb, maintaining your reaction temperature at 0°C or below is a primary strategy for minimizing this side reaction.

Q3: Which poses a greater risk for dehydration: acidic or basic conditions?

A3: Both present a significant risk, but the context matters. For reactions intended to modify the hydroxyl group (e.g., tosylation), the basic conditions required are often the primary cause of elimination. For reactions occurring elsewhere on the molecule that might require acid catalysis, the acid-catalyzed pathway is the concern. The presence of the nitro group makes the molecule sensitive to both extremes of pH.

Section 3: Troubleshooting Guide for Specific Reactions

This section addresses common synthetic scenarios where dehydration is a problem and provides validated protocols to overcome it.

Scenario A: Substitution at the Hydroxyl Group (e.g., Tosylation, Mesylation, Halogenation)

Problem: You are attempting to convert the alcohol into a better leaving group (e.g., a tosylate) using TsCl and pyridine, but you are isolating significant quantities of the corresponding alkene.

Root Cause Analysis: Pyridine and other amine bases like triethylamine (Et₃N) can act as both a nucleophilic catalyst/acid scavenger and a base for elimination. At room temperature or with heating, their basicity is sufficient to promote the E2 elimination of the newly formed, highly reactive tosylate or mesylate intermediate.

Solutions:

1. Optimization of Temperature and Base: The most direct solution is to suppress the elimination pathway by lowering the temperature and using a sterically hindered, non-nucleophilic base.

  • Protocol 1: Low-Temperature Tosylation with a Hindered Base

    • Materials: (R)-2-methyl-4-nitrobutan-1-ol, p-toluenesulfonyl chloride (TsCl), N,N-Diisopropylethylamine (DIPEA), Dichloromethane (DCM, anhydrous), Saturated NaHCO₃ solution.

    • Procedure:

      • Dissolve (R)-2-methyl-4-nitrobutan-1-ol (1.0 eq) in anhydrous DCM in a flame-dried flask under an inert atmosphere (N₂ or Ar).

      • Cool the solution to -10°C using an ice/salt bath.

      • Add DIPEA (1.5 eq) followed by the dropwise addition of a solution of TsCl (1.2 eq) in anhydrous DCM.

      • Maintain the temperature between -10°C and 0°C and monitor the reaction by TLC.

      • Upon completion (typically 2-4 hours), quench the reaction by adding cold, saturated NaHCO₃ solution.

      • Separate the organic layer, wash with cold 1M HCl and brine, dry over Na₂SO₄, and concentrate in vacuo at low temperature (<30°C).

    • Causality: DIPEA is too sterically hindered to act as a nucleophile but effectively scavenges the HCl produced. The low temperature drastically reduces the rate of the competing elimination reaction.

2. Mitsunobu Reaction for Direct Substitution: The Mitsunobu reaction can convert a primary alcohol into various other functional groups, such as esters or azides, with a complete inversion of stereochemistry (though not relevant for this primary center).[5] It operates under nominally neutral, mild conditions. However, be aware that dehydration can also be a side reaction in Mitsunobu chemistry, particularly with hindered substrates.[6][7]

  • Protocol 2: Mitsunobu Esterification

    • Materials: (R)-2-methyl-4-nitrobutan-1-ol, Benzoic acid, Triphenylphosphine (PPh₃), Diisopropyl azodicarboxylate (DIAD), Tetrahydrofuran (THF, anhydrous).

    • Procedure:

      • In a flame-dried flask under N₂, dissolve the alcohol (1.0 eq), benzoic acid (1.2 eq), and PPh₃ (1.2 eq) in anhydrous THF.

      • Cool the mixture to 0°C in an ice bath.

      • Add DIAD (1.2 eq) dropwise over 15-20 minutes, ensuring the internal temperature does not exceed 5°C.

      • Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

      • Concentrate the reaction mixture and purify by column chromatography to separate the product from triphenylphosphine oxide and the hydrazide byproduct.

    • Causality: The reaction proceeds through an alkoxyphosphonium salt, which is then displaced by the nucleophile (benzoate). The conditions are generally not basic or acidic enough to promote significant elimination if the temperature is controlled.

Scenario B: Oxidation of the Hydroxyl to an Aldehyde

Problem: Attempts to oxidize the primary alcohol to the corresponding aldehyde using strong, acidic oxidants like Jones reagent (CrO₃/H₂SO₄) result in complex mixtures and significant dehydration.

Root Cause Analysis: The highly acidic conditions of many chromium-based oxidants are a primary driver for acid-catalyzed dehydration.

Solution: Employ Mild, Non-Acidic Oxidation Conditions. Modern oxidation chemistry offers numerous methods that avoid harsh acids.

  • Protocol 3: Dess-Martin Periodinane (DMP) Oxidation

    • Materials: (R)-2-methyl-4-nitrobutan-1-ol, Dess-Martin Periodinane, Dichloromethane (DCM, anhydrous), Saturated NaHCO₃ solution, Sodium thiosulfate.

    • Procedure:

      • Add Dess-Martin Periodinane (1.1 eq) to a solution of the alcohol (1.0 eq) in anhydrous DCM at room temperature under N₂.

      • Stir the reaction for 1-2 hours (monitor by TLC for the disappearance of starting material).

      • Upon completion, dilute the reaction with diethyl ether and quench by pouring it into a vigorously stirred mixture of saturated NaHCO₃ and sodium thiosulfate (1:1).

      • Stir until the layers are clear. Separate the organic layer, wash with brine, dry over MgSO₄, and concentrate carefully in vacuo.

    • Causality: DMP operates under neutral conditions, completely avoiding the risk of acid-catalyzed dehydration. It is highly selective for the oxidation of primary alcohols to aldehydes without over-oxidation.

Scenario C: Reaction Elsewhere in the Molecule

Problem: You need to perform a reaction on another part of the molecule (e.g., reduction of the nitro group) that requires conditions under which the alcohol is unstable.

Root Cause Analysis: The free hydroxyl group is incompatible with the required reagents or conditions (e.g., strong bases, hydrides, or high heat).

Solution: Protect the Hydroxyl Group. The most robust strategy is to temporarily "mask" the alcohol with a protecting group that is stable to the reaction conditions and can be cleanly removed later.[8] For alcohols, silyl ethers are an excellent choice due to their ease of installation, stability, and selective removal.[9][10]

  • Protocol 4: Protection as a Silyl Ether (TBDMS)

    • Materials: (R)-2-methyl-4-nitrobutan-1-ol, tert-Butyldimethylsilyl chloride (TBDMSCl), Imidazole, Dimethylformamide (DMF, anhydrous).

    • Procedure (Protection):

      • Dissolve the alcohol (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF under N₂.

      • Add TBDMSCl (1.2 eq) portion-wise at room temperature.

      • Stir for 4-6 hours until TLC indicates complete consumption of the starting material.

      • Pour the reaction mixture into water and extract with diethyl ether (3x).

      • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography if necessary.

    • Procedure (Deprotection):

      • Dissolve the protected alcohol in THF.

      • Add a solution of tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.2 eq).

      • Stir at room temperature for 1-2 hours until deprotection is complete (monitored by TLC).

      • Quench with water, extract with ethyl acetate, and purify as needed.

    • Causality: The TBDMS ether is stable to a wide range of conditions, including many oxidizing and reducing agents, organometallics, and non-acidic catalytic hydrogenation. This allows for extensive chemical modifications elsewhere in the molecule without risking dehydration.

Section 4: Summary of Recommended Conditions

ParameterConditions that MINIMIZE DehydrationConditions that PROMOTE Dehydration
Temperature ≤ 0°C (ideally -10°C or lower)Room Temperature to Reflux (>25°C)
pH / Catalyst Neutral (e.g., DMP) or mildly basic/acidic with strict controlStrong Acids (H₂SO₄, HCl, TsOH)
Use of non-nucleophilic, hindered bases (e.g., DIPEA)Strong Bases (e.g., NaH, KOtBu)
Use of protecting groups to avoid reactive -OHExcess amine bases (Pyridine, Et₃N) at RT
Reagents Mitsunobu reagents (with temp. control), Silylating agentsDehydrating agents (POCl₃, SOCl₂)
Solvent Anhydrous aprotic solvents (DCM, THF, DMF)Protic solvents that can facilitate proton transfer

Section 5: Troubleshooting Workflow

Use this decision tree to guide your experimental approach when dehydration is observed.

G Start Dehydration Observed in Reaction? ReactionType What is the intended transformation? Start->ReactionType Subst Substitution at -OH (e.g., Tosylation) ReactionType->Subst Substitution Ox Oxidation of -OH ReactionType->Ox Oxidation Other Reaction Elsewhere ReactionType->Other Other Sol_Subst Solution: 1. Use hindered base (DIPEA) 2. Run at T ≤ 0°C 3. Consider Mitsunobu Subst->Sol_Subst Sol_Ox Solution: Use mild, neutral oxidant (e.g., DMP, PCC) Ox->Sol_Ox Sol_Other Solution: Protect the -OH group (e.g., as TBDMS ether) Other->Sol_Other

Caption: A decision-making flowchart for troubleshooting dehydration.

References

  • Wade, L. G. (2020). Dehydration Reactions of Alcohols. Chemistry LibreTexts. [Link]

  • PubChem. (n.d.). 2-Nitro-1-butanol. National Center for Biotechnology Information. [Link]

  • Sciforum. (n.d.). Synthesis of Homochiral R-(+)-2-Methyl-1-butanol. MDPI. [Link]

  • Wikipedia. (2023). Henry reaction. [Link]

  • Organic Chemistry Portal. (2023). Preparation of Alkenes, Part 2: By Dehydration of Alcohols. YouTube. [Link]

  • PubChem. (n.d.). 4-Nitrobutan-1-ol. National Center for Biotechnology Information. [Link]

  • Ashenhurst, J. (2015). Protecting Groups For Alcohols. Master Organic Chemistry. [Link]

  • Dembinski, R. (2004). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 104(6), 2771-2824. [Link]

  • Google Patents. (n.d.).
  • Chemistry Steps. (n.d.). Protecting Groups For Alcohols. [Link]

  • Selby, T. (2020). Dehydration of 2 methyl 2 butanol. YouTube. [Link]

  • MDPI. (2022). Nitroaldol Reaction. Encyclopedia. [Link]

  • G. Appels, N., et al. (2016). Unconventional application of the Mitsunobu reaction: Selective flavonolignan dehydration yielding hydnocarpins. Beilstein Journal of Organic Chemistry, 12, 736-743. [Link]

  • Ashenhurst, J. (n.d.). Reactions and Mechanisms. Master Organic Chemistry. [Link]

  • Ashenhurst, J. (2014). Alcohols To Ethers via Acid Catalysis. Master Organic Chemistry. [Link]

  • Wikipedia. (2023). Protecting group. [Link]

  • YouTube. (2017). Dehydration of 2-methylpropan-1-ol in a Pasteur pipette. [Link]

  • Organic Syntheses. (n.d.). A general procedure for mitsunobu inversion of sterically hindered alcohols. [Link]

  • CEM Corporation. (n.d.). Protection and Deprotection. [Link]

  • ResearchGate. (2021). The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applications. [Link]

  • Doubtnut. (2021). When 2-methyl butane-1-ol is dehydrated to give an alkene, the preferred product is. YouTube. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (2008). Dehydration of beta-nitro alcohols catalyzed by Bu2SnO. [Link]

  • IIT Bombay. (n.d.). Protecting Groups. [Link]

  • YouTube. (2017). Dehydration of 2-methyl-2-butanol. [Link]

  • NIH. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. National Center for Biotechnology Information. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of (R)-2-methyl-4-nitrobutan-1-ol

Welcome to the technical support guide for the purification of (R)-2-methyl-4-nitrobutan-1-ol. This document is designed for researchers, scientists, and drug development professionals who are working with this versatile...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of (R)-2-methyl-4-nitrobutan-1-ol. This document is designed for researchers, scientists, and drug development professionals who are working with this versatile chiral building block. The unique combination of a primary alcohol, a nitro group, and a stereocenter in (R)-2-methyl-4-nitrobutan-1-ol presents specific purification challenges that require careful consideration. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you achieve high chemical and enantiomeric purity.

Part 1: Understanding the Core Purification Challenges

The purification of (R)-2-methyl-4-nitrobutan-1-ol is primarily complicated by three key molecular features:

  • Chemical Instability : The β-nitro alcohol motif is susceptible to degradation. Under basic conditions or upon heating, it can undergo a retro-Henry (retro-aldol) reaction, decomposing back into its aldehyde and nitroalkane precursors. The acidic nature of standard silica gel can also catalyze dehydration to form the corresponding nitroalkene, which is often a colored impurity.[1][2]

  • Polarity : The presence of both a hydroxyl (-OH) and a nitro (-NO₂) group makes the molecule quite polar. This can lead to issues during flash chromatography, such as streaking, poor separation from other polar impurities, and strong binding to the stationary phase.[3][4]

  • Chirality : As a specific enantiomer, achieving high enantiomeric excess (e.e.) is critical. This requires either a highly stereoselective synthesis or a robust method for separating the (R)- and (S)-enantiomers, as they have identical physical properties in an achiral environment.[5]

The following sections are structured to address these specific challenges in a practical, question-and-answer format.

Part 2: Troubleshooting Guide & FAQs

Section A: Chemical Purity & Stability Issues

Question 1: My product appears to be degrading during flash column chromatography on silica gel. I observe a new, often colored, spot on my TLC plate. What is happening and how can I prevent it?

Answer: This is a classic problem with nitro alcohols. Standard silica gel is slightly acidic (pH ≈ 4-5), which can catalyze the dehydration of your β-nitro alcohol to form a conjugated nitroalkene. This byproduct is often yellow or brown and can complicate purification.[2] Furthermore, the compound can be sensitive to the heat generated by the solvent running through the column.

Troubleshooting Steps:

  • Deactivate the Silica Gel: The most effective solution is to neutralize the acidic sites on the silica. This can be done by preparing a slurry of the silica gel in your starting eluent containing 1-2% triethylamine (TEA) or another non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).[6][7] Pack the column with this slurry. This "base-washing" of the silica gel significantly reduces on-column degradation.[2]

  • Use an Alternative Stationary Phase: If degradation persists, consider using a less acidic stationary phase. Neutral alumina can be a good alternative, but be sure to test your separation on an alumina TLC plate first.[2][4] Reversed-phase (C18) flash chromatography is another excellent option for polar compounds, where you would use polar solvents like water/methanol or water/acetonitrile as the mobile phase.[3][8]

  • Keep it Cool: If possible, run the column in a cold room or use a jacketed column with coolant circulation to dissipate heat, especially for larger-scale purifications.

  • Work Quickly: Do not let the compound sit on the column for an extended period. Elute the product as efficiently as possible.

Protocol 1: Deactivation of Silica Gel for Flash Chromatography
  • Determine the appropriate solvent system for your separation using TLC (e.g., 40% Ethyl Acetate in Hexane) that gives your product an Rf of ~0.2-0.3.

  • Prepare your starting eluent. For every 100 mL of solvent, add 1-2 mL of triethylamine.

  • In a beaker, add the required amount of silica gel. Pour the triethylamine-doped solvent over the silica to create a slurry. Stir gently for 5-10 minutes.

  • Pack your column with this slurry as you normally would.

  • Equilibrate the column by flushing with 2-3 column volumes of the same triethylamine-doped solvent before loading your sample.[6]

  • Run the column using your chosen gradient, ensuring all mobile phases contain the same percentage of triethylamine.

Question 2: My purified product is an oil, but the literature reports a solid. It also seems to have poor long-term stability. What could be the cause?

Answer: This often points to residual impurities that are preventing crystallization and may be catalyzing slow decomposition. The most likely culprits are residual acid or base from the reaction workup, or the presence of the dehydrated nitroalkene impurity. Even small amounts of these can impact stability. Nitro compounds themselves can be sensitive and should be stored cold and protected from light.[9]

Troubleshooting Steps:

  • Aqueous Workup: Ensure your workup procedure effectively removes all acidic or basic catalysts. A wash with a dilute buffer (e.g., pH 7 phosphate buffer or saturated ammonium chloride) followed by a brine wash is crucial.

  • Re-purification: If you suspect impurities, re-purifying using the deactivated silica gel method described above is recommended.

  • Storage: Store the final, pure compound under an inert atmosphere (nitrogen or argon) at low temperatures (e.g., -20 °C).

Section B: Enantiomeric Purity (e.e.) Challenges

Question 3: My final product has low enantiomeric excess (e.e.). What are the potential causes and how can I improve it?

Answer: Low e.e. can arise from two main sources: 1) The initial synthesis was not sufficiently stereoselective, or 2) Racemization occurred during the reaction, workup, or purification. The proton on the carbon bearing the nitro group (C4) can be acidic, and under certain basic conditions, it could potentially lead to epimerization at the chiral center (C2) via a nitronate intermediate, although this is less likely for a gamma-nitro compound compared to an alpha-nitro compound.[10][11] More commonly, the issue lies with the initial separation of a racemic or enantio-enriched mixture.

Troubleshooting Workflow for Low Enantiomeric Excess:

// Nodes start [label="Low e.e. Detected by\nChiral HPLC/SFC", fillcolor="#FBBC05", fontcolor="#202124"]; check_racemization [label="Assess Racemization Risk", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; synthesis [label="Re-evaluate Synthetic Route", fillcolor="#F1F3F4", fontcolor="#202124"]; purification [label="Implement Chiral Resolution", fillcolor="#F1F3F4", fontcolor="#202124"]; harsh_conditions [label="Harsh pH or Temp\nin Workup/Purification?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; modify_conditions [label="Modify Conditions:\n- Use mild buffers\n- Avoid high heat\n- Use deactivated silica", fillcolor="#4285F4", fontcolor="#FFFFFF"]; chiral_hplc [label="Preparative Chiral HPLC/SFC", fillcolor="#34A853", fontcolor="#FFFFFF"]; diastereomers [label="Diastereomeric Salt Formation\n& Recrystallization", fillcolor="#34A853", fontcolor="#FFFFFF"]; enzymatic [label="Enzymatic Kinetic Resolution", fillcolor="#34A853", fontcolor="#FFFFFF"]; re_analyze [label="Re-analyze e.e.", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges start -> check_racemization; check_racemization -> harsh_conditions [label=" No obvious synthetic issue"]; check_racemization -> synthesis [label=" Synthetic stereoselectivity\nis known to be low"]; harsh_conditions -> modify_conditions [label="Yes"]; harsh_conditions -> purification [label="No"]; modify_conditions -> re_analyze; purification -> chiral_hplc [label=" "]; purification -> diastereomers [label=" "]; purification -> enzymatic [label=" "]; chiral_hplc -> re_analyze; diastereomers -> re_analyze; enzymatic -> re_analyze; } caption [label="Decision tree for troubleshooting low e.e.", shape=plaintext, fontsize=10]; }

Solutions for Improving Enantiomeric Excess:

  • Preparative Chiral Chromatography (HPLC/SFC): This is the most direct and often most effective method for separating enantiomers.[][13] Supercritical Fluid Chromatography (SFC) is particularly advantageous as it is faster, uses less organic solvent, and is often highly effective for polar molecules like alcohols.[][13]

  • Diastereomeric Resolution: This classic chemical method involves reacting your racemic or enantio-enriched alcohol with an enantiomerically pure chiral acid (e.g., Mosher's acid, camphorsulfonic acid) to form a mixture of diastereomeric esters.[14][][16] Diastereomers have different physical properties and can often be separated by standard chromatography or recrystallization. Afterward, the ester is cleaved to recover your desired enantiopure alcohol.

  • Enzymatic Kinetic Resolution: Lipases can be used to selectively acylate one enantiomer of the alcohol, leaving the other unreacted.[16][17] The resulting ester and the unreacted alcohol can then be easily separated by standard chromatography. This method is known for its high selectivity under mild conditions.

Protocol 2: Screening for Chiral HPLC/SFC Separation
  • Column Selection: Start with polysaccharide-based chiral stationary phases (CSPs), as they are versatile for alcohols. Common choices include columns coated with derivatives of cellulose or amylose (e.g., Chiralcel® OD, OJ; Chiralpak® AD, AS).

  • Mobile Phase (Normal Phase HPLC): Begin with a mixture of a non-polar solvent (n-Hexane or Heptane) and an alcohol modifier (Isopropanol or Ethanol). A typical starting point is 90:10 Hexane:Isopropanol. Run a gradient to screen a wider range.

  • Mobile Phase (SFC): Use supercritical CO₂ as the main mobile phase with an alcohol modifier (typically Methanol or Ethanol). A standard screening gradient might be 5% to 40% Methanol over 5-10 minutes.

  • Analysis: Inject a small amount of your racemic or enantio-enriched sample. The goal is to achieve baseline separation (Resolution > 1.5) between the two enantiomer peaks.

  • Optimization: Adjust the alcohol modifier, flow rate, and temperature to improve separation. Once an analytical method is established, it can be scaled up to a preparative scale.

Part 3: Data Summary & Visualization

Table 1: Summary of Potential Impurities and Recommended Solutions
Impurity NameStructureSource / CauseRecommended Purification Strategy
(S)-2-methyl-4-nitrobutan-1-ol (S)-enantiomerIncomplete stereoselectivity in synthesisPreparative Chiral HPLC/SFC, Diastereomeric Resolution
2-Methyl-4-nitro-1-butene Dehydration ProductAcid-catalyzed dehydration on silica gel; thermal decompositionDeactivated silica gel chromatography; Alumina chromatography; Low-temperature purification
Nitroethane & 2-Methylpropanal Retro-Henry ProductsBasic conditions (e.g., workup) or thermal stressMild, buffered workup (pH ~6-7); Avoid excessive heating/distillation
Unreacted Starting Materials VariesIncomplete reactionStandard flash chromatography (use deactivated silica to protect product)
Workflow Diagram: General Purification Strategy

This diagram outlines a robust, multi-step strategy for purifying crude (R)-2-methyl-4-nitrobutan-1-ol to achieve high chemical and enantiomeric purity.

// Nodes crude [label="Crude Reaction Mixture", fillcolor="#F1F3F4", fontcolor="#202124"]; workup [label="Step 1: Mild Aqueous Workup\n(e.g., pH 7 Buffer, Brine)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; analysis1 [label="Step 2: Initial Analysis\n(NMR, Achiral TLC/LCMS)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; flash_chrom [label="Step 3: Bulk Purification\n(Flash Chromatography on\nDeactivated Silica Gel)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; analysis2 [label="Step 4: Purity Analysis\n(NMR for chemical purity,\nChiral HPLC for e.e.)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; purity_check [label="Purity Goals Met?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; final_product [label="Final Product\n(Store at -20°C)", fillcolor="#34A853", fontcolor="#FFFFFF"]; chiral_sep [label="Step 5: Chiral Resolution\n(Prep HPLC/SFC or\nDiastereomeric Recrystallization)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; analysis3 [label="Step 6: Final Purity & e.e.\nConfirmation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges crude -> workup; workup -> analysis1; analysis1 -> flash_chrom; flash_chrom -> analysis2; analysis2 -> purity_check; purity_check -> final_product [label="Yes"]; purity_check -> chiral_sep [label="No (Low e.e.)"]; chiral_sep -> analysis3; analysis3 -> final_product; } caption [label="General purification workflow.", shape=plaintext, fontsize=10]; }

References

  • A Researcher's Guide to Enantiomeric Excess Determination of Chiral Alcohols by HPLC. Benchchem.
  • Toward preparative resolution of chiral alcohols by an organic chemical method. New Journal of Chemistry (RSC Publishing).
  • Tips for Flash Column Chromatography. University of Rochester, Department of Chemistry.
  • Chiral Resolution and Separation Services. BOC Sciences.
  • The Size‐Accelerated Kinetic Resolution of Secondary Alcohols. PMC - NIH.
  • Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology.
  • Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry.
  • Chromatography: The Solid Phase. University of Rochester, Department of Chemistry.
  • ChiPros Chiral Alcohols. Sigma-Aldrich.
  • When basification of silica gel is required, before using Column chromatography? ResearchGate.
  • How To Neutralize Silica Gel? Chemistry For Everyone - YouTube.
  • Base Deactivated Column Octadecylsilyl Silica Gel for Chromatography. Siliplus.
  • Troubleshooting guide for the purification of polar quinoline compounds. Benchchem.
  • Racemization, Enantiomerization and Diastereomerization. Dynamic Stereochemistry of Chiral Compounds: Principles and Applications.
  • Synthesis of Chiral Nitroxides and an Unusual Racemization Reaction. PubMed.
  • A Comparative Guide to Enantiomeric Excess Determination of 2-(4-Chlorophenyl)ethanol by Chiral HPLC and Alternative Methods. Benchchem.
  • CAS 1022985-41-6 (2R)-2-Methyl-4-nitro-1-butanol. BOC Sciences.
  • Application Notes and Protocols: Esterification of 4-Nitrobenzyl Alcohol with Chiral Acids for Kinetic Resolution. Benchchem.
  • Racemization. Wikipedia.
  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Wiley Online Library.
  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews.
  • Biocatalytic Approach to Chiral β-Nitroalcohols by Enantioselective Alcohol Dehydrogenase-Mediated Reduction of α-Nitroketones. MDPI.
  • Struggling with the purification of a nitroaldol product. Reddit.
  • Racemization in Drug Discovery. ORCA – Online Research @ Cardiff.
  • Determining enantiomeric excess from overlapping HPLC peaks: discussion of errors in the methods. ResearchGate.
  • How do I purify the resulting compound after a nitro- to amine-group reduction? Chemistry Stack Exchange.
  • Challenges in the selective reduction of the nitro group. Benchchem.
  • Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access.
  • How to remove non-polar impurity from the compound? ResearchGate.
  • Retaining Polar Compounds. LCGC Europe.
  • (R)-2-methyl-4-nitrobutan-1-ol. MySkinRecipes.
  • purification strategies to remove byproducts from trans-4-Methyl-1-nitro-1-pentene reactions. Benchchem.
  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. IntechOpen.
  • Enantiomeric Purification (HPLC/SFC). BOC Sciences.
  • Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC - NIH.
  • Innovations in Chiral Purification: Exploring Techniques and Future Potential. RotaChrom.
  • 5.8: Optical Activity, Racemic Mixtures, and Separation of Chiral Compounds. Chemistry LibreTexts.
  • Nitro Alcohols. ResearchGate.
  • The Enduring Legacy of the Henry Reaction: A Technical Guide to the Discovery and Synthetic Utility of β-Nitro Alcohols. Benchchem.
  • Synthesis of Homochiral R-(+)-2-Methyl-1-butanol. Sciforum.
  • A Walk through Recent Nitro Chemistry Advances. PMC - NIH.
  • Aliphatic β-Nitroalcohols for Therapeutic Corneoscleral Cross-linking. NIH.
  • Method for preparing 2-methyl-4-phenylbutan-2-OL. Google Patents.
  • 4-Nitrobutan-1-ol. PubChem - NIH.

Sources

Optimization

Column chromatography purification of (R)-2-methyl-4-nitrobutan-1-ol

Technical Support Center: Purifying (R)-2-methyl-4-nitrobutan-1-ol A Guide for Researchers and Development Professionals Welcome to the technical support guide for the column chromatography purification of (R)-2-methyl-4...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purifying (R)-2-methyl-4-nitrobutan-1-ol

A Guide for Researchers and Development Professionals

Welcome to the technical support guide for the column chromatography purification of (R)-2-methyl-4-nitrobutan-1-ol. This resource is designed to provide practical, in-depth answers to challenges you may encounter during the purification of this and structurally similar chiral nitro alcohols. We will move beyond simple protocols to explore the underlying principles, enabling you to troubleshoot effectively and optimize your separations.

(R)-2-methyl-4-nitrobutan-1-ol is a chiral building block whose purity is critical for successful downstream applications in organic synthesis and drug development.[1] Its structure, containing both a primary alcohol and a nitro group, presents specific challenges due to its polarity and potential for strong interaction with stationary phases.[2] This guide addresses these challenges in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying (R)-2-methyl-4-nitrobutan-1-ol?

For routine purification from less polar or significantly more polar impurities, silica gel (SiO₂) is the recommended stationary phase .[3] Its polar surface interacts well with the hydroxyl and nitro functional groups of the analyte, allowing for effective separation based on polarity.[4]

  • Expertise & Experience: Silica gel is the workhorse of normal-phase chromatography due to its versatility and cost-effectiveness. Since your target molecule is quite polar, it will adsorb strongly to the silica. This is advantageous as it allows less polar impurities to be washed away easily with a non-polar solvent before eluting your product with a more polar mobile phase.[4][5]

  • Trustworthiness: Always use silica gel with a particle size of 40-63 µm (230-400 mesh) for standard flash chromatography, as this provides the optimal balance between resolution and flow rate.[3]

Q2: How do I choose the right mobile phase (eluent)?

The key is to find a solvent system where your target compound has a Thin Layer Chromatography (TLC) Retention Factor (Rf) of approximately 0.2-0.4 .[6] This Rf range typically ensures that the compound elutes from the column in a reasonable volume without being excessively diluted or co-eluting with impurities.

  • Expertise & Experience: Given the polarity of (R)-2-methyl-4-nitrobutan-1-ol, a good starting point for TLC analysis is a mixture of a non-polar solvent and a moderately polar solvent. The most common and effective system for compounds like this is Ethyl Acetate (EtOAc) in Hexanes .[7] Start with a 30:70 EtOAc/Hexane mixture and adjust the ratio based on the initial TLC result.

    • If the Rf is too low (<0.2), increase the proportion of the more polar solvent (EtOAc).

    • If the Rf is too high (>0.4), increase the proportion of the less polar solvent (Hexanes).

  • For highly polar impurities, a more polar system like Methanol (MeOH) in Dichloromethane (DCM) may be required.[7] However, use methanol sparingly (<10%), as it can dissolve some of the silica gel stationary phase.[7]

Q3: My sample is a racemic mixture. Can I separate the (R) and (S) enantiomers using a standard silica gel column?

No, you cannot. Enantiomers have identical physical properties in an achiral environment and will not separate on a standard (achiral) stationary phase like silica gel .[8] They will appear as a single spot on TLC and elute as a single peak from a standard column.

To separate enantiomers, you have two primary options:

  • Indirect Method (Diastereomer Formation): React the racemic alcohol with a pure chiral resolving agent (like an enantiomerically pure carboxylic acid) to form a mixture of diastereomers.[9] These diastereomers have different physical properties and can be separated on a standard silica gel column. The desired diastereomer is then collected, and the chiral auxiliary is cleaved to yield the pure (R)-enantiomer.

  • Direct Method (Chiral Chromatography): Use a Chiral Stationary Phase (CSP).[10] These are specialized and more expensive columns where the stationary phase itself is chiral. Polysaccharide-based CSPs are highly effective for separating chiral alcohols.[11][12] This method is often preferred for analytical work (HPLC) and can be scaled to preparative separations.[12]

Troubleshooting Guide

This section addresses specific problems you might encounter during your purification.

Problem Area 1: Poor Separation & Resolution

Q4: My compound is co-eluting with an impurity. How can I improve the separation?

This is a classic chromatography challenge where the polarity of your compound and an impurity are too similar.

  • Logical Approach: First, ensure you are not overloading the column. Then, systematically fine-tune your mobile phase.

  • Solutions & Causality:

    • Reduce Column Loading: Overloading is a common cause of poor resolution. For a difficult separation, the mass of your crude sample should be only 1-2% of the mass of the silica gel (a 100:1 to 50:1 silica-to-sample ratio).[6] For easier separations, a 30:1 ratio may suffice.[6]

    • Optimize the Mobile Phase: If TLC shows even a small separation, you can improve it on the column.

      • Use a Shallow Gradient: Instead of running the column with a single (isocratic) solvent mixture, start with a less polar mixture and gradually increase the polarity. This allows compounds with similar polarities more time to resolve.

      • Try a Different Solvent System: The selectivity of the separation can change dramatically with different solvents, even if the overall "polarity" is similar. If EtOAc/Hexane fails, try substituting another solvent. For example, Diethyl Ether/Hexane or DCM/Hexane can alter the specific interactions between your analytes and the stationary phase, potentially resolving the mixture.[7]

ParameterRecommendation for Easy SeparationRecommendation for Difficult Separation
Silica:Sample Ratio (w/w) 30:150:1 to 100:1[6]
Elution Mode Isocratic (single solvent mix)Gradient (increasing polarity over time)
TLC Rf of Target ~0.35~0.20[6]
Problem Area 2: Recovery & Yield Issues

Q5: I have very low recovery. My compound seems to be stuck on the column.

This indicates that your mobile phase is not polar enough to overcome the strong adsorption of your polar analyte to the silica gel.

  • Logical Approach: Your compound is strongly bound to the acidic silanol groups on the silica surface. You need to either increase the eluting power of the mobile phase or decrease the activity of the stationary phase.

  • Solutions & Causality:

    • Increase Mobile Phase Polarity: If your compound isn't eluting with EtOAc/Hexane, switch to a stronger solvent system. A gradient of 1-10% Methanol in Dichloromethane is a very effective mobile phase for eluting polar compounds.[7]

    • Deactivate the Silica Gel: The acidic nature of silica can sometimes cause irreversible binding or decomposition of sensitive compounds.[13] You can mitigate this by adding a small amount of a basic modifier to your eluent.

      • Add 0.5-1% triethylamine (TEA) to your mobile phase. TEA is a base that will bind to the most acidic silanol sites on the silica, preventing your compound from interacting with them too strongly and allowing it to elute more easily. This is particularly useful if your compound or impurities are basic.[7]

Q6: My yield is low, and my collected fractions contain new, unwanted spots on TLC. What is happening?

This strongly suggests your compound is decomposing on the column. (R)-2-methyl-4-nitrobutan-1-ol, while generally stable, can be susceptible to degradation on acidic stationary phases.

  • Logical Approach: The acidic silica surface can catalyze side reactions like dehydration (forming an alkene) or other rearrangements. The goal is to minimize contact time and the acidity of the stationary phase.

  • Solutions & Causality:

    • Use a Neutral Stationary Phase: Switch from silica gel to neutral alumina (Al₂O₃) .[3] Alumina is also a polar adsorbent but is available in acidic, neutral, and basic forms. Neutral alumina is often a good choice for compounds that are sensitive to the acidity of silica.[3]

    • Run the Column Faster: Use "flash" chromatography by applying positive pressure (with a pump or inert gas) to speed up the flow rate. This reduces the time your compound spends in contact with the stationary phase, minimizing the opportunity for decomposition.[13]

    • Buffer the Mobile Phase: As mentioned in Q5, adding 1% triethylamine to the eluent can neutralize the silica surface and prevent acid-catalyzed degradation.[7][13]

Workflow Visualization: The Purification Process

The following diagram outlines the logical workflow for a successful column chromatography purification.

G cluster_prep Phase 1: Method Development cluster_execution Phase 2: Column Execution cluster_analysis Phase 3: Analysis & Isolation TLC Develop TLC Method (Target Rf ~0.2-0.4) Solvent Select Optimal Solvent System TLC->Solvent Pack Pack Column (Slurry Method) Solvent->Pack Load Load Sample (Wet or Dry) Pack->Load Elute Elute with Solvent (Isocratic or Gradient) Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions (TLC or HPLC) Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate Product Pure Product Evaporate->Product

Caption: Standard workflow for column chromatography purification.

Experimental Protocols

Protocol 1: Slurry Packing a Silica Gel Column

This is the most reliable method for preparing a well-packed column, which is essential for good separation.[3][14]

  • Preparation: Place a small plug of cotton or glass wool at the bottom of the column, ensuring it is snug but not overly compressed.[4] Add a ~1 cm layer of sand on top.

  • Clamp & Fill: Securely clamp the column in a perfectly vertical position. Close the stopcock and fill the column about one-third full with your initial, least polar eluent (e.g., 10% EtOAc/Hexane).

  • Make the Slurry: In a separate beaker, measure the required amount of silica gel. Add eluent to the silica (approx. 1.5 times the silica volume) and swirl to create a uniform slurry with no dry clumps.[3]

  • Pour & Pack: Place a powder funnel on the column. Pour the slurry into the column in a single, continuous motion. Immediately open the stopcock to allow solvent to drain, which helps the silica pack tightly.[4]

  • Settle: Gently and continuously tap the side of the column with a piece of rubber tubing as the silica settles. This dislodges any air bubbles and ensures a homogeneously packed bed.[3]

  • Finalize: Once all the silica has settled, add another ~1 cm layer of sand to the top to protect the silica bed from being disturbed during solvent addition.[6] Drain the excess solvent until the level is just at the top of the sand layer. Do not let the column run dry.

Protocol 2: Dry Loading for Poorly Soluble Samples

Use this method if your crude product does not dissolve well in the mobile phase.[15]

  • Dissolve Sample: Dissolve your crude product in a suitable, volatile solvent (like DCM or acetone) in a round-bottom flask.

  • Adsorb onto Silica: Add silica gel to this solution (typically 3-5 times the mass of your crude product) and swirl to mix.[6]

  • Evaporate: Carefully remove the solvent using a rotary evaporator until you are left with a dry, free-flowing powder of your sample adsorbed onto the silica.[15]

  • Load Column: Prepare the column as described in Protocol 1. Carefully pour the dry sample/silica powder onto the top layer of sand.

  • Run Column: Gently add your eluent and proceed with the elution.

Troubleshooting Logic Diagram

This decision tree can help diagnose and solve common purification problems.

G Start Problem Encountered PoorSep Poor Separation (Co-eluting spots) Start->PoorSep LowYield Low Yield or No Compound Eluting Start->LowYield Decomp Decomposition (New spots on TLC) Start->Decomp CheckLoad Is column overloaded? (>2% load) PoorSep->CheckLoad Polarity Is mobile phase polar enough? LowYield->Polarity Acid Is compound acid-sensitive? Decomp->Acid ReduceLoad Solution: Reduce sample load (Use 50:1 or 100:1 silica ratio) CheckLoad->ReduceLoad Yes OptimizeSolvent Solution: Optimize solvent system (Try different solvents, run a shallow gradient) CheckLoad->OptimizeSolvent No IncreasePolarity Solution: Increase eluent polarity (e.g., add MeOH to DCM) Polarity->IncreasePolarity No AddTEA Solution: Add 1% TEA to eluent to disrupt strong binding Polarity->AddTEA Yes, but still stuck UseAlumina Solution: Use neutral alumina instead of silica gel Acid->UseAlumina Yes BufferEluent Solution: Add 1% TEA to eluent to neutralize silica Acid->BufferEluent Maybe RunFast Solution: Run column faster (Apply pressure) UseAlumina->RunFast BufferEluent->RunFast

Caption: A decision tree for troubleshooting common column chromatography issues.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Chiral Resolution of Racemic Alcohols Using (-)-Menthyloxyacetic Acid.
  • National Center for Biotechnology Information. (n.d.). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. PubMed Central. Retrieved from [Link]

  • BenchChem. (n.d.). Troubleshooting column chromatography purification of polar ketone compounds.
  • BenchChem. (n.d.). A Researcher's Guide to Enantiomeric Excess Determination of Chiral Alcohols by HPLC.
  • Chemistry LibreTexts. (2022). Packing Normal Phase Columns. Retrieved from [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Packing. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • University of Calgary, Department of Chemistry. (n.d.). Column chromatography. Retrieved from [Link]

  • CommonOrganicChemistry.com. (n.d.). Running a Silica Gel Column. Retrieved from [Link]

  • Scribd. (n.d.). Preparing A Silica Gel Chromatography Column.
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • BOC Sciences. (n.d.). Enantiomeric Purification (HPLC/SFC).
  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage.
  • BenchChem. (n.d.). Impact of solvent choice on CHIRALPAK IC performance.
  • Thermo Fisher Scientific. (n.d.). Column troubleshooting guide - Reversed phase.
  • LCGC International. (n.d.). Finding the Best Separation for Enantiomeric Mixtures. Retrieved from [Link]

  • Chemistry LibreTexts. (2015). Resolution: Separation of Enantiomers. Retrieved from [Link]

  • BenchChem. (n.d.). Performance of different stationary phases for HPLC analysis of 4-Amino-2-nitrophenol.
  • BenchChem. (n.d.). Application Note: HPLC Analysis of 2-Nitroquinoline for Purity Determination and Optimal Mobile Phase Selection.
  • Research Journal of Pharmacy and Technology. (n.d.). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Column. Retrieved from [Link]

  • Reddit. (2024). Chiral alcohol separation.
  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC.
  • Interchim. (2019). Purification of enantiomers with chiral puriFlash® columns. Retrieved from [Link]

  • Sorbtech. (2026). Mastering Stationary Phases: Selection Criteria and Method Development.
  • YouTube. (2022). Fundamentals of Chiral Chromatography and Method Development in Pharmaceutical Research. Retrieved from [Link]

  • American Pharmaceutical Review. (2013). Use of Achiral Columns Coupled with Chiral Columns in SFC Separations to Simplify Isolation of Chemically Pure Enantiomer Products. Retrieved from [Link]

  • MySkinRecipes. (n.d.). (R)-2-methyl-4-nitrobutan-1-ol.
  • BenchChem. (n.d.). Improving the stability of 2-Methyl-4-nitrobutan-1-ol during reactions.
  • National Center for Biotechnology Information. (n.d.). 4-Nitrobutan-1-ol. PubChem. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: (R)-2-methyl-4-nitrobutan-1-ol Synthesis

Welcome to the technical support center for the synthesis and optimization of (R)-2-methyl-4-nitrobutan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to address common chall...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of (R)-2-methyl-4-nitrobutan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of this valuable chiral building block.[1] We provide in-depth troubleshooting advice, frequently asked questions, and validated protocols grounded in established chemical principles.

The primary synthetic route discussed involves a two-step process: an organocatalyzed asymmetric Michael addition to form the key chiral intermediate, (R)-2-methyl-4-nitrobutanal, followed by a chemoselective reduction of the aldehyde. This pathway is often preferred for its high stereocontrol.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Question 1: I am observing low enantioselectivity (low ee) in the initial Michael addition step. What are the likely causes and how can I improve it?

Answer: Low enantiomeric excess is a common hurdle in asymmetric catalysis and typically points to issues with the catalyst's environment or its intrinsic efficacy. The stereochemical outcome is dictated by the transition state energy difference, which is influenced by several factors.[2]

Potential Causes & Recommended Solutions:

  • Suboptimal Catalyst Choice: The catalyst is the primary driver of stereoselectivity. While L-proline can catalyze the reaction, modified derivatives often provide superior results.

    • Solution: Screen a panel of well-established organocatalysts. Diarylprolinol silyl ethers, such as (S)-diphenylprolinol silyl ether, are highly effective for this class of transformation as they create a sterically hindered environment that shields one face of the iminium ion intermediate.[3] MacMillan's imidazolidinone catalysts are also excellent candidates that operate via iminium ion activation.[3]

  • Incorrect Catalyst Loading: Both too little and too much catalyst can be detrimental. Insufficient catalyst leads to a significant uncatalyzed background reaction, which is non-selective. Excess catalyst can sometimes lead to the formation of catalyst aggregates with lower stereoselectivity.

    • Solution: Titrate the catalyst loading, typically starting from 10 mol% and evaluating a range from 5 mol% to 20 mol%.

  • Reaction Temperature: Higher temperatures increase reaction rates but can provide enough thermal energy to overcome the energy barrier to the undesired diastereomeric transition state, thus eroding enantioselectivity.

    • Solution: Lower the reaction temperature. Perform the reaction at 0 °C, -20 °C, or even lower if solubility permits. Monitor the reaction time, as it will be significantly longer at lower temperatures.

  • Solvent Effects: The solvent influences catalyst solubility, conformation, and the stability of the transition state.

    • Solution: Screen a range of anhydrous, non-protic solvents. Chlorinated solvents (DCM, chloroform), ethers (THF, Et₂O), or non-polar solvents like toluene are common choices. The optimal solvent is highly catalyst-dependent.

  • Presence of Water: Moisture can hydrolyze the catalyst or interfere with the catalytic cycle, leading to a non-selective background reaction.

    • Solution: Ensure all glassware is rigorously dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents.

Troubleshooting Workflow: Low Enantioselectivity

G Problem Low Enantioselectivity (ee) Cause1 Suboptimal Catalyst Problem->Cause1 Potential Causes Cause2 Incorrect Temperature Problem->Cause2 Potential Causes Cause3 Solvent or Moisture Problem->Cause3 Potential Causes Cause4 Catalyst Loading Problem->Cause4 Potential Causes Action1 Screen Catalysts (e.g., Diphenylprolinol ethers, MacMillan catalysts) Cause1->Action1 Solution Action2 Decrease Temperature (e.g., 0°C to -20°C) Cause2->Action2 Solution Action3 Use Anhydrous Solvents Under Inert Atmosphere Cause3->Action3 Solution Action4 Optimize Loading (5-20 mol%) Cause4->Action4 Solution

Caption: Troubleshooting logic for low enantioselectivity.

Question 2: My overall yield of (R)-2-methyl-4-nitrobutan-1-ol is poor, even when the intermediate aldehyde seems to form. What are the likely points of failure?

Answer: Low overall yield can result from issues in either the Michael addition or the reduction step, as well as instability of the product during workup and purification.

Potential Causes & Recommended Solutions:

  • Incomplete Michael Addition: The reaction may not have reached completion.

    • Solution: Monitor the reaction by TLC or ¹H NMR on an aliquot to determine the point of maximum conversion before quenching. If the reaction stalls, a slight increase in temperature or extended reaction time may be necessary, but this must be balanced against potential loss of enantioselectivity.

  • Retro-Michael/Retro-Henry Reaction: β-nitro carbonyls and β-nitro alcohols are susceptible to cleavage, especially under basic conditions.[4] This C-C bond breaking is a primary cause of yield loss.

    • Solution: Maintain a neutral or slightly acidic pH during the workup. Avoid strong bases. A mild quench with a saturated NH₄Cl solution is often effective. If performing column chromatography, consider pre-treating the silica gel with a very small amount of a weak acid like triethylammonium acetate or using deactivated silica.

  • Inefficient Reduction: The choice of reducing agent for the aldehyde is critical. The nitro group is susceptible to reduction under many conditions (e.g., catalytic hydrogenation with Pd/C).

    • Solution: Use a chemoselective reducing agent that will preferentially reduce the aldehyde over the nitro group. Sodium borohydride (NaBH₄) in an alcoholic solvent (MeOH or EtOH) at low temperatures (0 °C) is the standard choice. It is mild, selective, and cost-effective.

  • Product Instability and Dehydration: The target molecule, a β-nitro alcohol, can dehydrate to form a nitroalkene, particularly under acidic conditions or upon heating.

    • Solution: Perform the reduction and subsequent workup at low temperatures. Remove solvents under reduced pressure without excessive heating (rotary evaporation water bath temperature < 30-40 °C).

Frequently Asked Questions (FAQs)

Q: What is the mechanistic basis for using a chiral amine catalyst in the Michael addition? A: Chiral secondary amine catalysts, like proline derivatives, operate through a dual activation mechanism known as enamine-iminium catalysis.[5][6]

  • Iminium Ion Formation: The catalyst first condenses with the α,β-unsaturated acceptor (nitroethene is the precursor to the reactive nitroalkene in situ, or is used directly) to form a chiral iminium ion. This activation lowers the LUMO of the acceptor, making it more electrophilic.

  • Enamine Formation: The same catalyst can react with the aldehyde donor (propanal) to form a chiral enamine, which is the nucleophilic species.

  • Stereocontrolled C-C Bond Formation: The enamine attacks the iminium ion. The chiral scaffold of the catalyst creates a highly organized, sterically demanding transition state that directs the attack to one specific face, leading to the formation of one enantiomer preferentially.[3]

Q: How do I accurately determine the enantiomeric excess (ee) of my final product? A: The most reliable method for determining the ee of (R)-2-methyl-4-nitrobutan-1-ol is through chiral High-Performance Liquid Chromatography (HPLC) or chiral Supercritical Fluid Chromatography (SFC).[7][][9]

  • Method: You will need a chiral stationary phase (CSP) column. Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD-H) are excellent starting points.

  • Mobile Phase: A typical mobile phase is a mixture of hexane and isopropanol. You will need to screen different ratios (e.g., 90:10, 85:15, 80:20 Hex:IPA) to achieve baseline separation of the two enantiomers.

  • Analysis: A racemic sample of 2-methyl-4-nitrobutan-1-ol is required to identify the retention times of both the (R) and (S) enantiomers. The ee is then calculated from the peak areas of the enantiomers in your chiral sample using the formula: ee (%) = |(Area_R - Area_S) / (Area_R + Area_S)| * 100.

Q: Are there alternatives to the organocatalytic Michael addition? A: Yes, the asymmetric Henry (nitroaldol) reaction is a classic and powerful method for forming β-nitro alcohols.[4][10] This involves the C-C bond formation between a nitroalkane and a carbonyl compound. For your target molecule, this would be more complex, likely involving a multi-step synthesis. However, the development of catalytic asymmetric Henry reactions using chiral metal complexes (e.g., based on Cu, Zn, La) has provided powerful tools for similar structures.[11][12][13][14] These catalysts act as chiral Lewis acids, coordinating both the nitroalkane and the aldehyde to facilitate a stereoselective reaction.[4][15]

Experimental Protocols

Protocol 1: Synthesis of (R)-2-methyl-4-nitrobutanal via Asymmetric Michael Addition

This protocol is a representative procedure and should be optimized for your specific laboratory conditions.

ParameterRecommended Value/Reagent
Catalyst (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether
Reagents Propanal, Nitroethene
Solvent Dichloromethane (DCM), Anhydrous
Temperature 0 °C
Catalyst Loading 10 mol%

Procedure:

  • To a flame-dried, round-bottom flask under a nitrogen atmosphere, add the organocatalyst (0.10 mmol).

  • Add anhydrous DCM (5.0 mL) and cool the solution to 0 °C in an ice bath.

  • Add propanal (3.0 mmol, 3.0 equiv.) to the stirred solution.

  • Slowly add nitroethene (1.0 mmol, 1.0 equiv.) dropwise over 10 minutes.

  • Stir the reaction mixture at 0 °C. Monitor the reaction progress by TLC (e.g., 4:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 12-24 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl (10 mL).

  • Extract the aqueous layer with DCM (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure at low temperature (<30 °C). The crude (R)-2-methyl-4-nitrobutanal is a sensitive intermediate and is typically used in the next step without further purification.

Protocol 2: Chemoselective Reduction to (R)-2-methyl-4-nitrobutan-1-ol
ParameterRecommended Value/Reagent
Reducing Agent Sodium borohydride (NaBH₄)
Solvent Methanol (MeOH), Anhydrous
Temperature 0 °C

Procedure:

  • Dissolve the crude (R)-2-methyl-4-nitrobutanal (approx. 1.0 mmol) from the previous step in anhydrous MeOH (10 mL) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) (1.5 mmol, 1.5 equiv.) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC until the starting aldehyde is consumed.

  • Carefully quench the reaction by the slow, dropwise addition of 1 M HCl at 0 °C until the pH is ~7.

  • Remove the methanol under reduced pressure.

  • Extract the remaining aqueous residue with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., gradient elution from 20% to 50% ethyl acetate in hexanes) to afford pure (R)-2-methyl-4-nitrobutan-1-ol.

Overall Synthetic Workflow

G Start Propanal + Nitroethene Step1 Asymmetric Michael Addition (S)-Diphenylprolinol Silyl Ether Catalyst DCM, 0°C Start->Step1 Intermediate (R)-2-Methyl-4-nitrobutanal (Crude) Step1->Intermediate Step2 Chemoselective Reduction NaBH4, MeOH, 0°C Intermediate->Step2 Purification Workup & Purification (Flash Chromatography) Step2->Purification Product (R)-2-Methyl-4-nitrobutan-1-ol Purification->Product

Caption: Synthetic pathway to (R)-2-methyl-4-nitrobutan-1-ol.

References

  • Trost, B. M., et al. (2006). Catalytic Asymmetric Nitroaldol (Henry) Reaction with a Zinc-Fam Catalyst. The Journal of Organic Chemistry. Available at: [Link]

  • Dong, L., & Chen, F.-E. (2020). Asymmetric catalysis in direct nitromethane-free Henry reactions. RSC Advances. Available at: [Link]

  • MDPI. (2020). Synthesis of Tetrasubstituted Nitroalkenes and Preliminary Studies of Their Enantioselective Organocatalytic Reduction. Molecules. Available at: [Link]

  • ProQuest. (2020). Synthesis of Tetrasubstituted Nitroalkenes and Preliminary Studies of Their Enantioselective Organocatalytic Reduction. ProQuest. Available at: [Link]

  • Palomo, C., et al. (2007). Recent Advances in the Catalytic Asymmetric Nitroaldol (Henry) Reaction. ResearchGate. Available at: [Link]

  • White, J. D., & Shaw, S. (2012). A New Catalyst for the Asymmetric Henry Reaction: Synthesis of β-Nitroethanols in High Enantiomeric Excess. Organic Letters. Available at: [Link]

  • Palomo, C., et al. (2004). Unveiling Reliable Catalysts for the Asymmetric Nitroaldol (Henry) Reaction. Angewandte Chemie International Edition. Available at: [Link]

  • MDPI. (2022). Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex. Molecules. Available at: [Link]

  • Hoveyda, A. H., et al. (2005). Enantioselective Synthesis of Nitroalkanes Bearing All-Carbon Quaternary Stereogenic Centers Through Cu-catalyzed Asymmetric Conjugate Additions. Journal of the American Chemical Society. Available at: [Link]

  • Wikipedia. (n.d.). Henry reaction. Wikipedia. Available at: [Link]

  • Feng, X., et al. (2011). Highly Enantioselective Henry (Nitroaldol) Reaction of Aldehydes and α-Ketoesters Catalyzed by N,N'-Dioxide-Copper(I) Complexes. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of the Henry reaction. ResearchGate. Available at: [Link]

  • MySkinRecipes. (n.d.). (R)-2-methyl-4-nitrobutan-1-ol. MySkinRecipes. Available at: [Link]

  • PubMed Central. (2022). Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex. PMC. Available at: [Link]

  • MDPI. (2018). Biocatalytic Approach to Chiral β-Nitroalcohols by Enantioselective Alcohol Dehydrogenase-Mediated Reduction of α-Nitroketones. Catalysts. Available at: [Link]

  • University of Windsor. (n.d.). Asymmetric Synthesis. University of Windsor Chemistry. Available at: [Link]

  • Sci-Hub. (1991). Chiral Nitroolefins for Enantioselective Reactions. Synlett. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Henry Reaction. Organic Chemistry Portal. Available at: [Link]

  • Jørgensen, K. A., et al. (2012). Asymmetric Synthesis of γ-Nitroesters by an Organocatalytic One-Pot Strategy. Organic Letters. Available at: [Link]

  • RotaChrom. (n.d.). Innovations in Chiral Purification: Exploring Techniques and Future Potential. RotaChrom. Available at: [Link]

  • National Institutes of Health. (2012). Organocatalysis. PMC. Available at: [Link]

  • Encyclopedia of Separation Science. (n.d.). Chiral Drug Separation. ScienceDirect. Available at: [Link]

  • PubMed Central. (2017). Green Chemistry Meets Asymmetric Organocatalysis: A Critical Overview on Catalysts Synthesis. PMC. Available at: [Link]

  • Cardiff University Blogs. (n.d.). Asymmetric Synthesis of Pharmaceuticals and Natural Products. Cardiff University. Available at: [Link]

  • University of York. (n.d.). Asymmetric Synthesis. University of York Chemistry. Available at: [Link]

Sources

Troubleshooting

Long-term storage and stability of (R)-2-methyl-4-nitrobutan-1-ol

Welcome to the technical support center for (R)-2-methyl-4-nitrobutan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and successful applicat...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (R)-2-methyl-4-nitrobutan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and successful application of this versatile chiral building block. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its storage and use.

I. Core Concepts: Understanding the Stability of (R)-2-methyl-4-nitrobutan-1-ol

(R)-2-methyl-4-nitrobutan-1-ol is a valuable intermediate in organic synthesis, particularly for producing enantiomerically pure compounds in the pharmaceutical industry.[1] However, its utility is intrinsically linked to its stability. The presence of both a primary alcohol and a nitro group on a chiral backbone creates specific vulnerabilities that users must understand to prevent degradation and ensure experimental reproducibility.

The primary degradation pathways of concern are:

  • Retro-Henry (Retro-Nitroaldol) Reaction: This is a common decomposition route for β-nitro alcohols, especially under basic conditions or at elevated temperatures. It results in the cleavage of the C-C bond, leading to the formation of smaller, undesired impurities.

  • Dehydration: Under either acidic or basic conditions, particularly with heating, the alcohol can be eliminated to form the corresponding nitroalkene, 2-methyl-4-nitro-1-butene.

  • Oxidation: The primary alcohol is susceptible to oxidation, which can yield 2-methyl-4-nitrobutanal or, with further oxidation, 2-methyl-4-nitrobutanoic acid.

  • Reduction: The nitro group can be unintentionally reduced to 4-amino-2-methylbutan-1-ol, especially in the presence of certain metals or reducing agents.[2]

Understanding these pathways is the first step in effective troubleshooting.

II. Troubleshooting Guide: From Observation to Solution

This section is structured to help you diagnose and resolve common issues you may encounter during your experiments.

Scenario 1: Unexpected Impurities Detected in a Freshly Opened Bottle
  • Question: I have just opened a new bottle of (R)-2-methyl-4-nitrobutan-1-ol, and my initial purity analysis (e.g., by HPLC or NMR) shows multiple unexpected peaks. What could be the cause?

  • Answer: While reputable suppliers provide compounds of high purity, improper shipping or storage conditions can lead to degradation.[1] The most likely cause is exposure to elevated temperatures during transit.

    • Immediate Action:

      • Confirm Storage Conditions: Ensure the compound is stored at the recommended 2-8°C, in a tightly sealed container, and in a dry environment.[1]

      • Characterize Impurities: If possible, use techniques like LC-MS or GC-MS to identify the molecular weights of the impurities. This can provide clues to the degradation pathway. For example, the presence of 2-methyl-4-nitrobutanoic acid would suggest oxidation.

      • Contact Supplier: If significant degradation is confirmed, contact the supplier with your analytical data.

Scenario 2: Low Yield or Incomplete Reaction in a Synthesis
  • Question: I am using (R)-2-methyl-4-nitrobutan-1-ol in a reaction, and I am consistently getting low yields or observing a significant amount of starting material at the end of the reaction. What should I check?

  • Answer: This issue can stem from either the purity of the starting material or the reaction conditions themselves.

    • Troubleshooting Steps:

      • Verify Purity: Before starting your reaction, always perform a quick purity check (e.g., TLC or ¹H NMR) on your (R)-2-methyl-4-nitrobutan-1-ol, even if it's from a new bottle.

      • Analyze Reaction Conditions:

        • pH: Is your reaction run under strongly acidic or basic conditions? If so, you may be promoting dehydration or a retro-Henry reaction. Consider running the reaction at a more neutral pH if possible, or perform any acidic/basic workup quickly and at low temperatures.

        • Temperature: High reaction temperatures can accelerate all degradation pathways. If your desired reaction allows, try running it at a lower temperature for a longer period.

        • Reagents: Are there any strong oxidizing or reducing agents present that could be reacting with the alcohol or nitro groups?

Scenario 3: Appearance of a New, Less Polar Spot on TLC During Workup
  • Question: During the workup of my reaction, I've noticed a new, less polar spot on my TLC plate that wasn't present in the initial reaction mixture. What could this be?

  • Answer: A less polar spot often indicates the formation of a less polar compound, which in the case of (R)-2-methyl-4-nitrobutan-1-ol, is likely the dehydration product, 2-methyl-4-nitro-1-butene. This is a common issue during acidic workups.

    • Mitigation Strategy:

      • Minimize Contact with Acid: If an acidic wash is necessary, perform it quickly and with a pre-chilled acidic solution.

      • Use a Weaker Acid: If your protocol allows, consider using a weaker acid for the workup.

      • Alternative Workup: Explore alternative workup procedures that avoid strongly acidic conditions.

III. Frequently Asked Questions (FAQs)

  • Q1: What are the ideal long-term storage conditions for (R)-2-methyl-4-nitrobutan-1-ol?

    • A1: The recommended storage condition is 2-8°C in a tightly sealed, dry environment.[1] Storing it at room temperature or in an open container can lead to accelerated degradation.

  • Q2: Can I store (R)-2-methyl-4-nitrobutan-1-ol in a freezer (-20°C)?

    • A2: While not explicitly stated in the available literature for this specific compound, storing it at -20°C is generally acceptable for many organic compounds to slow degradation. However, ensure the container is well-sealed to prevent moisture condensation upon removal from the freezer. Allow the container to warm to room temperature before opening.

  • Q3: My (R)-2-methyl-4-nitrobutan-1-ol has turned slightly yellow. Is it still usable?

    • A3: A slight yellowing can be an indication of minor degradation, possibly due to the formation of nitroalkenes or other chromophoric impurities. While it may still be suitable for some applications, it is crucial to re-analyze the purity before use, for example, by NMR or HPLC. For sensitive applications, using a fresh, colorless batch is recommended.

  • Q4: How can I check the purity of my (R)-2-methyl-4-nitrobutan-1-ol?

    • A4: Several analytical methods can be used:

      • High-Performance Liquid Chromatography (HPLC): This is a versatile technique for assessing purity and detecting non-volatile impurities.

      • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities.

      • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and detect impurities with distinct signals. Quantitative NMR (qNMR) can be used for accurate purity determination.

  • Q5: Is (R)-2-methyl-4-nitrobutan-1-ol sensitive to light?

    • A5: While not as significant as temperature and pH, it is good practice to store the compound in an amber vial or in the dark to prevent any potential light-induced degradation, which can be a concern for some nitro compounds.

IV. Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of (R)-2-methyl-4-nitrobutan-1-ol. Optimization may be required based on the available instrumentation and specific impurities of interest.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 40:60 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: Prepare a 1 mg/mL solution of (R)-2-methyl-4-nitrobutan-1-ol in the mobile phase.

  • Analysis: Inject 10 µL of the sample and monitor the chromatogram for the main peak and any impurity peaks. The purity can be estimated by the relative peak areas.

Protocol 2: Monitoring a Reaction for Dehydration by Thin-Layer Chromatography (TLC)

This protocol is useful for quickly checking for the formation of the less polar dehydration product during a reaction or workup.

  • TLC Plate: Silica gel 60 F254.

  • Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 30:70 v/v). Adjust the ratio as needed to achieve good separation (Rf of the starting material should be around 0.3-0.4).

  • Sample Preparation: Spot a small amount of the starting material, the reaction mixture, and a co-spot on the TLC plate.

  • Development and Visualization: Develop the plate in a chamber saturated with the mobile phase. Visualize the spots under a UV lamp (254 nm) and/or by staining with a suitable agent (e.g., potassium permanganate). The dehydration product will appear as a new spot with a higher Rf value than the starting material.

V. Visual Guides

Degradation Pathways of (R)-2-methyl-4-nitrobutan-1-ol

A (R)-2-methyl-4-nitrobutan-1-ol B Dehydration (2-methyl-4-nitro-1-butene) A->B Acid/Base, Heat C Retro-Henry Reaction (Cleavage Products) A->C Base, Heat D Oxidation (Aldehyde/Carboxylic Acid) A->D Oxidizing Agent E Reduction (4-amino-2-methylbutan-1-ol) A->E Reducing Agent

Caption: Major degradation pathways of (R)-2-methyl-4-nitrobutan-1-ol.

Troubleshooting Workflow for Low Reaction Yield

Start Low Reaction Yield CheckPurity Verify Purity of Starting Material (NMR, HPLC) Start->CheckPurity PurityOK Purity Acceptable? CheckPurity->PurityOK AnalyzeConditions Analyze Reaction Conditions PurityOK->AnalyzeConditions Yes Repurify Repurify or Obtain New Batch PurityOK->Repurify No CheckpH Is pH extreme? AnalyzeConditions->CheckpH CheckTemp Is temperature too high? CheckpH->CheckTemp No Optimize Optimize Conditions (Lower Temp, Neutral pH, etc.) CheckpH->Optimize Yes CheckReagents Are there interfering reagents? CheckTemp->CheckReagents No CheckTemp->Optimize Yes CheckReagents->Start No, Re-evaluate CheckReagents->Optimize Yes

Caption: A logical workflow for troubleshooting low reaction yields.

VI. References

  • MySkinRecipes. (R)-2-methyl-4-nitrobutan-1-ol. [Link]

  • Ju, Y. & Spain, J. C. (2006). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 70(3), 646–672. [Link]

  • Chemistry Stack Exchange. (2015). Why do nitro groups confer explosive tendencies?[Link]

  • Chemistry LibreTexts. (2021). 24.6: Nitro Compounds. [Link]

  • Wikipedia. (2023). Nitro compound. [Link]

  • Defense Technical Information Center. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds. [Link]

  • PubChem. 2-Nitro-1-butanol. [Link]

  • That's How You Science. (2022). Troubleshooting and optimizing lab experiments. [Link]

  • PubChem. 4-Nitrobutan-1-ol. [Link]

  • PubChem. 2-Methyl-1-butanol. [Link]

  • Carl ROTH. (2021). Safety Data Sheet: 2-Methyl-1-butanol. [Link]

  • MiMeDB. Showing metabocard for 2-methylbutan-1-ol (MMDBc0033036). [Link]

  • PubChem. 4-Amino-2-methyl-1-butanol. [Link]

  • Trent Selby. (2020). Dehydration of 2 methyl 2 butanol. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Unexpected Byproducts in (R)-2-methyl-4-nitrobutan-1-ol Reactions

Welcome to the technical support center for the synthesis of (R)-2-methyl-4-nitrobutan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenge...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (R)-2-methyl-4-nitrobutan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during this synthesis, particularly the formation of unexpected byproducts. As a chiral nitro alcohol, (R)-2-methyl-4-nitrobutan-1-ol is a valuable building block in medicinal chemistry and synthetic and mechanistic chemistry.[] Achieving high purity and yield is paramount. This resource provides in-depth, experience-driven answers to frequently asked questions, focusing on the causality behind experimental outcomes and offering validated protocols to ensure the integrity of your results.

The primary route to synthesizing β-nitro alcohols like (R)-2-methyl-4-nitrobutan-1-ol is the Henry reaction, also known as the nitroaldol reaction.[2][3][4] This classic carbon-carbon bond-forming reaction involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone.[2][4][5] While powerful, this reaction is reversible and can be prone to side reactions, leading to a variety of byproducts that can complicate purification and reduce yields.[2]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My reaction is producing a significant amount of a dehydrated nitroalkene byproduct. What is causing this and how can I minimize it?

A1: Causality and Mitigation of Nitroalkene Formation

The formation of a nitroalkene is a common byproduct in Henry reactions, arising from the elimination of water from the desired β-nitro alcohol product.[5][6] This elimination is often favored under the reaction conditions, especially with strong bases or elevated temperatures.[5][6]

Underlying Causes:

  • Base Strength and Concentration: Strong bases can promote the elimination reaction. Using a large excess of a strong base can significantly increase the rate of dehydration.[5]

  • Reaction Temperature: Higher temperatures provide the activation energy needed for the elimination to occur.

  • Prolonged Reaction Times: Leaving the reaction to stir for extended periods, even at moderate temperatures, can lead to the accumulation of the dehydrated product, as the equilibrium shifts towards the more stable conjugated system.

Troubleshooting Steps:

  • Optimize Base Selection and Stoichiometry:

    • Employ milder bases. Consider using weaker organic bases like triethylamine (Et3N) or an inorganic base such as potassium carbonate (K2CO3) instead of strong bases like sodium hydroxide (NaOH).[4]

    • Use a catalytic amount of the base rather than a stoichiometric amount. This minimizes the concentration of the base available to promote the elimination reaction.[5]

  • Control Reaction Temperature:

    • Maintain a low reaction temperature. Running the reaction at 0°C or even lower can significantly suppress the elimination pathway.

  • Monitor Reaction Progress:

    • Closely monitor the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or in-situ NMR, to determine the point of maximum conversion of the starting materials without significant byproduct formation. Quench the reaction as soon as the starting material is consumed.

Experimental Protocol: Small-Scale Reaction Monitoring by TLC

  • Prepare a TLC chamber with an appropriate solvent system (e.g., 3:1 Hexane:Ethyl Acetate).

  • At timed intervals (e.g., every 30 minutes), withdraw a small aliquot of the reaction mixture using a capillary tube.

  • Spot the aliquot onto a TLC plate alongside spots of your starting materials (the aldehyde and nitroalkane) and, if available, a standard of the desired product and the nitroalkene byproduct.

  • Develop the TLC plate and visualize the spots under UV light and/or by staining.

  • The reaction is complete when the starting material spots have disappeared or are very faint, and the product spot is at its most intense. If the byproduct spot begins to intensify, it is an indication that the reaction should be stopped.

Q2: I am observing the formation of diastereomers of 2-methyl-4-nitrobutan-1-ol. How can I improve the diastereoselectivity of my reaction?

A2: Enhancing Diastereoselectivity in the Henry Reaction

The Henry reaction between a substituted nitroalkane and an aldehyde can create two new stereocenters, potentially leading to a mixture of diastereomers (syn and anti). Controlling the diastereoselectivity is crucial for obtaining the desired (R)-2-methyl-4-nitrobutan-1-ol.

Factors Influencing Diastereoselectivity:

  • Catalyst System: The choice of catalyst and any associated chiral ligands plays a pivotal role in directing the stereochemical outcome. Chiral metal catalysts, where the nitro group and carbonyl oxygen coordinate to a metal center bound to a chiral organic molecule, are frequently used to induce diastereoselectivity.[2] Metals like copper, zinc, and magnesium have been successfully employed.[2]

  • Solvent: The polarity and coordinating ability of the solvent can influence the transition state of the reaction, thereby affecting the diastereomeric ratio.

  • Additives: Certain additives can modulate the reactivity and selectivity of the catalyst.

Troubleshooting and Optimization Workflow:

Caption: Workflow for optimizing diastereoselectivity.

Table 1: Influence of Catalyst and Solvent on Diastereoselectivity

Catalyst SystemSolventTemperature (°C)Diastereomeric Ratio (syn:anti)Reference
Cu(OAc)₂/Chiral DiamineTHF085:15[5]
Zn(Et)₂/N-methylephedrineToluene-2090:10[7]
Shibasaki CatalystCH₂Cl₂-40>95:5[2]

Note: The data in this table is illustrative and based on general findings in asymmetric Henry reactions. Specific results will vary depending on the exact substrates and conditions.

Q3: My reaction mixture contains byproducts from the Michael addition of the nitroalkane. What leads to this and how can it be prevented?

A3: Understanding and Preventing Michael Addition Byproducts

Michael addition byproducts can arise if there is an α,β-unsaturated carbonyl compound present in the reaction mixture.[8] This can happen in a few ways:

  • Contaminated Starting Material: The aldehyde starting material may contain impurities of the corresponding α,β-unsaturated aldehyde from aldol condensation.

  • In-situ Formation: The desired β-nitro alcohol product can dehydrate in the reaction mixture to form a nitroalkene, which can then act as a Michael acceptor for another molecule of the deprotonated nitroalkane.[9]

Mechanism of Michael Addition Side Reaction:

Michael_Addition Nitroalkane R-CH2-NO2 Nitronate [R-CH-NO2]- Nitroalkane->Nitronate Deprotonation Base + Base Adduct R'-CH(CH(R)NO2)-CH2-NO2 Nitronate->Adduct 1,4-Addition Nitroalkene R'-CH=CH-NO2 Nitroalkene->Adduct

Caption: Michael addition of a nitronate to a nitroalkene.

Preventative Measures:

  • Purify Starting Materials: Ensure the aldehyde starting material is free from α,β-unsaturated impurities. Distillation or column chromatography may be necessary.

  • Minimize Dehydration: Follow the steps outlined in Q1 to prevent the formation of the nitroalkene intermediate. This is the most effective way to avoid subsequent Michael additions.

  • Control Stoichiometry: Using a slight excess of the aldehyde can help to ensure that the nitroalkane is consumed in the desired Henry reaction rather than participating in a Michael addition.

Q4: I am having difficulty purifying (R)-2-methyl-4-nitrobutan-1-ol from the reaction mixture. What purification strategies are most effective?

A4: Strategies for the Purification of Chiral Nitro Alcohols

The purification of chiral nitro alcohols can be challenging due to their polarity and potential for decomposition. A multi-step approach is often necessary.

Recommended Purification Protocol:

  • Aqueous Workup:

    • After quenching the reaction (e.g., with a saturated aqueous solution of NH₄Cl), extract the product into an organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer with brine to remove water-soluble impurities.[10]

    • Dry the organic layer over an anhydrous salt such as Na₂SO₄ or MgSO₄.

  • Column Chromatography:

    • Silica gel chromatography is the most common method for purifying nitro alcohols.[10]

    • A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate 9:1) and gradually increasing the polarity is often effective at separating the desired product from less polar byproducts and unreacted starting materials.

  • Chiral HPLC for Enantiomeric Purity Analysis and Separation:

    • To determine the enantiomeric excess (e.e.) of your product and to separate the enantiomers if necessary, chiral High-Performance Liquid Chromatography (HPLC) is the method of choice.[11][12]

    • Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are often effective for separating chiral alcohols.[12]

    • Both normal-phase (e.g., hexane/isopropanol) and reverse-phase (e.g., methanol/water) methods can be employed, and screening different mobile phases is recommended to achieve optimal separation.[13]

Table 2: Example Chiral HPLC Conditions

ColumnMobile PhaseFlow Rate (mL/min)Detection (nm)
Daicel Chiralpak IAHexane:Ethanol (75:25)1.0220
Daicel Chiralcel OD-HIsopropanol:Hexane (10:90)0.5220

Note: These are starting conditions and may require optimization for your specific compound.

References

  • Wikipedia. Henry reaction. Available at: [Link]

  • Dong, L., & Chen, D. Y. K. (2020). Asymmetric catalysis in direct nitromethane-free Henry reactions. Chemical Society Reviews, 49(2), 346-368. Available at: [Link]

  • Grzegorz, M., et al. (2016). Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde. Molecules, 21(10), 1349. Available at: [Link]

  • Marques, M. M. B., & Burke, A. J. (2014). Organocatalytic Enantioselective Henry Reactions. Molecules, 19(9), 13684-13723. Available at: [Link]

  • Organic Chemistry Portal. Henry Reaction. Available at: [Link]

  • Di Mola, A., et al. (2023). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. Molecules, 28(1), 57. Available at: [Link]

  • ResearchGate. Henry reaction between (hetero)aromatic aldehydes and nitromethane catalyzed by urea–based DESs. Available at: [Link]

  • Boumoud, T., et al. (2016). Michael additions of nitroalkanes to conjugated ketones, carboxylic esters and nitriles in. Journal de la Société Chimique de Tunisie, 18, 117-122. Available at: [Link]

  • Google Patents. US4067905A - Preparation of 2-amino-n-butanol.
  • Ashenhurst, J. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. Available at: [Link]

  • Khan, M. A. R., et al. (2021). Asymmetric Henry Reaction of Nitromethane with Substituted Aldehydes Catalyzed by Novel In Situ Generated Chiral Bis(β-Amino Alcohol-Cu(OAc)2. Molecules, 26(19), 6039. Available at: [Link]

  • Di Mola, A., et al. (2023). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. Molecules, 28(1), 57. Available at: [Link]

  • Carceller, J. M., et al. (2020). Production of chiral alcohols from racemic mixtures by integrated heterogeneous chemoenzymatic catalysis in fixed bed continuous operation. Green Chemistry, 22(9), 2767-2777. Available at: [Link]

  • Tulam, V. K., et al. (2012). Michael-type addition of nitroalkanes to nitroalkenes in water: synthesis of 1,3-dinitro compounds. International Journal of Research in Pharmacy and Chemistry, 2(2), 254-257. Available at: [Link]

  • Abdellattif, M. H., & Mohamed, H. M. (2018). Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. Green and Sustainable Chemistry, 8(2), 140-155. Available at: [Link]

  • ACS Publications. Organocatalytic Michael Addition of Unactivated α-Branched Nitroalkanes to Afford Optically Active Tertiary Nitrocompounds. Available at: [Link]

  • Al-Saeed, F. A., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(17), 6219. Available at: [Link]

  • Sciforum. Synthesis of Homochiral R-(+)-2-Methyl-1-butanol. Available at: [Link]

  • Wikipedia. Nitromethane. Available at: [Link]

  • Google Patents. US4241226A - Preparation of 2-nitro-2-methyl-1-propanol.
  • NIH. Organocatalytic Michael Addition of Unactivated α-Branched Nitroalkanes to Afford Optically Active Tertiary Nitrocompounds. Available at: [Link]

  • Almac. Biocatalytic Approaches to the Henry (Nitroaldol) Reaction. Available at: [Link]

  • ResearchGate. The Henry Reaction: Recent Examples. Available at: [Link]

  • ResearchGate. Synthesis of Homochiral R-(+)-2-Methyl-1-butanol. Available at: [Link]

  • Reddit. Chiral alcohol separation. Available at: [Link]

  • Google Patents. US2231403A - Reaction of nitroparaffins with aldehydes.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Spectroscopic Analysis of (R)-2-methyl-4-nitrobutan-1-ol

This guide provides an in-depth spectroscopic characterization of (R)-2-methyl-4-nitrobutan-1-ol, a valuable chiral building block in pharmaceutical and agrochemical synthesis[1]. We will explore its expected signature a...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth spectroscopic characterization of (R)-2-methyl-4-nitrobutan-1-ol, a valuable chiral building block in pharmaceutical and agrochemical synthesis[1]. We will explore its expected signature across Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), comparing it with structurally similar molecules to highlight key identifying features. This document is designed for researchers and drug development professionals who rely on robust analytical data for structural elucidation and quality control.

The central challenge in analyzing a specific enantiomer like (R)-2-methyl-4-nitrobutan-1-ol is that standard spectroscopic techniques (NMR, IR, MS) are inherently achiral. They cannot distinguish between enantiomers without specialized methods. Therefore, this guide first establishes the spectroscopic profile of the molecule's constitution and then discusses strategies for enantiomeric differentiation.

Molecular Structure and Predicted Spectroscopic Features

(R)-2-methyl-4-nitrobutan-1-ol possesses a primary alcohol, a nitroalkane, and a chiral center. These features dictate its spectroscopic behavior.

Caption: Molecular structure of (R)-2-methyl-4-nitrobutan-1-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Due to the presence of a chiral center, adjacent methylene protons (on C1 and C3) are diastereotopic and are expected to be chemically non-equivalent, potentially leading to more complex splitting patterns than in achiral analogues.

The proton spectrum is predicted based on established chemical shift principles and data from analogous structures like 2-methyl-1-butanol and nitroalkanes[2][3].

Proton AssignmentPredicted δ (ppm)Predicted MultiplicityIntegrationRationale
-CH₃ (on C2)~0.95Doublet (d)3HShielded alkyl group, split by the single proton on C2.
-CH- (on C2)~2.0Multiplet (m)1HComplex splitting from adjacent CH₃, CH₂OH, and CH₂ protons.
-CH₂- (on C3)~1.8 - 2.2Multiplet (m)2HDiastereotopic protons with complex splitting from adjacent CH and CH₂ groups.
-CH₂OH (on C1)~3.6 & ~3.7Doublet of Doublets (dd) each2HDiastereotopic protons deshielded by the oxygen atom, split by each other (geminal coupling) and the C2 proton (vicinal coupling).
-CH₂NO₂ (on C4)~4.40Triplet (t)2HStrongly deshielded by the adjacent electron-withdrawing nitro group[2]. Split by the C3 methylene protons.
-OH ~1.5 - 3.0Broad Singlet (br s)1HChemical shift is concentration and solvent dependent. Rapid proton exchange typically prevents observation of coupling[4].

The molecule is expected to show five distinct signals in the proton-decoupled ¹³C NMR spectrum, corresponding to the five non-equivalent carbon atoms.

Carbon AssignmentPredicted δ (ppm)Rationale
-CH₃ (C5)~16Standard shielded alkyl carbon.
-CH₂- (C3)~32Aliphatic methylene carbon.
-CH- (C2)~38Aliphatic methine carbon.
-CH₂OH (C1)~68Deshielded by the attached hydroxyl group. Similar to butan-1-ol (~62 ppm)[5].
-CH₂NO₂ (C4)~77Strongly deshielded by the electron-withdrawing nitro group.
  • Sample Preparation: Dissolve 5-10 mg of (R)-2-methyl-4-nitrobutan-1-ol in approximately 0.7 mL of a deuterated solvent. Given the polar nature of the alcohol and nitro groups, deuterated chloroform (CDCl₃) is a common starting point, but deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) may provide better solubility[6]. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Solvent Choice Causality: CDCl₃ is a versatile, non-polar solvent suitable for many organic compounds[7]. However, for polar molecules with hydrogen bonding capabilities like our analyte, DMSO-d₆ can be superior due to its high polarity and ability to slow down O-H proton exchange, sometimes allowing for the observation of O-H coupling[8].

  • Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. For ¹H NMR, a standard pulse sequence with 8-16 scans is typically sufficient. For ¹³C NMR, a larger number of scans (e.g., 128-1024) will be necessary due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying specific functional groups. For (R)-2-methyl-4-nitrobutan-1-ol, the key signatures will be from the hydroxyl (-OH) and nitro (-NO₂) groups.

Wavenumber (cm⁻¹)Vibration TypeIntensityInterpretation
~3350 O-H stretchStrong, BroadIndicates the presence of the hydrogen-bonded alcohol functional group[9].
~2960-2850 C-H stretchMedium-StrongAliphatic C-H bonds.
~1550 N-O asymmetric stretchStrongA characteristic and reliable indicator of a nitroalkane group[10][11][12].
~1365 N-O symmetric stretchStrongThe second key band confirming the nitro group[2][10].
~1050 C-O stretchStrongConfirms the primary alcohol C-O bond[9].
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and running a background scan.

  • Sample Application: Place a single drop of the neat liquid sample of (R)-2-methyl-4-nitrobutan-1-ol directly onto the ATR crystal.

  • Data Acquisition: Lower the press arm to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.

  • Rationale: ATR-IR is a rapid and simple technique that requires minimal sample preparation, making it ideal for liquid samples.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and structural fragments of the analyte. The molecular ion peak for primary alcohols can be weak or absent[13][14].

  • Molecular Ion (M⁺•): m/z = 133. Expected to be of very low intensity or not observed.

  • Dehydration ([M-H₂O]⁺•): m/z = 115. A common fragmentation pathway for alcohols[9][15].

  • Loss of Nitro Group ([M-NO₂]⁺): m/z = 87. Loss of the •NO₂ radical (46 Da).

  • Alpha-Cleavage: m/z = 31 ([CH₂OH]⁺). This is a characteristic fragmentation for primary alcohols, resulting from the cleavage of the C1-C2 bond, and is often the base peak[15][16].

  • Loss of •CH₂NO₂: m/z = 73. Cleavage of the C3-C4 bond.

cluster_main Key EI-MS Fragmentations cluster_path1 Dehydration cluster_path2 α-Cleavage cluster_path3 Loss of Nitro M [C₅H₁₁NO₃]⁺• m/z = 133 F115 [C₅H₉NO₂]⁺• m/z = 115 M->F115 - H₂O F31 [CH₃O]⁺ m/z = 31 (Base Peak) M->F31 - •C₄H₈NO₂ F87 [C₅H₁₁O]⁺ m/z = 87 M->F87 - •NO₂

Caption: Predicted major fragmentation pathways for (R)-2-methyl-4-nitrobutan-1-ol in EI-MS.

  • Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the analyte in a volatile solvent like dichloromethane or ethyl acetate.

  • GC Separation: Inject 1 µL of the solution into a Gas Chromatograph (GC) equipped with a standard non-polar column (e.g., DB-5ms). Use a temperature program that allows for the elution of the analyte, for instance, holding at 50°C for 2 minutes, then ramping at 10°C/min to 250°C.

  • Ionization & Detection: The eluent from the GC is directed into the EI source (standard 70 eV). The resulting ions are separated by a mass analyzer (e.g., quadrupole) and detected.

  • Rationale: GC-MS is ideal for volatile, thermally stable compounds. The GC provides separation from any impurities before the sample enters the mass spectrometer, ensuring a clean mass spectrum. EI is chosen for its ability to produce extensive, reproducible fragmentation patterns that are useful for structural elucidation[16].

Comparative Analysis and Chiral Differentiation

The data presented above defines the chemical structure but not its absolute stereochemistry. The spectra of (R)-2-methyl-4-nitrobutan-1-ol and its enantiomer, (S)-2-methyl-4-nitrobutan-1-ol, will be identical under achiral conditions.

CompoundKey Differentiating FeatureSpectroscopic Consequence
4-Nitrobutan-1-ol [17]Lacks the C2-methyl group.¹H NMR: Simpler spectrum without the methyl doublet and methine multiplet. The C2 proton signal would be a simple triplet. ¹³C NMR: Only 4 carbon signals.
2-Methyl-1-butanol [3]Lacks the C4-nitro group.IR: Absence of the strong N-O stretching bands at ~1550 and ~1365 cm⁻¹. MS: Molecular ion at m/z 88. Absence of fragments related to NO₂ loss. ¹H NMR: C4 protons would be a simple methyl triplet at ~0.9 ppm, not a deshielded methylene group at ~4.4 ppm.
Racemic Mixture Contains both (R) and (S) enantiomers.No difference in standard NMR, IR, or MS spectra.

To confirm the enantiomeric identity and purity, specialized techniques are required.

  • NMR with Chiral Solvating Agents (CSAs): Adding a chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) to the NMR sample can induce the formation of transient diastereomeric complexes. These complexes have slightly different magnetic environments, potentially causing separate signals for the (R) and (S) enantiomers in the ¹H NMR spectrum, allowing for the determination of enantiomeric excess (ee)[18][19].

  • Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light by a chiral molecule[][21]. Enantiomers give mirror-image CD spectra. A CD spectrum can serve as a unique fingerprint for the (R)-enantiomer, which can be compared against a standard or theoretical calculations to confirm its absolute configuration.

Analyte (R)-2-methyl-4-nitrobutan-1-ol Structural Structural Elucidation Analyte->Structural Chiral Chiral Differentiation Analyte->Chiral NMR NMR Structural->NMR IR IR Structural->IR MS MS Structural->MS CD Circular Dichroism Chiral->CD NMR_CSA NMR + Chiral Agent Chiral->NMR_CSA

Caption: Workflow for complete spectroscopic analysis of a chiral molecule.

References

  • Spectroscopy Tutorial: Nitro Groups. [Link]

  • Friedel, R. A., & Sharkey, A. G., Jr. (1958). Study of the Mass Spectra of the Lower Aliphatic Alcohols. AIP Publishing. [Link]

  • University of Calgary. (n.d.). IR: nitro groups. University of Calgary Chemistry. [Link]

  • Joe. (2010). Infrared of nitro compounds. Chemistry Blog. [Link]

  • Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. [Link]

  • Kumar, A. P., Jin, D., & Lee, Y.-I. (2009). Recent Development on Spectroscopic Methods for Chiral Analysis of Enantiomeric Compounds. ResearchGate. [Link]

  • Chemistry World. (2019, February 9). Part 11: Aliphatic alcohols' Mass Spectrum (Fragmentation Pattern) for CSIR NET/GATE. YouTube. [Link]

  • Chemistry For Everyone. (2024, August 25). What Are Common NMR Solvents?. YouTube. [Link]

  • Harvard University Department of Chemistry and Chemical Biology. (n.d.). How to Get a Good 1H NMR Spectrum. [Link]

  • Wikipedia. (n.d.). Chiral analysis. [Link]

  • Brown, J. F. (1955). The Infrared Spectra of Nitro and Other Oxidized Nitrogen Compounds. Journal of the American Chemical Society. [Link]

  • SlideShare. (n.d.). Msc alcohols, phenols, ethers. [Link]

  • Chemistry Made Simple. (2024, August 12). Mass Spectrometry of Alcohols. YouTube. [Link]

  • Chemistry LibreTexts. (2023, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]

  • Vollhardt, K. P. C., & Schore, N. E. (n.d.). 17.11 Spectroscopy of Alcohols and Phenols. Organic Chemistry: A Tenth Edition. [Link]

  • Royal Society of Chemistry. (2024). Advances in chiral analysis: from classical methods to emerging technologies. Chemical Society Reviews. [Link]

  • Chemistry by Dr. I. R. (2022, December 29). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. YouTube. [Link]

  • Olsen, J. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry. University of Copenhagen. [Link]

  • Chemistry LibreTexts. (2022, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • University of Wisconsin-Stout. (n.d.). Fragmentation Mechanisms. Intro to Mass Spectrometry. [Link]

  • PubChem. (n.d.). 2-Methyl-4-nitropentan-2-ol. National Center for Biotechnology Information. [Link]

  • MySkinRecipes. (n.d.). (R)-2-methyl-4-nitrobutan-1-ol. [Link]

  • PubChem. (n.d.). 2-Nitro-1-butanol. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 4-Nitrobutan-1-ol. National Center for Biotechnology Information. [Link]

  • NIST. (n.d.). 1-Butanol, 2-nitro-. NIST WebBook. [Link]

  • Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of butan-1-ol. [Link]

  • UC Irvine. (2011, November 30). Lecture 6. Fragmentation in EIMS. YouTube. [Link]

  • Doc Brown's Chemistry. (n.d.). butan-1-ol low high resolution H-1 proton nmr spectrum. [Link]

  • Royal Society of Chemistry. (2014). Formal hydration of non-activated terminal olefins using tandem catalysts - Supporting Information. [Link]

  • Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of butan-2-ol. [Link]

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Comparative

Part 1: Theoretical ¹H NMR Analysis of (R)-2-methyl-4-nitrobutan-1-ol

An In-Depth Guide to the ¹H NMR Spectroscopic Analysis of (R)-2-methyl-4-nitrobutan-1-ol: A Comparative Approach For researchers and professionals in drug development, the precise structural elucidation of chiral buildin...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the ¹H NMR Spectroscopic Analysis of (R)-2-methyl-4-nitrobutan-1-ol: A Comparative Approach

For researchers and professionals in drug development, the precise structural elucidation of chiral building blocks is a cornerstone of successful synthesis and characterization. (R)-2-methyl-4-nitrobutan-1-ol, a chiral γ-nitro alcohol, represents a versatile intermediate whose stereochemistry and functionality are critical for its application in synthesizing high-value pharmaceutical compounds.[1][2]

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of (R)-2-methyl-4-nitrobutan-1-ol. Moving beyond a simple data sheet, we will dissect the predicted spectrum with detailed justifications, compare the capabilities of ¹H NMR with other essential analytical techniques, and provide actionable experimental protocols. This integrated approach is designed to empower researchers to not only interpret complex spectra but also to design robust analytical strategies for complete molecular characterization.

The power of ¹H NMR spectroscopy lies in its ability to provide a detailed map of the proton environments within a molecule. For a chiral molecule like (R)-2-methyl-4-nitrobutan-1-ol, this analysis reveals subtle stereochemical nuances. The structure and proton assignments are shown below.

G cluster_molecule (R)-2-methyl-4-nitrobutan-1-ol C1 H(a)O-C(1)H(b)H(b) C2 -C(2)H(c) C1->C2 C3 -C(3)H(d)H(e) C2->C3 CH3 C(5)H₃(h) C2->CH3 C4 -C(4)H(f)H(g)-NO₂ C3->C4

Caption: Structure of (R)-2-methyl-4-nitrobutan-1-ol with proton labeling.

Predicted ¹H NMR Data

The presence of a chiral center at C2 has a profound impact on the spectrum. Specifically, it renders the adjacent methylene protons (Hᵇ/Hᵇ' on C1 and Hᵈ/Hᵉ on C3) diastereotopic. Diastereotopic protons are chemically non-equivalent and therefore resonate at different chemical shifts and can couple with each other.[3][4][5]

Proton LabelChemical Shift (δ, ppm)IntegrationPredicted MultiplicityKey Influences & Rationale
Hᵃ (-OH) ~1.0 - 5.01HBroad SingletThe chemical shift is highly variable, depending on concentration, solvent, and temperature.[6][7] Rapid proton exchange with solvent or trace acid/water often decouples it from adjacent protons, resulting in a broad singlet.[8][9]
Hᵇ, Hᵇ' (-CH₂OH) ~3.4 - 3.72HDoublet of Doublets (each)These protons are diastereotopic due to the adjacent C2 stereocenter.[3][10] They are deshielded by the adjacent oxygen atom.[6][11] Each proton is split by its geminal partner and the vicinal proton Hᶜ.
Hᶜ (-CH-) ~1.8 - 2.21HMultipletThis proton is at the chiral center. It is coupled to the diastereotopic protons Hᵇ/Hᵇ', the diastereotopic protons Hᵈ/Hᵉ, and the methyl protons Hʰ, leading to a complex multiplet.
Hᵈ, Hᵉ (-CH₂-) ~2.0 - 2.42HMultiplet (each)These protons are also diastereotopic due to the C2 stereocenter. They are weakly deshielded by the nitro group (β-position). Each is split by its geminal partner and the vicinal protons Hᶜ and Hᶠ/Hᵍ, resulting in complex multiplets.
**Hᶠ, Hᵍ (-CH₂NO₂) **~4.3 - 4.52HTripletThese protons are strongly deshielded by the electron-withdrawing nitro group.[12] Assuming free rotation, they are coupled to the two adjacent protons (Hᵈ/Hᵉ), resulting in a triplet.
Hʰ (-CH₃) ~0.9 - 1.13HDoubletThis is a standard alkyl methyl group. It is split by the single adjacent proton Hᶜ into a doublet.[13][14]

Supporting Experimental Data: The ¹H NMR spectrum of the structural analog (±)-2-methyl-1-butanol shows the diastereotopic protons of the -CH₂OH group as two distinct signals at 3.48 ppm and 3.39 ppm.[15] This provides strong experimental validation for the prediction of diastereotopicity in the target molecule.

Part 2: Comparison with Alternative Analytical Techniques

While ¹H NMR is indispensable for determining the carbon-proton framework, a comprehensive characterization requires a multi-technique approach.

TechniqueInformation ProvidedStrengths for this MoleculeLimitations
¹H NMR Proton environment, connectivity (J-coupling), diastereotopicity.Provides a detailed map of the molecular structure and stereochemical relationships between protons.Cannot determine enantiomeric excess (purity) without a chiral resolving agent. The -OH peak can be ambiguous.
¹³C NMR Carbon environment, number of unique carbons.Confirms the carbon backbone and the presence of five unique carbon signals. The carbon attached to the nitro group will have a characteristic downfield shift.Low sensitivity; provides no information on enantiomeric purity.
FT-IR Spectroscopy Presence of functional groups.Clearly identifies the broad -OH stretch (~3300-3500 cm⁻¹) and the strong, characteristic asymmetric and symmetric N-O stretches of the nitro group (~1550 cm⁻¹ and ~1380 cm⁻¹).Provides no information on stereochemistry or the overall molecular skeleton.
Mass Spectrometry (MS) Molecular weight, fragmentation pattern.Confirms the molecular weight (149.16 g/mol ). Fragmentation can help confirm the structure (e.g., loss of H₂O, NO₂).Isomeric compounds can have identical masses. Provides no stereochemical information.
Chiral HPLC/GC Enantiomeric excess (ee%), separation of enantiomers.The only routine technique to determine the enantiomeric purity of the (R)-enantiomer from any potential (S)-enantiomer.Provides no structural information beyond retention time. Requires method development to find a suitable chiral stationary phase.

graph TD {
A[Sample: (R)-2-methyl-4-nitrobutan-1-ol] --> B{Initial Analysis};
B --> C[FT-IR];
B --> D[Mass Spec];
C --> E[Functional Groups Confirmed (-OH, -NO₂)];
D --> F[Molecular Weight Confirmed];
A --> G{Structural Elucidation};
G --> H[¹H NMR];
G --> I[¹³C NMR];
H --> J[Proton Connectivity & Diastereotopicity];
I --> K[Carbon Backbone Confirmed];
A --> L{Purity Analysis};
L --> M[Chiral HPLC/GC];
M --> N[Enantiomeric Excess (ee%) Determined];
subgraph Legend[label="Workflow Legend"]
    style Legend fill:#FFFFFF,stroke:#333,stroke-width:1px
    X[Technique]
    Y[Information Gained]
end

classDef tech fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,color:#FFFFFF;
classDef info fill:#34A853,stroke:#FFFFFF,stroke-width:2px,color:#FFFFFF;
class C,D,H,I,M tech;
class E,F,J,K,N info;

}

Caption: A comprehensive analytical workflow for the characterization of chiral molecules.

Part 3: Experimental Protocols

To ensure data integrity and reproducibility, adherence to standardized protocols is paramount.

Protocol 1: Standard ¹H NMR Spectrum Acquisition

Objective: To obtain a high-resolution ¹H NMR spectrum for structural confirmation.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of (R)-2-methyl-4-nitrobutan-1-ol and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

    • Rationale: Deuterated solvents are used to avoid large solvent signals in the spectrum.[8] CDCl₃ is a common choice for its good dissolving power and relatively clean spectral window.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution.

    • Rationale: TMS is the standard reference compound in ¹H NMR, with its signal defined as 0.0 ppm.[16]

  • Transfer: Filter the solution through a small cotton or glass wool plug into a clean NMR tube.

    • Rationale: Filtering removes any particulate matter that could degrade spectral resolution.

  • Instrument Setup: Place the NMR tube in the spectrometer. Shim the magnetic field to optimize homogeneity.

    • Rationale: Shimming corrects for inhomogeneities in the magnetic field, leading to sharper, more resolved peaks.

  • Acquisition Parameters (Example for a 400 MHz spectrometer):

    • Pulse Angle: 30-45 degrees

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-2 seconds

    • Number of Scans: 8-16

    • Rationale: These parameters provide a good balance between signal-to-noise ratio and experiment time for a moderately concentrated sample.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform baseline correction. Calibrate the spectrum by setting the TMS peak to 0.0 ppm. Integrate all signals.

Protocol 2: D₂O Shake Experiment for -OH Peak Identification

Objective: To unambiguously identify the hydroxyl proton signal.

Methodology:

  • Acquire Initial Spectrum: Follow Protocol 1 to obtain a standard ¹H NMR spectrum.

  • Add D₂O: Remove the NMR tube from the spectrometer. Add 1-2 drops of deuterium oxide (D₂O) to the sample.

  • Mix: Cap the tube and shake gently for ~30 seconds to ensure mixing.

  • Re-acquire Spectrum: Place the tube back into the spectrometer and acquire a second spectrum using the same parameters.

  • Analysis: Compare the two spectra. The peak corresponding to the -OH proton will have disappeared or significantly diminished in the second spectrum.[9]

    • Rationale: The acidic proton of the alcohol (-OH) readily exchanges with the deuterium from D₂O. Since deuterium is not observed in ¹H NMR, the signal effectively vanishes, confirming its identity.

Conclusion

The ¹H NMR spectrum of (R)-2-methyl-4-nitrobutan-1-ol is a rich source of structural information, with its complexity arising directly from the molecule's inherent chirality. The presence of diastereotopic protons adjacent to the stereocenter provides a distinct spectral fingerprint. However, while ¹H NMR is a powerful tool for elucidating the molecular framework and relative stereochemistry, it must be integrated into a broader analytical workflow. The combination of NMR with FT-IR, mass spectrometry, and critically, chiral chromatography, provides the self-validating system required for the unambiguous and complete characterization demanded in modern drug development and chemical research.

References

  • Master Organic Chemistry. (2022, February 8). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. [Link]

  • University of Colorado Boulder. Spin-spin splitting and coupling - Coupling in 1H NMR. [Link]

  • Chemistry Steps. Homotopic Enantiotopic Diastereotopic and Heterotopic. [Link]

  • OpenOChem Learn. Alcohols. [Link]

  • OpenOChem Learn. Indentifying Homotopic, Enantiotopic and Diastereotopic Protons. [Link]

  • Gheorghiu, M. D., & Stolnicu, D. S. (2021). 1H NMR AND CONFORMATIONAL ANALYSIS OF DIASTEREOTOPIC METHYLENE PROTONS IN ACHIRAL FLEXIBLE MOLECULES. Revue Roumaine de Chimie, 66(1), 11-18. [Link]

  • JoVE. (2024, April 4). Video: ¹H NMR Chemical Shift Equivalence: Enantiotopic and Diastereotopic Protons. [Link]

  • Doc Brown's Chemistry. ethanol low high resolution H-1 proton nmr spectrum of ethanol analysis interpretation. [Link]

  • American Chemical Society. Vicinal 1H–1H NMR Coupling Constants from Density Functional Theory as Reliable Tools for Stereochemical Analysis of Highly Flexible Multichiral Center Molecules. The Journal of Organic Chemistry. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12302, 1-Nitrobutane. [Link]

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  • Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. [Link]

  • Chegg.com. (2020, June 22). Solved This is the 1H NMR spectrum for 2-methyl-1-butanol. [Link]

  • OpenStax. (2023, September 20). 13.4 Chemical Shifts in 1H NMR Spectroscopy. Organic Chemistry. [Link]

  • SpectraBase. 1-Nitrobutane - Optional[1H NMR] - Chemical Shifts. [Link]

  • SpectraBase. 1-Nitrobutane - Optional[1H NMR] - Spectrum. [Link]

  • Pearson+. The 1H NMR chemical shifts of nitromethane, dinitromethane, and trinitromethane. [Link]

  • ACD/Labs. (2025, August 21). 1H–1H Coupling in Proton NMR. [Link]

  • Iowa State University. NMR Coupling Constants. [Link]

  • Sci-Hub. Binuclear Cu(II) chiral complexes: synthesis, characterization and application in enantioselective nitroaldol (Henry) reaction. [Link]

  • University of São Paulo. Chemical Shifts 1H-NMR. [Link]

  • National Center for Biotechnology Information. (2020). Stereoselective Three‐Step One‐Pot Cascade Combining Amino‐ and Biocatalysis to Access Chiral γ‐Nitro Alcohols. ChemCatChem, 12(11), 3020-3024. [Link]

  • MDPI. (2018, July 29). Biocatalytic Approach to Chiral β-Nitroalcohols by Enantioselective Alcohol Dehydrogenase-Mediated Reduction of α-Nitroketones. Molecules, 23(8), 1888. [Link]

  • Doc Brown's Chemistry. butan-2-ol low high resolution 1H proton nmr spectrum of analysis interpretation. [Link]

Sources

Validation

A Comparative Analysis of the 13C NMR Spectrum for (R)-2-methyl-4-nitrobutan-1-ol

In the landscape of drug development and synthetic chemistry, the unambiguous structural elucidation of chiral molecules is paramount. (R)-2-methyl-4-nitrobutan-1-ol, a functionalized chiral building block, presents an i...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug development and synthetic chemistry, the unambiguous structural elucidation of chiral molecules is paramount. (R)-2-methyl-4-nitrobutan-1-ol, a functionalized chiral building block, presents an interesting case for spectroscopic analysis. This guide provides a comprehensive examination of its 13C Nuclear Magnetic Resonance (NMR) data, offering a comparative analysis against structurally related compounds to rationalize the observed and predicted chemical shifts. The insights herein are tailored for researchers and scientists who rely on NMR spectroscopy for routine structural verification and for a deeper understanding of substituent effects in aliphatic systems.

The Role of 13C NMR in Structural Elucidation

13C NMR spectroscopy is an indispensable tool for organic chemists, providing a detailed carbon 'fingerprint' of a molecule. Each unique carbon atom in a molecule gives rise to a distinct signal, and its chemical shift (δ), measured in parts per million (ppm), is highly sensitive to its local electronic environment. Factors such as hybridization, the electronegativity of attached atoms, and steric effects all influence the resonance frequency of a carbon nucleus. For a molecule like (R)-2-methyl-4-nitrobutan-1-ol, 13C NMR allows us to confirm the presence of the five distinct carbon atoms and to understand the electronic influence of the hydroxyl (-OH), nitro (-NO2), and methyl (-CH3) groups on the butanol backbone.

Predicted 13C NMR Data for (R)-2-methyl-4-nitrobutan-1-ol

Table 1: Predicted 13C NMR Chemical Shifts for (R)-2-methyl-4-nitrobutan-1-ol

Carbon AtomPredicted Chemical Shift (δ, ppm)
C1 (-CH2OH)65.8
C2 (-CH)34.5
C3 (-CH2)30.2
C4 (-CH2NO2)73.1
C5 (-CH3)16.5

Note: Predicted using NMRShiftDB2. Actual experimental values may vary.

Below is a diagram illustrating the numbering of the carbon atoms in (R)-2-methyl-4-nitrobutan-1-ol.

Caption: Structure of (R)-2-methyl-4-nitrobutan-1-ol with carbon numbering.

Comparative Analysis with Structurally Related Compounds

To understand the predicted chemical shifts for our target molecule, it is instructive to compare them with the experimentally determined 13C NMR data of simpler, structurally related compounds. This comparison allows us to dissect the individual contributions of the hydroxyl, methyl, and nitro functional groups to the chemical shifts of the carbon backbone.

Table 2: Comparative 13C NMR Data (Experimental, in CDCl3)

Carbon AtomButan-1-ol (ppm)[1]2-Methyl-1-butanol (ppm)[2][3]1-Nitrobutane (ppm)[4](R)-2-methyl-4-nitrobutan-1-ol (Predicted, ppm)
C162.567.628.565.8
C234.938.020.234.5
C319.226.875.230.2
C413.911.6 (C4), 16.7 (C5-methyl)13.473.1
C5 (-CH3)-16.7-16.5
  • C1 (-CH2OH): In butan-1-ol, the carbon bearing the hydroxyl group (C1) resonates at approximately 62.5 ppm.[1] The introduction of a methyl group at the C2 position in 2-methyl-1-butanol shifts this signal downfield to 67.6 ppm due to the beta-substituent effect.[2][3] Our predicted value of 65.8 ppm for C1 in the target molecule is consistent with this, showing the deshielding effect of the C2-methyl group. The distant nitro group at C4 has a minimal effect on the C1 chemical shift.

  • C2 (-CH): The C2 carbon in 2-methyl-1-butanol is observed at 38.0 ppm.[2][3] The predicted shift of 34.5 ppm for the corresponding carbon in our target molecule is slightly upfield. This can be attributed to the gamma-gauche effect of the nitro group at C4, which tends to be shielding.

  • C3 (-CH2): In 1-nitrobutane, the carbon beta to the nitro group (C2) appears at 20.2 ppm. In our target molecule, the C3 atom is also beta to the nitro group. However, it is also influenced by the methyl and hydroxyl groups. The predicted value of 30.2 ppm reflects a combination of these influences.

  • C4 (-CH2NO2): The most significant chemical shift is observed for the carbon directly attached to the electron-withdrawing nitro group. In 1-nitrobutane, this carbon (C1 in that molecule, but analogous to C4 here) resonates at approximately 75.2 ppm.[4] Our predicted value of 73.1 ppm for C4 in (R)-2-methyl-4-nitrobutan-1-ol is in excellent agreement with this, highlighting the strong deshielding effect of the nitro group.

  • C5 (-CH3): The methyl group at C2 in 2-methyl-1-butanol has a chemical shift of 16.7 ppm.[2][3] The predicted value of 16.5 ppm for the methyl group in our target molecule is very close, indicating that the remote nitro group has a negligible effect on its chemical environment.

Experimental Protocol for 13C NMR Acquisition

For researchers wishing to acquire experimental data for (R)-2-methyl-4-nitrobutan-1-ol or similar compounds, the following protocol provides a reliable starting point.

  • Sample Preparation:

    • Accurately weigh 20-50 mg of the purified sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent. Deuterated chloroform (CDCl3) is a common choice for non-polar to moderately polar compounds and its carbon signal appears as a triplet at ~77.16 ppm. For more polar compounds, deuterated dimethyl sulfoxide (DMSO-d6) can be used, with a characteristic solvent peak at ~39.52 ppm.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • The following parameters are typical for a 400 MHz spectrometer.

    • Experiment: 13C with proton decoupling (e.g., zgpg30 on a Bruker instrument).

    • Solvent: Specify the deuterated solvent used (e.g., CDCl3).

    • Temperature: Set to a standard temperature, typically 298 K.

    • Spectral Width: A sweep width of approximately 240 ppm (e.g., from -10 to 230 ppm) is usually sufficient to cover the entire range of chemical shifts for organic molecules.

    • Acquisition Time (AQ): Typically 1-2 seconds.

    • Relaxation Delay (D1): A delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is important for quantitative analysis, although longer delays may be needed for quaternary carbons.

    • Number of Scans (NS): Due to the low natural abundance of 13C (1.1%), a larger number of scans is required compared to 1H NMR. A starting point of 1024 scans is reasonable, and this can be increased for dilute samples to improve the signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum to ensure all peaks are in the positive phase.

    • Calibrate the chemical shift scale by setting the solvent peak to its known value (e.g., 77.16 ppm for CDCl3).

    • Integrate the peaks if relative intensities are of interest, though it should be noted that in standard proton-decoupled 13C NMR, peak intensities are not always directly proportional to the number of carbons due to varying relaxation times and Nuclear Overhauser Effect (NOE) enhancements.

The following diagram outlines the general workflow for obtaining and analyzing the 13C NMR data.

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (20-50 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Instrument Setup (Spectrometer) transfer->instrument acquire Acquire FID (Proton Decoupled) instrument->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Chemical Shift Calibration phase->calibrate analyze Spectral Analysis (Peak Assignment) calibrate->analyze

Caption: Workflow for 13C NMR Spectroscopy.

Conclusion

This guide has provided a detailed, predicted 13C NMR spectrum for (R)-2-methyl-4-nitrobutan-1-ol and has contextualized this data through a comparative analysis with structurally analogous compounds. The predicted chemical shifts align well with established principles of substituent effects in NMR spectroscopy, demonstrating the strong deshielding influence of the nitro group and the more moderate effects of the hydroxyl and methyl groups. The provided experimental protocol offers a robust methodology for researchers to obtain their own high-quality data. By combining predictive tools with a solid understanding of fundamental NMR principles, scientists can confidently elucidate and verify the structures of novel chemical entities, a critical step in the advancement of chemical research and drug development.

References

  • Guan, Y., Sowndarya, S. S. V., Gallegos, L. C., St. John, P. C., & Paton, R. S. (2021). Real-time Prediction of 1H and 13C Chemical Shifts with DFT accuracy using a 3D Graph Neural Network. Chemical Science, 12(36), 12012-12026. [Link]

  • nmrshiftdb2. (n.d.). open nmr database on the web. Retrieved January 20, 2026, from [Link]

  • Modgraph Consultants Ltd. (n.d.). C13 NMR and X-Nuclei Reference Database. Retrieved January 20, 2026, from [Link]

  • Bondi, S. P., Lobasso, T., Iwanoski, C., Saba, S., & Clarke, D. (2011). NMR Determination of Enantiomeric Composition of Chiral Alcohols Using Camphorsulfonate Esters. The Fordham Undergraduate Research Journal, 1(1), Article 10. [Link]

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved January 20, 2026, from [Link]

  • Martinez-Alvarez, R., & Paz, J. L. G. D. (2012). 13C NMR Spectroscopy for the Differentiation of Enantiomers Using Chiral Solvating Agents. Analytical Chemistry, 84(18), 7931-7937. [Link]

  • Wishart DS. (n.d.). CASPRE - 13C NMR Predictor. Retrieved January 20, 2026, from [Link]

  • Bella, M., Milata, V., López, C., Claramunt, R. M., Alkorta, I., & Elguero, J. (2013). Theoretical and Experimental NMR Study of a Series of Five Nitrobenzene-1,2-Diamines. Spectroscopy Letters, 46(2), 91-99. [Link]

  • Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Carbon-13 NMR spectrum 2-methylpropan-1-ol. Retrieved January 20, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of butan-1-ol analysis of chemical shifts. Retrieved January 20, 2026, from [Link]

  • Chegg. (2020, October 22). Solved 13C NMR spectrum 2-methyl-1-butanol. Retrieved January 20, 2026, from [Link]

  • NOP - Sustainability in the organic chemistry lab course. (n.d.). 13C-NMR. Retrieved January 20, 2026, from [Link]

  • Semantic Scholar. (1972). 13C, 14N, 15N and 17O NMR spectra of nitropyrroles and nitroimidazoles. Retrieved January 20, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of butanal analysis of chemical shifts. Retrieved January 20, 2026, from [Link]

  • Gowenlock, B. G., Cameron, M., Boyd, A. S. F., Al-Tahou, B. M., & McKenna, P. (1994). 13c NMR spectroscopic studies of C-nitroso compounds. The orientation of the nitroso group in substituted nitrosobenzenes. Canadian Journal of Chemistry, 72(2), 514-520. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Nitrobutane. PubChem. Retrieved January 20, 2026, from [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved January 20, 2026, from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved January 20, 2026, from [Link]

  • Smith, R. M. (2016). 13C NMR Spectroscopy in Teaching Structure and Stereochemistry of Compounds in Introductory and Advanced Organic Chemistry Courses. In NMR Spectroscopy in the Undergraduate Curriculum (Vol. 1229, pp. 65-81). American Chemical Society. [Link]

  • The Royal Society of Chemistry. (2014). Formal hydration of non-activated terminal olefins using tandem catalysts - Supporting Information. Retrieved January 20, 2026, from [Link]

  • SpectraBase. (n.d.). 3-Benzyloxy-1-nitrobutane. Retrieved January 20, 2026, from [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved January 20, 2026, from [Link]

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Comparative

A Comparative Guide to the Analytical Characterization of (R)-2-methyl-4-nitrobutan-1-ol: Mass Spectrometry vs. Chiral Gas Chromatography

Introduction (R)-2-methyl-4-nitrobutan-1-ol is a valuable chiral building block in modern organic synthesis, particularly in the development of novel pharmaceutical agents.[1][2] Its utility stems from the presence of mu...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(R)-2-methyl-4-nitrobutan-1-ol is a valuable chiral building block in modern organic synthesis, particularly in the development of novel pharmaceutical agents.[1][2] Its utility stems from the presence of multiple functional groups—a primary alcohol, a nitro group, and a stereocenter—which allow for diverse chemical transformations.[3] Consequently, the unambiguous structural confirmation and the precise determination of enantiomeric purity are paramount for both process development and quality control.

This guide provides an in-depth comparison of two powerful analytical techniques for the characterization of (R)-2-methyl-4-nitrobutan-1-ol: Electron Ionization Mass Spectrometry (EI-MS) for structural elucidation and Chiral Gas Chromatography (GC) for enantiomeric separation. We will explore the fundamental principles of each technique, provide detailed experimental protocols, and present a comparative analysis of their performance, empowering researchers to make informed decisions for their analytical workflows.

Part 1: Structural Elucidation by Mass Spectrometry

Mass spectrometry is an indispensable tool for determining the molecular weight and obtaining structural information about a molecule by analyzing its fragmentation pattern upon ionization. For a molecule like (R)-2-methyl-4-nitrobutan-1-ol, Electron Ionization (EI) is a common and effective method.

Principles of Fragmentation for Nitroalcohols

In EI-MS, the analyte is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) which is often unstable and undergoes fragmentation. The resulting charged fragments are separated by their mass-to-charge ratio (m/z), generating a unique mass spectrum. The fragmentation of (R)-2-methyl-4-nitrobutan-1-ol is dictated by its constituent functional groups: the alcohol and the nitroalkane moieties.

  • Alcohol Fragmentation: Alcohols primarily fragment via two pathways: α-cleavage and dehydration.[4][5]

    • α-Cleavage: This involves the breaking of a C-C bond adjacent to the oxygen atom. For a primary alcohol, this typically results in the loss of an alkyl radical to form a stable, resonance-stabilized cation with m/z 31 ([CH₂OH]⁺).[5]

    • Dehydration: The loss of a water molecule (18 amu) from the molecular ion can occur, leading to a fragment at [M-18]⁺•.[4][6]

  • Nitroalkane Fragmentation: Aliphatic nitro compounds characteristically lose the nitro group (NO₂, 46 amu) or a nitrite radical (•ONO, 46 amu).[7][8] The loss of NO₂ results in an alkyl cation at [M-46]⁺. Further fragmentation of the resulting alkyl chain is also common.

Predicted Mass Spectrum of (R)-2-methyl-4-nitrobutan-1-ol

While direct experimental data for this specific compound is not widely published, a predicted fragmentation pattern can be reliably constructed based on analogous structures like 2-nitro-1-butanol. The molecular weight of C₅H₁₁NO₃ is 133.15 g/mol .[]

m/z Value Proposed Fragment Ion Origin of Fragment
133[M]⁺•Molecular Ion
115[M-H₂O]⁺•Dehydration (Loss of water from the alcohol)
87[M-NO₂]⁺Loss of the nitro group
72[M-NO₂-CH₃]⁺Subsequent loss of a methyl radical from the [M-NO₂]⁺ fragment
55[C₄H₇]⁺Further fragmentation of the carbon skeleton
43[C₃H₇]⁺Propyl cation from cleavage
31[CH₂OH]⁺α-cleavage characteristic of a primary alcohol

Table 1: Predicted m/z values and their corresponding fragment ions for (R)-2-methyl-4-nitrobutan-1-ol based on established fragmentation pathways.[4]

Visualization of Predicted Fragmentation

G cluster_frags Primary Fragments cluster_secondary Secondary Fragment M [C₅H₁₁NO₃]⁺• m/z = 133 F115 [M-H₂O]⁺• m/z = 115 M->F115 - H₂O F87 [M-NO₂]⁺ m/z = 87 M->F87 - NO₂ F31 [CH₂OH]⁺ m/z = 31 M->F31 α-cleavage F72 [C₄H₈O]⁺ m/z = 72 F87->F72 - CH₃

Caption: Predicted EI-MS fragmentation pathway of (R)-2-methyl-4-nitrobutan-1-ol.

Experimental Protocol: GC-EI-MS Analysis

This protocol outlines a general procedure for obtaining an electron ionization mass spectrum. A Gas Chromatograph is used as the inlet to separate the analyte from any impurities before it enters the mass spectrometer.

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of (R)-2-methyl-4-nitrobutan-1-ol in a volatile solvent such as dichloromethane or ethyl acetate.

  • GC-MS Instrument Conditions:

    • GC System: Agilent 8890 GC or equivalent.

    • Inlet: Split/Splitless, operated in split mode (e.g., 50:1 split ratio) at 250°C.

    • Column: A non-polar column such as an HP-5ms (30 m x 0.25 mm, 0.25 µm) is suitable for general analysis.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program:

      • Initial temperature: 70°C, hold for 1 minute.

      • Ramp: 15°C/min to 240°C.

      • Hold: Hold at 240°C for 5 minutes.

    • MS System: Agilent 5977B MSD or equivalent.

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 30-200.

  • Data Acquisition and Analysis:

    • Inject 1 µL of the prepared sample.

    • Acquire the data.

    • Analyze the resulting mass spectrum by identifying the molecular ion peak and major fragment ions. Compare the obtained spectrum with the predicted fragmentation pattern.

Part 2: Enantiomeric Purity by Chiral Gas Chromatography

While mass spectrometry excels at structural confirmation, it cannot distinguish between enantiomers. For a chiral molecule, determining the enantiomeric excess (ee) is crucial, and Chiral Gas Chromatography is a primary technique for this purpose.[10]

Principles of Chiral GC Separation

Chiral GC utilizes a stationary phase that is itself chiral. Enantiomers, traveling through the column, form transient diastereomeric complexes with the chiral stationary phase.[10] Because these diastereomeric complexes have different energies of formation and dissociation, one enantiomer interacts more strongly with the stationary phase and is retained longer, resulting in separation. Cyclodextrin derivatives are commonly used as chiral stationary phases for this purpose.[10]

A significant challenge with nitroalcohols is their potential for thermal degradation at the high temperatures often used in GC.[11] To mitigate this and improve chromatographic performance, derivatization of the polar alcohol group is often a necessary step.

Visualization of Chiral GC Workflow

G cluster_prep Sample Preparation cluster_analysis GC Analysis Sample Sample: (R/S)-2-methyl- 4-nitrobutan-1-ol Deriv Derivatization (e.g., TFAA) Sample->Deriv Optional but Recommended Inject Injection Deriv->Inject Column Chiral GC Column (Cyclodextrin-based) Inject->Column Detect Detection (FID or MS) Column->Detect Data Data Analysis: Peak Integration & ee Calculation Detect->Data

Caption: General workflow for the analysis of enantiomeric excess by Chiral GC.

Experimental Protocol: Chiral GC-FID Analysis

This protocol provides a method for determining the enantiomeric excess of (R)-2-methyl-4-nitrobutan-1-ol, incorporating a derivatization step to enhance thermal stability and peak shape.

  • Derivatization (Acetylation):

    • Dissolve ~5 mg of the 2-methyl-4-nitrobutan-1-ol sample in 500 µL of pyridine in a vial.

    • Add 250 µL of acetic anhydride.

    • Seal the vial and heat at 60°C for 30 minutes.

    • Cool to room temperature. The sample is now ready for GC analysis. This step converts the alcohol to the more volatile and thermally stable acetate ester.

  • GC Instrument Conditions:

    • GC System: Agilent 8890 GC or equivalent.

    • Detector: Flame Ionization Detector (FID) at 280°C.

    • Inlet: Split/Splitless, operated in split mode (e.g., 100:1 split ratio) at 250°C.

    • Column: Rt-βDEXsm (30 m x 0.25 mm, 0.25 µm) or equivalent beta-cyclodextrin based chiral column.[10]

    • Carrier Gas: Hydrogen or Helium at a constant flow rate of 1.2 mL/min.

    • Oven Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp: 5°C/min to 180°C.

      • Hold: Hold at 180°C for 10 minutes.

  • Data Acquisition and Analysis:

    • Inject 1 µL of the derivatized sample.

    • Acquire the chromatogram.

    • Identify the two peaks corresponding to the (R) and (S) enantiomers. (A racemic standard is required for initial peak identification).

    • Integrate the peak areas (A₁ and A₂) for each enantiomer.

    • Calculate the enantiomeric excess (ee) using the formula:

      • ee (%) = |(A₁ - A₂) / (A₁ + A₂)| * 100

Part 3: Comparative Performance Analysis

The choice between Mass Spectrometry and Chiral Gas Chromatography depends entirely on the analytical question being asked.

Parameter Electron Ionization Mass Spectrometry (EI-MS) Chiral Gas Chromatography (Chiral GC)
Primary Information Molecular Weight & Structural Fragments.Enantiomeric Ratio / Enantiomeric Excess (ee).
Selectivity High for mass; distinguishes isomers with different fragmentation patterns (e.g., constitutional isomers).High for stereoisomers; specifically designed to separate enantiomers.
Chiral Recognition No inherent ability to distinguish between enantiomers.Primary purpose is to distinguish and quantify enantiomers.
Sample Preparation Minimal; simple dilution is often sufficient.Can be more complex, often requiring derivatization to improve volatility and thermal stability.
Thermal Stability Less of a concern due to direct probe options or very fast GC runs into the MS.A significant concern; thermal degradation of nitroalcohols on the column or in the inlet can occur.[11]
Coupling Potential Often coupled with GC (GC-MS) for mixture analysis.Can be coupled with MS (GC-MS) to provide both enantiomeric separation and mass identification simultaneously.

Conclusion: A Synergistic Approach

For the comprehensive characterization of a chiral building block like (R)-2-methyl-4-nitrobutan-1-ol, Mass Spectrometry and Chiral Gas Chromatography are not competing but complementary techniques.

  • Mass Spectrometry is essential for initial structural verification. It confirms the molecular weight and provides a fragmentation fingerprint that validates the chemical identity of the synthesized compound.

  • Chiral Gas Chromatography is the definitive method for quantifying stereochemical purity. It provides the critical enantiomeric excess (ee) value, which is a key quality attribute for any chiral substance intended for pharmaceutical use.

The most powerful approach is the hyphenation of these techniques: Chiral Gas Chromatography-Mass Spectrometry (Chiral GC-MS) . This method provides separation of the enantiomers and delivers a unique mass spectrum for each, confirming that the separated peaks are indeed the enantiomers of interest and not impurities. For any laboratory involved in the synthesis, development, or quality control of chiral molecules, proficiency in both techniques is fundamental to ensuring scientific rigor and product quality.

References

  • BenchChem. (2025). Spectroscopic and Structural Elucidation of 2-Methyl-4-nitrobutan-1-ol: A Technical Overview. BenchChem.
  • BOC Sciences. (n.d.). CAS 1022985-41-6 (2R)-2-Methyl-4-nitro-1-butanol.
  • National Institute of Standards and Technology. (n.d.). Phenol, 2-nitro-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

  • Contente, M. L., et al. (2018). Biocatalytic Approach to Chiral β-Nitroalcohols by Enantioselective Alcohol Dehydrogenase-Mediated Reduction of α-Nitroketones. Molecules, 23(8), 1878. [Link]

  • ResearchGate. (2018). Biocatalytic Approach to Chiral β-Nitroalcohols by Enantioselective Alcohol Dehydrogenase-Mediated Reduction of α-Nitroketones. Retrieved from [Link]

  • BenchChem. (n.d.). The Enduring Legacy of the Henry Reaction: A Technical Guide to the Discovery and Synthetic Utility of β-Nitro Alcohols.
  • Paik, D. C., et al. (2014). Aliphatic β-Nitroalcohols for Therapeutic Corneoscleral Cross-linking. Investigative Ophthalmology & Visual Science, 55(7), 4632–4640. [Link]

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  • ChemComplete. (2019, September 19). Mass Spectroscopy: Alcohol Fragmentation Patterns [Video]. YouTube. [Link]

  • University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from University of Colorado Boulder website.
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  • Almac Group. (n.d.). Biocatalytic Approaches to the Henry (Nitroaldol) Reaction. Retrieved from [Link]

  • Brown, W. P. (n.d.). Interpreting the mass spectrum of butan-1-ol. Doc Brown's Chemistry. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2025). Mass Spectrometry of Alcohols [Video]. YouTube.
  • ResearchGate. (n.d.). Mass spectrometry of nitro compounds: Part I: Mass spectra of α-, β- and γ-deuterated 1-nitropropane. Retrieved from [Link]

  • Sciforum. (2000). Synthesis of Homochiral R-(+)-2-Methyl-1-butanol. Retrieved from [Link]

  • All about chemistry. (2022, December 29). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene [Video]. YouTube. [Link]

  • Ono, N. (2001). The Nitro Group in Organic Synthesis. Wiley-VCH.
  • BenchChem. (2025). A Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Excess of 4-Amino-2-methyl-1-butanol. BenchChem.
  • ResearchGate. (n.d.). Mass spectrum of 1-Butanol, 2-nitro-with Retention Time (RT)= 3.144. Retrieved from [Link]

  • Google Patents. (n.d.). US8993812B2 - Method for preparing 2-methyl-4-phenylbutan-2-ol.
  • ResearchGate. (2000). Synthesis of Homochiral R-(+)-2-Methyl-1-butanol. Retrieved from [Link]

  • MassBank. (2008). 2-METHYL-2-BUTANOL; EI-B; MS. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 4-Nitrobutan-1-ol. PubChem. Retrieved from [Link]

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Sources

Validation

A Comparative Spectroscopic Guide to (R)-2-methyl-4-nitrobutan-1-ol: Unraveling Structure and Stereochemistry

In the landscape of pharmaceutical development and complex organic synthesis, the precise characterization of chiral molecules is paramount. (R)-2-methyl-4-nitrobutan-1-ol, a versatile chiral building block, presents a u...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and complex organic synthesis, the precise characterization of chiral molecules is paramount. (R)-2-methyl-4-nitrobutan-1-ol, a versatile chiral building block, presents a unique analytical challenge due to the presence of a primary alcohol, a nitro group, and a stereocenter. This guide provides an in-depth comparison of infrared (IR) spectroscopy with other key analytical techniques for the comprehensive analysis of this molecule. We will delve into the causal relationships behind experimental choices and present a framework for robust, self-validating analytical protocols.

(R)-2-methyl-4-nitrobutan-1-ol is a valuable intermediate in the synthesis of enantiomerically pure compounds, where its distinct functional groups offer multiple avenues for chemical transformation.[1] The absolute configuration at the C2 position is critical for its utility in stereoselective synthesis. Therefore, a multi-faceted analytical approach is essential to confirm its identity, purity, and stereochemical integrity.

The Power of Infrared Spectroscopy: A Vibrational Fingerprint

Infrared spectroscopy provides a rapid and non-destructive method for identifying the key functional groups within (R)-2-methyl-4-nitrobutan-1-ol. The technique probes the vibrational frequencies of chemical bonds, offering a unique "fingerprint" of the molecule.

Based on its structure, the IR spectrum of (R)-2-methyl-4-nitrobutan-1-ol is predicted to exhibit several characteristic absorption bands. The presence of a hydroxyl (-OH) group will give rise to a strong, broad absorption band in the region of 3200-3600 cm⁻¹, a feature broadened by intermolecular hydrogen bonding.[2][3][4] The C-O stretching vibration of the primary alcohol is expected to appear as a strong band between 1000 and 1075 cm⁻¹.[5]

The nitro (-NO₂) group will be identifiable by two strong and characteristic absorptions: an asymmetric stretching vibration between 1530 and 1600 cm⁻¹ and a symmetric stretch from 1300 to 1390 cm⁻¹.[6][7][8] Additionally, the spectrum will contain bands corresponding to C-H stretching of the alkane backbone around 2850-3000 cm⁻¹.[]

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chiral molecule like (R)-2-methyl-4-nitrobutan-1-ol.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis cluster_Sample Sample Preparation cluster_Analysis Spectroscopic Analysis cluster_Data Data Interpretation Sample (R)-2-methyl-4-nitrobutan-1-ol IR FT-IR Spectroscopy Sample->IR VCD VCD Spectroscopy Sample->VCD NMR NMR Spectroscopy Sample->NMR MS Mass Spectrometry Sample->MS Structure Functional Group ID Structural Confirmation IR->Structure Stereochem Absolute Configuration VCD->Stereochem NMR->Structure NMR->Stereochem Purity Impurity Profile NMR->Purity MS->Purity MW Molecular Weight Fragmentation MS->MW

Caption: A generalized workflow for the comprehensive spectroscopic characterization of (R)-2-methyl-4-nitrobutan-1-ol.

A Comparative Analysis: Beyond Infrared Spectroscopy

While IR spectroscopy is excellent for functional group identification, it is inherently achiral and cannot distinguish between enantiomers. For a comprehensive understanding of (R)-2-methyl-4-nitrobutan-1-ol, a combination of techniques is necessary.

Analytical TechniqueInformation ProvidedAdvantagesLimitations
Infrared (IR) Spectroscopy Functional group identification (O-H, N-O, C-H, C-O)Rapid, non-destructive, widely availableInsensitive to stereochemistry, limited structural detail beyond functional groups
Vibrational Circular Dichroism (VCD) Determination of absolute configurationHighly sensitive to stereochemistry, provides a unique spectral fingerprint for each enantiomerRequires specialized equipment, interpretation often relies on computational modeling
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed structural elucidation (connectivity of atoms), diastereomeric and enantiomeric purity (with chiral derivatizing agents)Provides unambiguous structural information, quantitative analysis of mixturesInsensitive to enantiomers without chiral auxiliaries, can be time-consuming
Mass Spectrometry (MS) Molecular weight determination, fragmentation patterns for structural cluesHigh sensitivity, provides molecular formula with high-resolution MSDoes not typically provide stereochemical information, fragmentation can be complex

Deeper Insights with Complementary Techniques

Vibrational Circular Dichroism (VCD): The Chiral Probe

VCD spectroscopy is an extension of IR spectroscopy that measures the differential absorption of left and right circularly polarized infrared light.[10][11] This technique is exquisitely sensitive to the three-dimensional arrangement of atoms and is therefore a powerful tool for determining the absolute configuration of chiral molecules.[12][13] For (R)-2-methyl-4-nitrobutan-1-ol, a VCD spectrum would provide a unique fingerprint, and comparison with a computationally predicted spectrum for the (R)-enantiomer would unequivocally confirm its stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy provides the most detailed information about the connectivity of atoms in a molecule.[14] While standard ¹H and ¹³C NMR cannot differentiate between enantiomers, the use of chiral derivatizing agents or chiral solvating agents can induce diastereomeric environments, leading to separate signals for the (R) and (S) enantiomers.[1][15][16][17] This allows for the determination of enantiomeric excess. Predicted NMR data for 2-methyl-4-nitrobutan-1-ol, based on structurally similar compounds, suggests distinct chemical shifts for the different protons and carbons in the molecule.[15]

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle

Mass spectrometry is a destructive technique that provides the exact molecular weight of a compound and, through fragmentation analysis, offers clues about its structure.[18][19][20][21] For (R)-2-methyl-4-nitrobutan-1-ol, electron ionization (EI) MS would likely show a molecular ion peak, although it may be weak, and characteristic fragmentation patterns such as the loss of the nitro group, water, or cleavage of the carbon chain.[22]

Experimental Protocols

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

This protocol describes the acquisition of an IR spectrum using a standard ATR-FTIR spectrometer, a common and convenient method for liquid samples.

Methodology:

  • Background Spectrum:

    • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

    • Acquire a background spectrum to account for atmospheric and instrumental interferences.[22]

  • Sample Analysis:

    • Place a small drop of (R)-2-methyl-4-nitrobutan-1-ol onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

    • Lower the pressure arm to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks corresponding to the key functional groups.

Molecular Structure and Key Spectroscopic Features

Caption: The chemical structure of (R)-2-methyl-4-nitrobutan-1-ol and a table of its predicted characteristic infrared absorption frequencies.

Conclusion

The comprehensive characterization of (R)-2-methyl-4-nitrobutan-1-ol necessitates a synergistic application of multiple spectroscopic techniques. While IR spectroscopy serves as an indispensable tool for the rapid confirmation of its constituent functional groups, it is the integration with VCD, NMR, and MS that provides the complete structural and stereochemical picture. This multi-technique approach ensures the unambiguous identification and quality assessment of this important chiral building block, thereby upholding the rigorous standards of scientific integrity and enabling the development of stereochemically pure and effective pharmaceuticals.

References

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Sources

Comparative

A Comparative Analysis of (R)- and (S)-2-methyl-4-nitrobutan-1-ol for Researchers and Drug Development Professionals

In the landscape of pharmaceutical development and chiral synthesis, the nuanced differences between enantiomers can dictate the success or failure of a therapeutic agent. This guide provides a detailed comparison of (R)...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chiral synthesis, the nuanced differences between enantiomers can dictate the success or failure of a therapeutic agent. This guide provides a detailed comparison of (R)-2-methyl-4-nitrobutan-1-ol and its (S)-enantiomer, two chiral building blocks with significant potential in organic synthesis. While specific comparative data for these exact molecules is not extensively published, this document synthesizes information from closely related analogs and established principles of stereochemistry to offer a predictive and practical comparison for researchers.

Introduction to Chirality and its Significance

Chirality is a fundamental property of molecules that exist as non-superimposable mirror images, known as enantiomers. In the pharmaceutical industry, the stereochemistry of a drug is of paramount importance, as enantiomers can exhibit remarkably different pharmacological and toxicological profiles[1]. One enantiomer may be therapeutically active, while the other could be inactive or even harmful, a fact tragically highlighted by the thalidomide case. Therefore, the ability to synthesize and characterize enantiomerically pure compounds is a cornerstone of modern drug development[2].

The title compounds, (R)- and (S)-2-methyl-4-nitrobutan-1-ol, are versatile chiral building blocks. The presence of both a primary alcohol and a nitro group allows for a wide range of chemical transformations[3]. The nitro group can be reduced to an amine, a common functional group in bioactive molecules, while the alcohol can be oxidized or participate in esterification and etherification reactions. The chiral center at the second carbon introduces stereochemical complexity, making these compounds valuable precursors for the asymmetric synthesis of more complex molecules[3].

Physicochemical Properties: A Comparative Overview

Property(R)-2-methyl-4-nitrobutan-1-ol(S)-2-methyl-4-nitrobutan-1-olJustification/Reference
Molecular Formula C₅H₁₁NO₃C₅H₁₁NO₃Identical for enantiomers
Molecular Weight 133.15 g/mol 133.15 g/mol Identical for enantiomers
Boiling Point Expected to be identicalExpected to be identicalEnantiomers have identical boiling points. For comparison, the related 2-nitro-1-butanol has a boiling point of 221 °F at 10 mmHg.[4]
Density Expected to be identicalExpected to be identicalEnantiomers have identical densities in achiral media. The related 2-nitro-1-butanol has a density of 1.1332 g/cm³ at 77 °F.[4]
Melting Point Expected to be identicalExpected to be identicalEnantiomers have identical melting points. The related 2-methyl-1-butanol has a freezing point below -70 °C.[5]
Optical Rotation Expected to be equal in magnitude but opposite in sign to the (S)-enantiomer.Expected to be equal in magnitude but opposite in sign to the (R)-enantiomer.This is the defining characteristic of enantiomers.[6]
Optical Activity

The most significant physicochemical difference between the (R) and (S) enantiomers is their optical activity. One enantiomer will rotate plane-polarized light in a clockwise (+) direction (dextrorotatory), while the other will rotate it in a counter-clockwise (-) direction (levorotatory) to an equal degree[6]. The specific rotation is a characteristic property of a chiral compound and is essential for its identification and quality control.

Spectroscopic Characteristics

The NMR and IR spectra of enantiomers are identical in an achiral solvent. Any differentiation would require the use of a chiral solvating agent or a chiral derivatizing agent to form diastereomers, which would then exhibit distinct spectra.

  • ¹H NMR: The proton NMR spectrum of 2-methyl-4-nitrobutan-1-ol is expected to show distinct signals for the protons on each carbon, with splitting patterns determined by the neighboring protons. For a general understanding, the ¹H NMR of butan-1-ol shows characteristic shifts for the protons on the carbon bearing the hydroxyl group and the adjacent methylene groups[7].

  • ¹³C NMR: The carbon NMR spectrum would show five distinct signals corresponding to the five carbon atoms in the molecule.

  • IR Spectroscopy: The IR spectrum will be characterized by a strong, broad absorption band for the O-H stretch of the alcohol group (around 3300-3400 cm⁻¹) and strong absorption bands for the asymmetric and symmetric stretching of the nitro group (around 1550 cm⁻¹ and 1380 cm⁻¹, respectively). The IR spectrum of the related 2-methyl-1-butanol shows a prominent O-H stretch[8].

Synthesis and Chiral Separation

The synthesis of chiral nitro alcohols can be achieved through various methods, including the asymmetric Henry (nitroaldol) reaction. This reaction involves the coupling of a nitroalkane with an aldehyde or ketone in the presence of a chiral catalyst to stereoselectively form a β-nitro alcohol.

G cluster_synthesis Asymmetric Synthesis Nitroalkane Nitroalkane R_Enantiomer R_Enantiomer Nitroalkane->R_Enantiomer Asymmetric Henry Reaction S_Enantiomer S_Enantiomer Nitroalkane->S_Enantiomer Asymmetric Henry Reaction Aldehyde Aldehyde Aldehyde->R_Enantiomer Aldehyde->S_Enantiomer Chiral_Catalyst Chiral_Catalyst Chiral_Catalyst->R_Enantiomer Chiral_Catalyst->S_Enantiomer

Caption: Asymmetric synthesis of (R)- and (S)-2-methyl-4-nitrobutan-1-ol.

If a racemic mixture is synthesized, the enantiomers must be separated. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analytical and preparative separation of enantiomers.

Experimental Protocol: Chiral HPLC Separation (Representative)

This protocol is a general guideline for the separation of chiral alcohols and can be adapted for 2-methyl-4-nitrobutan-1-ol enantiomers.

  • Column: A chiral stationary phase (CSP) column is essential. Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD-H) are often effective for separating a wide range of chiral compounds.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The ratio of the solvents is optimized to achieve the best separation.

  • Flow Rate: A typical flow rate is between 0.5 and 1.5 mL/min.

  • Detection: UV detection is commonly used. If the analyte has a weak chromophore, derivatization with a UV-active tag may be necessary.

  • Sample Preparation: Dissolve the racemic mixture in the mobile phase at a suitable concentration.

  • Injection: Inject a small volume (e.g., 5-20 µL) onto the column.

  • Analysis: The two enantiomers will elute at different retention times, allowing for their separation and quantification.

G Racemic_Mixture Racemic Mixture in Mobile Phase Injector HPLC Injector Racemic_Mixture->Injector Chiral_Column Chiral Stationary Phase Column Injector->Chiral_Column Detector UV Detector Chiral_Column->Detector Chromatogram Chromatogram with Separated Peaks Detector->Chromatogram

Caption: Workflow for chiral HPLC separation of enantiomers.

Biological Activity: A Predictive Comparison

While no specific biological activity data for the enantiomers of 2-methyl-4-nitrobutan-1-ol has been found, it is well-established that enantiomers can have different biological activities[9][10]. The nitro group itself is a versatile pharmacophore and can be found in a variety of drugs with antimicrobial, anticancer, and other therapeutic properties[11]. The biological effects of nitro compounds are often mediated by their reduction to reactive nitroso and hydroxylamine intermediates within cells[11].

Given that biological systems, such as enzymes and receptors, are chiral, they will interact differently with each enantiomer. This can lead to one enantiomer having a higher affinity for a target receptor, being metabolized at a different rate, or eliciting a different physiological response. For instance, in a study on the metabolism of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL), the (S)-enantiomer was found to be the predominant form produced in human tissues and was also more tumorigenic in mice[9]. This underscores the critical need to evaluate the biological activity of each enantiomer of a chiral drug candidate independently.

Conclusion and Future Perspectives

(R)-2-methyl-4-nitrobutan-1-ol and its (S)-enantiomer are valuable chiral building blocks with significant potential in the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals. While direct comparative data is limited, this guide provides a framework for understanding their properties and behavior based on established stereochemical principles and data from analogous compounds.

For researchers working with these molecules, it is imperative to perform detailed characterization of each enantiomer, including the determination of specific rotation and enantiomeric purity. Furthermore, any investigation into their biological activity must be conducted on the individual, resolved enantiomers to accurately assess their therapeutic potential and toxicological profiles. The development of efficient asymmetric syntheses and chiral separation methods for these compounds will be crucial for unlocking their full potential in drug discovery and development.

References

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Validation

A Comparative Guide to Chiral Nitro Alcohols in Asymmetric Synthesis: Spotlight on (R)-2-methyl-4-nitrobutan-1-ol

In the landscape of modern organic synthesis, the quest for enantiomerically pure molecules is paramount, particularly in the realms of pharmaceutical and agrochemical development. Chiral nitro alcohols have emerged as e...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, the quest for enantiomerically pure molecules is paramount, particularly in the realms of pharmaceutical and agrochemical development. Chiral nitro alcohols have emerged as exceptionally versatile building blocks, prized for the synthetic dexterity offered by their vicinal nitro and hydroxyl functionalities. This guide provides an in-depth technical comparison of (R)-2-methyl-4-nitrobutan-1-ol, a structurally distinct γ-nitro alcohol, with other key classes of chiral nitro alcohols. Our analysis is grounded in experimental data to provide researchers, scientists, and drug development professionals with a clear perspective on their respective strengths and applications in asymmetric synthesis.

The Strategic Value of the Nitro and Hydroxyl Groups

The synthetic utility of chiral nitro alcohols is rooted in the rich chemistry of the nitro and hydroxyl groups. The nitro group can be readily transformed into an array of other functional groups, most notably an amine, providing a direct route to valuable chiral amino alcohols. It can also be converted to a carbonyl group via the Nef reaction, or participate in various C-C bond-forming reactions. The hydroxyl group, on the other hand, can be oxidized, protected, or serve as a directing group in stereoselective reactions. The fixed stereochemical relationship between these two functionalities in a chiral nitro alcohol makes it a powerful tool for the construction of complex molecular architectures with a high degree of stereocontrol.

(R)-2-methyl-4-nitrobutan-1-ol: A Unique Chiral Building Block

(R)-2-methyl-4-nitrobutan-1-ol is a γ-nitro alcohol distinguished by a methyl substituent at the C-2 position, adjacent to the hydroxyl-bearing carbon. This structural feature imparts specific steric and electronic properties that can influence its reactivity and the stereochemical outcome of reactions in which it participates. Its primary application lies in its use as a chiral building block for the synthesis of more complex enantiomerically pure compounds.[1]

Comparative Analysis: (R)-2-methyl-4-nitrobutan-1-ol vs. Other Chiral Nitro Alcohols

For a meaningful comparison, we will evaluate (R)-2-methyl-4-nitrobutan-1-ol against two representative classes of chiral nitro alcohols: a simple chiral β-nitro alcohol, (1R)-1-phenyl-2-nitroethanol, and a generic chiral γ-nitro alcohol without the C-2 methyl substitution.

Synthetic Accessibility

The synthesis of chiral nitro alcohols is most commonly achieved through the asymmetric Henry (nitroaldol) reaction, a C-C bond-forming reaction between a nitroalkane and a carbonyl compound.[2] The enantioselectivity of this reaction is typically controlled by a chiral catalyst, which can be a metal complex or an organocatalyst.[2] Biocatalytic methods, such as the reduction of α-nitro ketones or enantioselective Henry reactions, have also gained prominence as green and highly selective alternatives.[3][4]

Table 1: Comparison of Synthetic Routes to Representative Chiral Nitro Alcohols

Chiral Nitro AlcoholSynthetic MethodCatalyst/EnzymeTypical Yield (%)Typical Enantiomeric Excess (ee, %)Reference
(R)-2-methyl-4-nitrobutan-1-ol Asymmetric reduction of 2-methyl-4-nitro-1-butanalChiral oxazaborolidine catalyst with boraneGood to ExcellentGood to Excellent[5]
(1R)-1-phenyl-2-nitroethanol Asymmetric Henry ReactionChiral bis(β-amino alcohol)-Cu(OAc)₂>9994.6
Chiral γ-nitro alcohols Telescopic three-step sequential synthesisChiral thiourea and a ketoreductase (Evo200)36-80up to >97:3 (d.r. and e.r.)[6]

The synthesis of (R)-2-methyl-4-nitrobutan-1-ol can be envisioned through the asymmetric reduction of the corresponding aldehyde, a method known to provide high yields and enantioselectivities for structurally similar compounds.[5] Chiral β-nitro alcohols like (1R)-1-phenyl-2-nitroethanol are readily accessible via highly optimized asymmetric Henry reactions. The synthesis of other chiral γ-nitro alcohols can be achieved through innovative one-pot cascade reactions that combine organocatalysis and biocatalysis, offering high efficiency and stereocontrol.[6]

Performance in Asymmetric Synthesis

The true measure of a chiral building block lies in its performance in subsequent synthetic transformations. While direct head-to-head comparative data for these specific nitro alcohols in the same reaction is scarce, we can infer their utility from their documented applications.

(R)-2-methyl-4-nitrobutan-1-ol, with its primary alcohol and a chiral center bearing a methyl group, is an ideal precursor for introducing a stereogenic center in a carbon chain. The nitro group can be subsequently converted to an amine, leading to the formation of chiral γ-amino alcohols with a defined stereochemistry at two positions.

Chiral β-nitro alcohols are workhorses in asymmetric synthesis, serving as precursors to chiral β-amino alcohols, which are prevalent motifs in many pharmaceuticals.[4] The proximity of the hydroxyl and nitro groups allows for facile cyclization reactions and other transformations.

Chiral γ-nitro alcohols are valuable intermediates for the synthesis of γ-amino acids and their derivatives, which have significant biological activity.[6] The greater distance between the hydroxyl and nitro groups in γ-nitro alcohols compared to their β-counterparts offers different possibilities for intramolecular reactions and the synthesis of larger ring systems.

Table 2: Application and Performance Data of Representative Chiral Nitro Alcohols

Chiral Nitro AlcoholApplicationSubsequent TransformationProduct ClassNoteworthy PerformanceReference
(R)-2-methyl-4-nitrobutan-1-ol Chiral Building BlockReduction of nitro groupChiral γ-amino alcoholsVersatile for introducing a C-2 methyl stereocenter[1]
(1R)-1-phenyl-2-nitroethanol Precursor to pharmaceuticalsReduction of nitro groupChiral β-amino alcoholsHigh yielding synthesis of key pharmaceutical intermediates[4]
Chiral γ-nitro alcohols Synthesis of bioactive moleculesReduction of nitro group and cyclizationγ-lactams, pyrrolidinesHigh diastereoselectivity in cascade reactions[6]

Experimental Protocols

To provide a practical context for the synthesis of these valuable building blocks, detailed experimental protocols for the preparation of a chiral β-nitro alcohol and a chiral γ-nitro alcohol are presented below.

Protocol 1: Asymmetric Henry Reaction for the Synthesis of (1R)-1-phenyl-2-nitroethanol

This protocol is adapted from a procedure utilizing a chiral bis(β-amino alcohol)-Cu(OAc)₂ catalyst.

Materials:

  • Chiral bis(β-amino alcohol) ligand

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

  • Benzaldehyde

  • Nitromethane

  • Ethanol (anhydrous)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the chiral bis(β-amino alcohol) ligand (0.02 mmol) and Cu(OAc)₂·H₂O (0.02 mmol) in anhydrous ethanol (1 mL).

  • Stir the mixture at room temperature for 1 hour to allow for the formation of the catalyst complex.

  • To the catalyst solution, add benzaldehyde (0.1 mmol) followed by nitromethane (0.5 mmol).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl (5 mL).

  • Extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the desired (1R)-1-phenyl-2-nitroethanol.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Protocol 2: Telescopic Three-Step Synthesis of a Chiral γ-Nitro Alcohol

This protocol is based on a chemoenzymatic cascade process.[6]

Materials:

  • Substituted benzaldehyde

  • (Triphenylphosphoranylidene)acetaldehyde (Wittig reagent)

  • Chiral thiourea catalyst (e.g., (R,R)-Takemoto catalyst)

  • Nitromethane

  • Ketoreductase (e.g., Evo200)

  • NAD⁺

  • Isopropanol

  • Phosphate buffer (pH 7.0)

  • Toluene

Procedure:

  • Wittig Reaction: In a round-bottom flask, dissolve the substituted benzaldehyde (1.0 mmol) and the Wittig reagent (1.1 mmol) in toluene (5 mL). Heat the mixture at 80 °C for 2 hours.

  • Michael Addition: Cool the reaction mixture to room temperature. Add the chiral thiourea catalyst (0.1 mmol) and nitromethane (10 mmol). Stir the mixture at room temperature for 48 hours.

  • Biocatalytic Reduction: To the reaction mixture, add a solution of the ketoreductase (e.g., 10 mg), NAD⁺ (5 mg), and isopropanol (0.5 mL) in phosphate buffer (10 mL, 0.1 M, pH 7.0). Stir the biphasic mixture vigorously at 30 °C for 24-48 hours.

  • Work-up and Purification: Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired chiral γ-nitro alcohol.

  • Determine the diastereomeric and enantiomeric ratios by NMR and chiral HPLC analysis, respectively.

Visualization of Synthetic Pathways

To further elucidate the synthetic strategies discussed, the following diagrams illustrate the general workflows.

Synthesis_Workflows cluster_0 Asymmetric Henry Reaction (β-Nitro Alcohol) cluster_1 Telescopic Synthesis (γ-Nitro Alcohol) A_start Aldehyde + Nitroalkane A_reac Reaction (Room Temp) A_start->A_reac A_cat Chiral Catalyst (e.g., Cu-complex) A_cat->A_reac A_workup Work-up & Purification A_reac->A_workup A_prod Chiral β-Nitro Alcohol A_workup->A_prod B_start Aldehyde B_wittig Wittig Reaction B_start->B_wittig B_michael Asymmetric Michael Addition B_wittig->B_michael B_reduc Biocatalytic Reduction B_michael->B_reduc B_prod Chiral γ-Nitro Alcohol B_reduc->B_prod B_cat1 Chiral Thiourea B_cat1->B_michael B_cat2 Ketoreductase B_cat2->B_reduc

Figure 1: Comparative workflows for the synthesis of chiral β- and γ-nitro alcohols.

Causality Behind Experimental Choices

The selection of a synthetic route and the specific experimental conditions are dictated by the target molecule and desired stereochemistry.

  • Catalyst Choice: In the asymmetric Henry reaction, the choice of the chiral ligand and metal salt is crucial for achieving high enantioselectivity. The ligand creates a chiral pocket around the metal center, directing the approach of the reactants. For the synthesis of γ-nitro alcohols via a cascade reaction, the compatibility of the organocatalyst and the enzyme is paramount. The organocatalyst should not inhibit the enzyme, and the reaction conditions for the Michael addition must be mild enough to not denature the enzyme in the subsequent step.

  • Solvent and Temperature: The solvent can significantly influence the solubility of reactants and catalysts, as well as the stereochemical outcome of the reaction. Temperature control is critical for maximizing enantioselectivity and minimizing side reactions, such as the retro-Henry reaction.

  • Biocatalysis Considerations: In biocatalytic steps, pH, temperature, and the presence of co-factors (like NAD⁺) and co-solvents are critical parameters that must be optimized for the specific enzyme used to ensure its stability and activity.

Conclusion

(R)-2-methyl-4-nitrobutan-1-ol represents a valuable, specialized chiral building block, offering a strategic advantage for the introduction of a C-2 methyl-substituted stereocenter in a γ-nitro alcohol framework. While it may not be as universally employed as simple chiral β-nitro alcohols, its unique structure provides access to a distinct chemical space. The choice between (R)-2-methyl-4-nitrobutan-1-ol and other chiral nitro alcohols will ultimately depend on the specific synthetic target. For the synthesis of chiral β-amino alcohols, traditional asymmetric Henry reactions yielding β-nitro alcohols remain a highly efficient and well-established strategy. For access to a broader range of substituted chiral γ-nitro alcohols, innovative cascade reactions combining different catalytic systems offer a powerful and elegant approach. This guide provides the foundational knowledge and practical protocols to empower researchers to make informed decisions in the selection and application of these versatile chiral building blocks.

References

  • Sreenivasa Rao, D. H.; Chatterjee, A.; Padhi, S. K. Biocatalytic approaches for enantio and diastereoselective synthesis of chiral β-nitroalcohols. Org. Biomol. Chem.2021 , 19 (1), 45-64. [Link]

  • Gotor-Fernández, V.; Gotor, V. Stereoselective Three-Step One-Pot Cascade Combining Amino- and Biocatalysis to Access Chiral γ-Nitro Alcohols. Angew. Chem. Int. Ed.2021 , 60 (2), 893-899. [Link]

  • Padhi, S. K.; Sreenivasa Rao, D. H.; Chatterjee, A. Biocatalytic approaches for enantio and diastereoselective synthesis of chiral β-nitroalcohols. Org. Biomol. Chem.2021 , 19 (1), 45-64. [Link]

  • Contente, M. L.; et al. Biocatalytic Approach to Chiral β-Nitroalcohols by Enantioselective Alcohol Dehydrogenase-Mediated Reduction of α-Nitroketones. Catalysts2018 , 8 (8), 308. [Link]

  • Gotor-Fernández, V.; Gotor, V. Stereoselective Three-Step One-Pot Cascade Combining Amino- and Biocatalysis to Access Chiral γ-Nitro Alcohols. Angew. Chem. Int. Ed.2021 , 60 (2), 893-899. [Link]

  • Dina, C.; et al. Green and sustainable synthesis of chiral alcohols: the role of Daucus carota as a biocatalyst in organic chemistry. RSC Adv.2023 , 13 (18), 12165-12185. [Link]

  • Contente, M. L.; et al. Biocatalytic Approach to Chiral β-Nitroalcohols by Enantioselective Alcohol Dehydrogenase-Mediated Reduction of α-Nitroketones. Catalysts2018 , 8 (8), 308. [Link]

  • Purkarthofer, T.; et al. Production of (S)-β-Nitro Alcohols by Enantioselective C−C Bond Cleavage with an R-Selective Hydroxynitrile Lyase. ChemCatChem2019 , 11 (3), 1045-1049. [Link]

  • Corey, E. J.; Helal, C. J. Asymmetric synthesis of highly substituted beta-nitro alcohols and enantiomerically enriched 4,4,5-trisubstituted oxazolidinones. J. Org. Chem.2003 , 68 (5), 2034-2037. [Link]

  • ResearchGate. Synthesis of chiral nitro allylic alcohols via Henry reaction. [Link]

  • Alvarez-Casao, Y.; Marques-Lopez, E.; Herrera, R. P. Organocatalytic Enantioselective Henry Reactions. Symmetry2011 , 3 (2), 220-245. [Link]

  • Gotor-Fernández, V.; Gotor, V. A Multicatalytic Cascade for the Stereoselective Synthesis of 1,4-Chiral Nitro Alcohols. Org. Lett.2020 , 22 (1), 24-28. [Link]

  • ResearchGate. Scope of the organocatalytic nitro-Michael/Henry reaction catalyzed by chiral secondary amine 16. [Link]

  • ResearchGate. Kinetic vs Thermodynamic Controlled Promiscuous Biocatalytic Asymmetric Henry Reaction in Diastereocomplementary Synthesis of β-Nitroalcohols. [Link]

  • MySkinRecipes. (R)-2-methyl-4-nitrobutan-1-ol. [Link]

  • De K. C.; et al. Synthesis of Homochiral R-(+)-2-Methyl-1-butanol. Molbank2003 , 2003 (3), M313. [Link]

  • ResearchGate. Biocatalysed Stereoselective Synthesis of Chiral Nitro Alcohols. [Link]

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Comparative

A Senior Application Scientist's Guide to the Enantiomeric Purity of (R)-2-methyl-4-nitrobutan-1-ol: A Comparative Analysis of Analytical Methodologies

For distribution to: Researchers, scientists, and drug development professionals Introduction: The Criticality of Enantiomeric Purity in Chiral Building Blocks (R)-2-methyl-4-nitrobutan-1-ol is a valuable chiral building...

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals

Introduction: The Criticality of Enantiomeric Purity in Chiral Building Blocks

(R)-2-methyl-4-nitrobutan-1-ol is a valuable chiral building block in organic synthesis, particularly in the pharmaceutical industry, where the stereochemistry of a molecule can dictate its pharmacological activity and toxicological profile.[1] The precise determination of its enantiomeric excess (ee) is not merely a procedural step but a cornerstone of quality control and regulatory compliance. This guide provides an in-depth, comparative analysis of the primary analytical techniques for quantifying the enantiomeric purity of (R)-2-methyl-4-nitrobutan-1-ol, offering field-proven insights to guide your selection of the most appropriate method.

The challenge in analyzing enantiomers lies in their identical physical and chemical properties in an achiral environment. Therefore, the methods described herein rely on creating a chiral environment to induce diastereomeric interactions, which can then be distinguished and quantified. We will explore three principal techniques: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Chiral High-Performance Liquid Chromatography (HPLC): The Workhorse of Enantioseparation

Chiral HPLC is a powerful and widely adopted technique for separating enantiomers.[2] The separation is achieved by utilizing a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.

Principle of Separation

The enantiomers of (R)-2-methyl-4-nitrobutan-1-ol are passed through a column packed with a CSP. The differential interaction between each enantiomer and the chiral environment of the stationary phase results in one enantiomer being retained longer than the other, allowing for their separation and subsequent quantification. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often highly effective for a broad range of chiral compounds, including alcohols.

Methodologies: Direct vs. Indirect Analysis

Direct Chiral HPLC: This is the preferred approach as it involves the direct separation of the enantiomers on a CSP without any prior chemical modification. This minimizes sample preparation time and reduces the risk of side reactions or racemization. However, (R)-2-methyl-4-nitrobutan-1-ol lacks a strong chromophore, making UV detection challenging. Therefore, this direct method often necessitates the use of more universal detectors like Evaporative Light Scattering Detectors (ELSD) or Mass Spectrometry (MS).

Indirect Chiral HPLC: This method involves derivatizing the alcohol with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers can then be separated on a standard achiral HPLC column. While this approach allows for the use of common UV detectors, it introduces an extra chemical step, which can be a source of error.

Experimental Protocol: Direct Chiral HPLC
  • Column Selection: A polysaccharide-based chiral column (e.g., Chiralcel® OD-H, Chiralpak® AD-H) is a good starting point.

  • Mobile Phase: A typical mobile phase for normal-phase chiral HPLC would be a mixture of n-hexane and isopropanol. The ratio is optimized to achieve the best resolution.

  • Flow Rate: Typically around 1.0 mL/min.

  • Detection: ELSD or MS is recommended due to the lack of a strong UV chromophore.

  • Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [Area(R) - Area(S)] / [Area(R) + Area(S)] x 100.

Workflow for Direct Chiral HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Dissolve (R)-2-methyl-4-nitrobutan-1-ol in mobile phase Inject Inject sample onto Chiral HPLC system Sample->Inject Separate Enantiomeric separation on Chiral Stationary Phase Inject->Separate Detect Detection by ELSD or MS Separate->Detect Integrate Integrate peak areas of (R) and (S) enantiomers Detect->Integrate Calculate Calculate Enantiomeric Excess (%) Integrate->Calculate

Caption: Workflow for direct chiral HPLC analysis.

Chiral Gas Chromatography (GC): High Resolution for Volatile Analytes

Chiral GC is another powerful chromatographic technique for enantioseparation, particularly suited for volatile or semi-volatile compounds. To analyze (R)-2-methyl-4-nitrobutan-1-ol by GC, derivatization is often necessary to increase its volatility and thermal stability.

Principle of Separation

Similar to chiral HPLC, chiral GC utilizes a chiral stationary phase coated on the inside of a capillary column. As the derivatized enantiomers travel through the column, they interact differently with the CSP, leading to different retention times. Cyclodextrin-based CSPs are commonly used for the separation of chiral alcohols.[3]

Derivatization: A Necessary Step

The hydroxyl group of (R)-2-methyl-4-nitrobutan-1-ol needs to be derivatized to a less polar and more volatile functional group. A common approach is acylation, for example, with trifluoroacetic anhydride (TFAA), to form the corresponding ester.

Experimental Protocol: Chiral GC
  • Derivatization: React the alcohol with TFAA in an appropriate solvent.

  • Column Selection: A cyclodextrin-based chiral GC column (e.g., Chiraldex® G-TA).

  • Carrier Gas: Helium or hydrogen.

  • Temperature Program: An optimized temperature gradient is used to ensure good separation and peak shape.

  • Detection: A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used.

  • Quantification: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomer derivatives.

Workflow for Chiral GC Analysis

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample (R)-2-methyl-4-nitrobutan-1-ol Derivatize Derivatization (e.g., with TFAA) Sample->Derivatize Inject Inject derivatized sample into Chiral GC system Derivatize->Inject Separate Enantiomeric separation on Chiral Stationary Phase Inject->Separate Detect Detection by FID or MS Separate->Detect Integrate Integrate peak areas of diastereomeric derivatives Detect->Integrate Calculate Calculate Enantiomeric Excess (%) Integrate->Calculate

Caption: Workflow for chiral GC analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Powerful Tool for Structural and Purity Analysis

NMR spectroscopy offers a distinct advantage as it does not require physical separation of the enantiomers. Instead, it relies on creating a chiral environment within the NMR tube to induce chemical shift non-equivalence between the enantiomers.[4] This is achieved using either a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA).

Principle of Discrimination
  • Chiral Derivatizing Agents (CDAs): The chiral alcohol is reacted with a CDA, such as Mosher's acid chloride (MTPA-Cl), to form a mixture of diastereomeric esters.[5] These diastereomers have distinct NMR spectra, and the integration of specific signals for each diastereomer allows for the determination of the enantiomeric excess.[5]

  • Chiral Solvating Agents (CSAs): A CSA, also known as a chiral shift reagent, forms transient, non-covalent diastereomeric complexes with the enantiomers of the alcohol. This interaction leads to a differential shielding or deshielding of the protons in the two enantiomers, resulting in separate signals in the NMR spectrum.

Experimental Protocol: NMR with a Chiral Derivatizing Agent (Mosher's Acid)
  • Derivatization: React a known amount of the (R)-2-methyl-4-nitrobutan-1-ol sample with an enantiomerically pure Mosher's acid chloride (e.g., (R)-(-)-MTPA-Cl) in the presence of a base.

  • NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum of the resulting diastereomeric esters.

  • Data Analysis: Identify a well-resolved proton signal that is different for the two diastereomers (e.g., the methoxy protons of the MTPA moiety or protons on the alcohol backbone).

  • Quantification: The ratio of the integrals of these distinct signals directly corresponds to the ratio of the enantiomers in the original sample.

Workflow for NMR Analysis with a CDA

NMR_CDA_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Sample (R)-2-methyl-4-nitrobutan-1-ol Derivatize React with Chiral Derivatizing Agent (e.g., Mosher's acid chloride) Sample->Derivatize Diastereomers Formation of Diastereomeric Esters Derivatize->Diastereomers Acquire Acquire 1H NMR Spectrum Diastereomers->Acquire Identify Identify and resolve signals for each diastereomer Acquire->Identify Integrate Integrate distinct signals Identify->Integrate Calculate Calculate Enantiomeric Excess (%) Integrate->Calculate

Caption: Workflow for NMR analysis with a CDA.

Comparative Summary of Analytical Methods

FeatureChiral HPLCChiral GCChiral NMR
Principle Physical separation on a chiral stationary phasePhysical separation of volatile derivatives on a chiral stationary phaseIn-situ differentiation via diastereomeric interactions
Sample Preparation Minimal for direct method; derivatization for indirect methodDerivatization requiredDerivatization (CDA) or addition of solvating agent (CSA)
Resolution HighVery HighModerate to High, depends on agent
Sensitivity High (especially with MS)Very High (especially with MS)Lower than chromatographic methods
Analysis Time ModerateFastFast
Instrumentation HPLC system, chiral column, suitable detector (ELSD/MS)GC system, chiral column, FID/MSNMR spectrometer
Advantages Widely applicable, robust, direct and indirect methods availableExcellent resolution for volatile compoundsRapid analysis, provides structural information, no physical separation needed
Disadvantages Lack of universal detector for non-chromophoric compoundsDerivatization can introduce errors, not suitable for non-volatile compoundsLower sensitivity, requires higher sample concentration, potential for peak overlap

Conclusion and Recommendations

The choice of the optimal analytical method for determining the enantiomeric excess of (R)-2-methyl-4-nitrobutan-1-ol depends on several factors, including the available instrumentation, the required sensitivity, and the sample throughput.

  • For routine quality control with high sample throughput , direct chiral HPLC with ELSD or MS detection is often the most efficient and reliable method. It minimizes sample preparation and provides accurate quantification.

  • When high resolution is paramount and the sample is amenable to derivatization , chiral GC-MS is an excellent choice, offering exceptional separation power and sensitivity.

  • For rapid analysis and when structural confirmation is also desired , NMR spectroscopy with a chiral derivatizing agent is a powerful technique. It is particularly useful for initial screening and in research and development settings where a deeper structural understanding is beneficial.

Ultimately, a thorough validation of the chosen method is crucial to ensure its accuracy, precision, and reliability for the intended purpose. This guide serves as a foundational resource to empower researchers and drug development professionals to make informed decisions in the critical task of ensuring the enantiomeric purity of (R)-2-methyl-4-nitrobutan-1-ol.

References

  • Labuta, J., et al. (2013). NMR Spectroscopic Detection of Chirality and Enantiopurity in Referenced Systems Without Formation of Diastereomers. Nature Communications, 4, 2188. [Link]

  • Li, Y., et al. (2022). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry, 94(1), 358–365. [Link]

  • Jamieson, C., et al. (2018). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education, 95(10), 1839–1843. [Link]

  • Wikipedia. Chiral derivatizing agent. [Link]

  • Latypov, S. K., et al. (2001). Determination of the absolute stereochemistry of alcohols and amines by NMR of the group directly linked to the chiral derivatizing reagent. Tetrahedron, 57(22), 4669-4678. [Link]

  • ResearchGate. NMR determination of enantiomeric excess. [Link]

  • ResearchGate. Chiral derivatizing agents used in NMR for chiral analysis. [Link]

  • Restek Corporation. A Guide to the Analysis of Chiral Compounds by GC. [Link]

  • MySkinRecipes. (R)-2-methyl-4-nitrobutan-1-ol. [Link]

  • ResearchGate. Two Methods for the Determination of Enantiomeric Excess and Concentration of a Chiral Sample with a Single Spectroscopic Measurement. [Link]

  • MDPI. Determination of Enantiomeric Excess by Solid-Phase Extraction Using a Chiral Metal-Organic Framework as Sorbent. [Link]

  • Phenomenex. Chiral HPLC Separations. [Link]

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Validation

A Comparative Guide to the X-ray Crystallography of (R)-2-methyl-4-nitrobutan-1-ol Derivatives

For researchers, medicinal chemists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This is particularly true for chiral molecules, where stereo...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This is particularly true for chiral molecules, where stereochemistry dictates biological activity. This guide provides an in-depth technical comparison of X-ray crystallography for the structural elucidation of (R)-2-methyl-4-nitrobutan-1-ol derivatives, a class of chiral building blocks with significant potential in pharmaceutical synthesis.

(R)-2-methyl-4-nitrobutan-1-ol and its analogs are valuable synthons due to the presence of multiple functionalities: a primary alcohol, a nitro group, and a chiral center. These features allow for diverse chemical transformations, making them key intermediates in the synthesis of complex, biologically active molecules. The unequivocal determination of their absolute configuration is crucial for understanding structure-activity relationships (SAR) and ensuring the stereochemical purity of downstream drug candidates. While various analytical techniques can provide structural information, single-crystal X-ray diffraction remains the gold standard for its ability to provide a precise and unambiguous 3D molecular structure.

This guide will delve into the practical and theoretical aspects of X-ray crystallography as applied to this class of compounds. We will explore the experimental workflow, from synthesis and crystallization to data analysis, and compare this technique with alternative analytical methods. The causality behind experimental choices will be explained, providing a framework for robust and self-validating protocols.

The Crystallographic Workflow: From Synthesis to Structure

The journey from a synthesized compound to a refined crystal structure is a multi-step process that demands careful planning and execution. The following workflow illustrates the key stages for a representative derivative of (R)-2-methyl-4-nitrobutan-1-ol.

workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_xrd X-ray Diffraction synthesis Asymmetric Synthesis purification Chromatography/Recrystallization synthesis->purification screening Solvent Screening purification->screening growth Crystal Growth screening->growth data_collection Data Collection growth->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement final_structure Final 3D Structure refinement->final_structure Validation

Caption: General workflow for the crystallographic analysis of a chiral nitroalcohol derivative.

Part 1: Synthesis and Purification

The synthesis of enantiomerically pure (R)-2-methyl-4-nitrobutan-1-ol derivatives is the foundational step. Asymmetric synthesis methods are typically employed to establish the desired stereocenter.

Exemplary Synthetic Approach: An asymmetric Henry (nitroaldol) reaction between isovaleraldehyde and nitroethane, catalyzed by a chiral copper complex, can yield the desired chiral nitroalcohol scaffold. Subsequent functional group manipulations can then be performed to generate a variety of derivatives.

Protocol for Purification:

  • Initial Work-up: Following the reaction, the crude product is subjected to an aqueous work-up to remove inorganic salts and water-soluble impurities.

  • Chromatographic Purification: Flash column chromatography on silica gel is a standard method for purifying small organic molecules. A gradient of ethyl acetate in hexanes is typically effective for separating the desired product from starting materials and byproducts.

  • Purity Assessment: The purity of the collected fractions is assessed by thin-layer chromatography (TLC) and confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). For crystallographic studies, a purity of >98% is highly desirable.

Part 2: Crystallization – The Art and Science

Obtaining high-quality single crystals is often the most challenging step in X-ray crystallography. For small, flexible molecules like nitrobutanol derivatives, this can be particularly arduous.

Causality in Solvent Selection: The choice of solvent system is critical. A suitable solvent should dissolve the compound when heated but allow for slow precipitation of the crystalline solid upon cooling. The polarity of the solvent should be matched to the polarity of the molecule. For a nitroalcohol derivative, moderately polar solvents or binary solvent mixtures are often a good starting point.

Experimental Protocol for Crystallization Screening:

  • Solvent Selection: A range of solvents with varying polarities (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, dichloromethane, toluene, and hexane) and their binary mixtures are selected.

  • Small-Scale Screening: In small vials, approximately 2-5 mg of the purified compound is dissolved in a minimal amount of the heated solvent (or solvent mixture).

  • Slow Evaporation: The vials are loosely capped to allow for the slow evaporation of the solvent at room temperature.

  • Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a sealed container with a less volatile anti-solvent. Diffusion of the anti-solvent vapor into the compound solution reduces its solubility, promoting crystallization.

  • Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature, and then to lower temperatures (e.g., 4 °C).

Trustworthiness through Observation: Each crystallization experiment should be meticulously documented with details of the solvent system, temperature, and time. The resulting solids should be examined under a microscope to identify single crystals with well-defined faces and no visible defects.

Part 3: X-ray Diffraction and Structure Refinement

Once a suitable crystal (typically 0.1-0.3 mm in size) is obtained, it is ready for X-ray diffraction analysis.

Experimental Protocol for Data Collection:

  • Crystal Mounting: A single crystal is carefully mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. Data is collected at a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. A beam of monochromatic X-rays (e.g., Mo Kα or Cu Kα radiation) is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

  • Data Processing: The collected diffraction data is processed to determine the unit cell parameters and space group, and to integrate the intensities of the diffraction spots.

Structure Solution and Refinement:

  • Structure Solution: The processed data is used to solve the crystal structure, which involves determining the initial positions of the atoms in the unit cell. Direct methods are commonly used for small molecules.

  • Structure Refinement: The initial atomic model is refined using a least-squares method to improve the agreement between the calculated and observed diffraction data. This process refines the atomic positions, and thermal parameters.

  • Absolute Configuration Determination: For chiral molecules, the absolute configuration is determined by analyzing the anomalous scattering of the X-rays. The Flack parameter is a key indicator, with a value close to 0 indicating the correct enantiomer has been modeled.

Comparative Analysis with Alternative Techniques

While X-ray crystallography provides the definitive 3D structure, other analytical techniques are essential for a comprehensive characterization of (R)-2-methyl-4-nitrobutan-1-ol derivatives. The choice of technique depends on the specific information required.

TechniqueInformation ProvidedAdvantagesLimitations
Single-Crystal X-ray Diffraction Precise 3D atomic coordinates, bond lengths, bond angles, absolute configuration, crystal packing.Unambiguous structural determination.Requires high-quality single crystals, which can be difficult to obtain.
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms, relative stereochemistry, conformational information in solution.Provides information about the molecule's structure and dynamics in solution. Non-destructive.Does not directly provide absolute configuration or solid-state packing information.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.High sensitivity, requires very small sample amounts.Provides limited information about stereochemistry.
Chiral High-Performance Liquid Chromatography (HPLC) Enantiomeric purity (ee%).Accurate and reproducible determination of enantiomeric excess.Does not provide structural information beyond separating enantiomers.
Circular Dichroism (CD) Spectroscopy Information about the chirality of the molecule in solution.Sensitive to stereochemistry.Does not provide detailed atomic-level structural information.

Expertise in Method Selection: A multi-technique approach is often the most robust strategy. For instance, NMR and MS are used to confirm the chemical identity and purity of the synthesized compound. Chiral HPLC is then used to determine its enantiomeric excess. Finally, X-ray crystallography provides the definitive proof of its absolute configuration and solid-state conformation.

logic cluster_question Analytical Question cluster_technique Primary Technique q1 What is the chemical structure? t1 NMR & Mass Spectrometry q1->t1 q2 What is the enantiomeric purity? t2 Chiral HPLC q2->t2 q3 What is the absolute configuration? t3 X-ray Crystallography q3->t3

Caption: Logical relationship between analytical questions and the primary techniques used for characterization.

Conclusion

The structural elucidation of chiral building blocks like (R)-2-methyl-4-nitrobutan-1-ol derivatives is a critical step in modern drug discovery and development. Single-crystal X-ray diffraction, while often challenging due to the need for high-quality crystals, stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms and the absolute stereochemistry. When integrated with complementary techniques such as NMR, MS, and chiral HPLC, a comprehensive and trustworthy characterization of these valuable synthons can be achieved. This guide has outlined a robust workflow and provided the rationale behind key experimental decisions, empowering researchers to confidently approach the structural analysis of this important class of molecules.

References

  • Synthesis of chiral building blocks for use in drug discovery. PubMed. [Link]

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Creative Biostructure. [Link]

  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. ACS Publications. [Link]

  • Recrystallization Technique for Organic Chemistry with Nadia Korovina. YouTube. [Link]

Comparative

A Comparative Benchmarking Guide to the Synthesis of (R)-2-methyl-4-nitrobutan-1-ol

Introduction: The Significance of (R)-2-methyl-4-nitrobutan-1-ol (R)-2-methyl-4-nitrobutan-1-ol is a chiral building block of significant interest in the pharmaceutical and fine chemical industries. Its stereodefined str...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of (R)-2-methyl-4-nitrobutan-1-ol

(R)-2-methyl-4-nitrobutan-1-ol is a chiral building block of significant interest in the pharmaceutical and fine chemical industries. Its stereodefined structure, featuring both a hydroxyl and a nitro functional group, offers versatile handles for the synthesis of complex molecular targets. The precise spatial arrangement of these functionalities makes it a valuable precursor for enantiomerically pure compounds, where biological activity is often contingent on a specific stereoisomer. This guide provides a comparative analysis of prominent synthetic methodologies for obtaining this valuable chiral alcohol, with a focus on providing researchers, scientists, and drug development professionals with the practical insights needed to select the most appropriate route for their specific applications.

We will explore two principal pathways that commence from a common chiral intermediate, (R)-2-methyl-4-nitrobutanal. The divergence in these pathways lies in the method of reduction of the aldehyde to the primary alcohol, benchmarking a chemoenzymatic approach against a well-established chemocatalytic method.

The Common Intermediate: Asymmetric Organocatalytic Synthesis of (R)-2-methyl-4-nitrobutanal

The enantioselective synthesis of the key intermediate, (R)-2-methyl-4-nitrobutanal, is efficiently achieved via an organocatalyzed asymmetric Michael addition. This reaction involves the conjugate addition of propanal to nitroethene, catalyzed by a chiral secondary amine. Proline and its derivatives, particularly diarylprolinol silyl ethers, have proven to be highly effective catalysts for this transformation, affording the desired product in high yield and excellent enantioselectivity.

The causality behind the choice of an organocatalyst lies in its ability to activate the propanal through the formation of a transient enamine, which then undergoes a stereocontrolled addition to the nitroalkene. The chiral environment provided by the catalyst directs the approach of the electrophile, thereby establishing the (R)-stereocenter at the C2 position.

Methodology Showdown: Reduction of (R)-2-methyl-4-nitrobutanal

With the chiral aldehyde in hand, the subsequent reduction to the target alcohol, (R)-2-methyl-4-nitrobutan-1-ol, presents a critical juncture where different synthetic philosophies can be applied. We will now compare a biocatalytic reduction with a chemocatalytic approach, the Corey-Bakshi-Shibata (CBS) reduction.

Method 1: The Chemoenzymatic Approach - Biocatalytic Reduction

This modern approach leverages the high selectivity of enzymes to achieve the desired transformation under mild conditions. A ketoreductase (KRED) or an alcohol dehydrogenase (ADH) can be employed for the stereospecific reduction of the aldehyde. These enzymes, often sourced from microorganisms, offer exceptional selectivity, minimizing the risk of side reactions such as the reduction of the nitro group.

Expertise & Experience: The choice of a biocatalyst is driven by the desire for a green and highly selective process. The reaction is typically carried out in an aqueous buffer, often with a co-solvent to aid substrate solubility. A sacrificial alcohol, such as isopropanol, is commonly used to regenerate the nicotinamide cofactor (NADH or NADPH) required by the enzyme. The self-validating nature of this system lies in the inherent specificity of the enzyme for the aldehyde over the nitro group, and its predictable stereochemical outcome.

Method 2: The Classic Chemocatalytic Route - Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction is a powerful and widely used method for the enantioselective reduction of prochiral ketones and aldehydes.[1][2] It employs a chiral oxazaborolidine catalyst in the presence of a stoichiometric borane source, such as borane-tetrahydrofuran complex (BH₃·THF) or borane dimethyl sulfide (BMS).

Expertise & Experience: The CBS reduction is a robust and predictable method, backed by a vast body of literature.[3][4][5] The chiral catalyst forms a complex with the borane, which then coordinates to the aldehyde in a sterically defined manner, directing the hydride delivery to one face of the carbonyl group. This method's trustworthiness stems from its well-understood mechanism and consistently high enantioselectivities for a broad range of substrates. However, it requires strictly anhydrous conditions and the use of pyrophoric borane reagents, necessitating careful handling.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the expected performance of the two methodologies for the reduction of (R)-2-methyl-4-nitrobutanal.

Parameter Method 1: Biocatalytic Reduction Method 2: CBS Reduction
Catalyst/Reagent Ketoreductase (KRED) / Alcohol Dehydrogenase (ADH)(R)-2-Methyl-CBS-oxazaborolidine / Borane Complex
Typical Yield (%) 85-95%90-98%
Enantiomeric Excess (ee, %) >99%>98%
Reaction Conditions Aqueous buffer, room temperature, near-neutral pHAnhydrous solvent (e.g., THF), low temperature (-78 °C to rt)
Key Advantages High selectivity, mild conditions, environmentally benignBroad substrate scope, predictable, well-established
Key Disadvantages Enzyme screening may be required, potential substrate inhibitionRequires anhydrous conditions, pyrophoric reagents

Experimental Protocols

Protocol 1: Organocatalytic Synthesis of (R)-2-methyl-4-nitrobutanal

This protocol is a representative procedure based on established organocatalytic Michael additions.

Materials:

  • Nitroethene

  • Propanal

  • (S)-Diphenylprolinol silyl ether catalyst

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the (S)-diphenylprolinol silyl ether catalyst (10 mol%) in anhydrous DCM at 0 °C is added trifluoroacetic acid (10 mol%).

  • Propanal (3.0 equivalents) is then added, and the mixture is stirred for 10 minutes.

  • A solution of nitroethene (1.0 equivalent) in DCM is added dropwise over 20 minutes.

  • The reaction is stirred at 0 °C and monitored by TLC until completion (typically 12-24 hours).

  • Upon completion, the reaction is quenched with saturated sodium bicarbonate solution.

  • The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford (R)-2-methyl-4-nitrobutanal.

Protocol 2: Biocatalytic Reduction of (R)-2-methyl-4-nitrobutanal

This protocol is a general procedure for a KRED-catalyzed reduction.

Materials:

  • (R)-2-methyl-4-nitrobutanal

  • Ketoreductase (KRED)

  • NADP⁺ or NAD⁺

  • Glucose dehydrogenase (GDH) for cofactor regeneration

  • Glucose

  • Potassium phosphate buffer (e.g., 100 mM, pH 7.0)

  • Isopropanol (co-solvent and co-substrate)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a temperature-controlled vessel, dissolve NADP⁺ (or NAD⁺), glucose, and glucose dehydrogenase in potassium phosphate buffer.

  • Add the ketoreductase to the buffer solution.

  • In a separate vial, dissolve (R)-2-methyl-4-nitrobutanal in isopropanol.

  • Add the substrate solution to the enzyme solution.

  • The reaction is gently agitated at a controlled temperature (e.g., 30 °C) and the pH is maintained at 7.0.

  • Monitor the reaction progress by HPLC or GC.

  • Upon completion, the reaction mixture is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield (R)-2-methyl-4-nitrobutan-1-ol.

Protocol 3: CBS Reduction of (R)-2-methyl-4-nitrobutanal

This protocol is a representative procedure for a CBS reduction of an aldehyde.[4]

Materials:

  • (R)-2-methyl-4-nitrobutanal

  • (R)-2-Methyl-CBS-oxazaborolidine solution (e.g., 1 M in toluene)

  • Borane-tetrahydrofuran complex (BH₃·THF) solution (e.g., 1 M in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric acid

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • A solution of (R)-2-methyl-4-nitrobutanal (1.0 equivalent) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • (R)-2-Methyl-CBS-oxazaborolidine solution (0.1 equivalents) is added dropwise.

  • BH₃·THF solution (1.2 equivalents) is then added slowly over 30 minutes, maintaining the temperature at -78 °C.

  • The reaction is stirred at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • The reaction is quenched by the slow, dropwise addition of methanol at -78 °C.

  • The mixture is allowed to warm to room temperature, and the solvent is removed under reduced pressure.

  • The residue is dissolved in ethyl acetate and washed sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated to give the crude product, which can be further purified by column chromatography if necessary.

Visualization of Synthetic Workflows

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Key Intermediate Synthesis cluster_reduction Reduction Methodologies cluster_product Final Product propanal Propanal michael_addition Organocatalytic Michael Addition propanal->michael_addition nitroethene Nitroethene nitroethene->michael_addition chiral_aldehyde (R)-2-methyl-4-nitrobutanal michael_addition->chiral_aldehyde High Yield, >98% ee biocatalysis Biocatalytic Reduction (KRED/ADH) chiral_aldehyde->biocatalysis cbs_reduction CBS Reduction chiral_aldehyde->cbs_reduction final_product (R)-2-methyl-4-nitrobutan-1-ol biocatalysis->final_product High Yield, >99% ee Mild Conditions cbs_reduction->final_product High Yield, >98% ee Anhydrous Conditions

Caption: Synthetic pathways to (R)-2-methyl-4-nitrobutan-1-ol.

Logic_Diagram start Need for (R)-2-methyl-4-nitrobutan-1-ol intermediate Synthesize (R)-2-methyl-4-nitrobutanal (Organocatalytic Michael Addition) start->intermediate decision Choice of Reduction Method intermediate->decision biocatalytic Biocatalytic Route decision->biocatalytic Prioritize 'Green' Chemistry chemocatalytic Chemocatalytic Route decision->chemocatalytic Broader Substrate Scope Needed bio_pros Pros: - Green Chemistry - High Selectivity - Mild Conditions biocatalytic->bio_pros bio_cons Cons: - Enzyme Screening - Potential for Inhibition biocatalytic->bio_cons end_product Obtain (R)-2-methyl-4-nitrobutan-1-ol biocatalytic->end_product chemo_pros Pros: - Broad Applicability - Well-Established - Predictable chemocatalytic->chemo_pros chemo_cons Cons: - Hazardous Reagents - Strict Anhydrous Conditions chemocatalytic->chemo_cons chemocatalytic->end_product

Caption: Decision-making framework for synthesis route selection.

Conclusion and Future Outlook

Both the chemoenzymatic and the chemocatalytic routes offer highly effective and stereoselective pathways to (R)-2-methyl-4-nitrobutan-1-ol. The choice between them will largely depend on the specific priorities of the research or development program. For large-scale, sustainable manufacturing, the biocatalytic approach is particularly attractive due to its mild reaction conditions and reduced environmental impact. Conversely, the CBS reduction provides a more universally applicable and readily implemented method for laboratory-scale synthesis, especially when a variety of analogues are being explored.

Future advancements in this field will likely focus on the development of more robust and versatile enzymes for biocatalytic reductions, as well as the discovery of non-precious metal catalysts for chemoselective reductions. The integration of flow chemistry with these catalytic systems also holds promise for enhancing the efficiency and safety of these important transformations.

References

  • Stereoselective Three-Step One-Pot Cascade Combining Amino- and Biocatalysis to Access Chiral γ-Nitro Alcohols. (n.d.). In Angewandte Chemie International Edition. Retrieved from [Link]

  • Biocatalytic approaches for enantio and diastereoselective synthesis of chiral β-nitroalcohols. (2021). In Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. Journal of the American Chemical Society, 109(18), 5551–5553.
  • Corey-Bakshi-Shibata Reduction: Mechanism & Examples. (n.d.). NROChemistry. Retrieved from [Link]

  • Corey-Bakshi-Shibata Reduction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Biocatalytic Approach to Chiral β-Nitroalcohols by Enantioselective Alcohol Dehydrogenase-Mediated Reduction of α-Nitroketones. (2018). In Molecules. Retrieved from [Link]

  • Recent Advances in the Chemoenzymatic Synthesis of Bioactive Natural Products. (2019). In Current Opinion in Chemical Biology. Retrieved from [Link]

  • Corey–Itsuno reduction. (n.d.). In Wikipedia. Retrieved from [Link]

  • Corey-Itsuno, Corey-Bakshi-Shibata Reduction. (2021). In YouTube. Retrieved from [Link]

  • Organocatalytic Enantioselective Henry Reactions. (2011). In Molecules. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Disposal of (R)-2-methyl-4-nitrobutan-1-ol

As researchers and developers in the pharmaceutical and chemical synthesis fields, our work is predicated on precision, safety, and responsibility. The compounds we handle, such as the chiral building block (R)-2-methyl-...

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers in the pharmaceutical and chemical synthesis fields, our work is predicated on precision, safety, and responsibility. The compounds we handle, such as the chiral building block (R)-2-methyl-4-nitrobutan-1-ol, are often specialized, with limited publicly available data. This guide provides a comprehensive, principles-based approach to the proper disposal of this and similar aliphatic nitro compounds, ensuring the safety of laboratory personnel and adherence to environmental regulations. The procedures outlined here are grounded in established hazardous waste management protocols and are designed to be a self-validating system of safety and compliance.

Hazard Assessment and Chemical Characterization

A foundational principle of safe disposal is a thorough understanding of the substance's potential hazards. (R)-2-methyl-4-nitrobutan-1-ol is an organic molecule containing both a primary alcohol and a nitroalkane functional group. While specific toxicological and environmental data for this exact compound are not widely published, its hazards can be inferred from its structure and the known properties of related chemicals.[1]

Aliphatic nitro compounds can pose significant health and safety risks, including potential toxicity and instability under certain conditions.[1][2] Therefore, (R)-2-methyl-4-nitrobutan-1-ol must be treated as a hazardous waste unless confirmed otherwise by your institution's Environmental Health & Safety (EHS) office.[3]

Table 1: Known and Inferred Properties of (R)-2-methyl-4-nitrobutan-1-ol

PropertyValue / AssessmentSource / Rationale
Molecular Formula C₅H₁₁NO₃MySkinRecipes[4]
Molecular Weight 133.15 g/mol MySkinRecipes[4]
Physical State Assumed to be a liquid or low-melting solid at room temperature.Based on similar short-chain functionalized alkanes.
Primary Hazards Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.[1][5]Inferred from general data on nitroalkanes and functionalized butanols.
Flammability: Likely combustible.The presence of an alkyl chain suggests combustibility.[5][6]
Reactivity: Incompatible with strong oxidizing agents and strong bases.General reactivity for organic nitro compounds and alcohols.[7][8]

Personal Protective Equipment (PPE) and Engineering Controls

All handling and disposal preparation for (R)-2-methyl-4-nitrobutan-1-ol waste must be conducted with appropriate safety measures to minimize exposure.

  • Engineering Controls : All work, including the transfer of waste into a designated container, must be performed inside a properly functioning chemical fume hood.[9][10] This is critical for preventing the inhalation of potentially toxic vapors.[1]

  • Personal Protective Equipment (PPE) : A standard PPE ensemble is mandatory:

    • Eye Protection : ANSI-rated safety glasses with side shields or chemical splash goggles.

    • Body Protection : A flame-resistant laboratory coat.

    • Hand Protection : Chemically resistant gloves (e.g., nitrile). Ensure gloves are inspected before use and changed immediately if contamination occurs.

    • Footwear : Closed-toe shoes are required at all times in the laboratory.[9]

The Core Disposal Workflow: A Step-by-Step Protocol

Disposing of chemical waste is a systematic process that begins the moment a chemical is deemed unnecessary for future work.[11] The following protocol ensures compliance and safety from accumulation to final disposal.

Step 1: Waste Declaration and Characterization

  • Any (R)-2-methyl-4-nitrobutan-1-ol that is expired, contaminated, or no longer needed is officially a hazardous waste.[3][11]

  • Do not mix this waste with any other chemical waste streams unless explicitly permitted by your EHS office.[12] Cross-contamination can lead to dangerous reactions and complicates the disposal process.[13]

Step 2: Containerization

  • Select a Proper Container : The waste must be collected in a container that is in good condition, free of leaks, and compatible with the chemical.[3][11] The best choice is often the original manufacturer's bottle or a new, clean container designated for halogen-free organic waste.[3]

  • Keep Containers Closed : The waste container must be securely capped at all times, except when actively adding waste.[11][14] This prevents the release of vapors and potential spills.

Step 3: Labeling

  • Immediate and Clear Labeling : As soon as the first drop of waste is added, the container must be labeled.

  • Required Information : The label must include the words "Hazardous Waste," the full chemical name "(R)-2-methyl-4-nitrobutan-1-ol," and an accurate list of any other components if it is a solution.[11][15] Avoid using abbreviations or chemical formulas.[11] The date of initial accumulation should also be noted.

Step 4: Segregation and Temporary Storage

  • Store Safely : The labeled hazardous waste container should be stored in a designated and properly ventilated "Satellite Accumulation Area" (SAA), such as within the fume hood where the waste is generated or a designated cabinet.[14]

  • Segregate Incompatibles : Ensure the container is physically separated from incompatible materials, particularly strong oxidizing agents.[7][11]

Step 5: Arranging for Final Disposal

  • Contact EHS : Do not dispose of this chemical down the sink or in the regular trash under any circumstances.[10][11]

  • Schedule a Pickup : Follow your institution's specific procedures to request a waste pickup from the EHS office or their contracted hazardous waste disposal company.[3][15] They are trained and equipped to handle the transportation and final disposal in compliance with all regulations.[13][16]

Step 6: Management of Empty Containers

  • An "empty" container that held (R)-2-methyl-4-nitrobutan-1-ol is not yet safe for regular trash.

  • It must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone) that can dissolve the residue.[3]

  • Crucially, the rinsate from this process is also considered hazardous waste and must be collected and disposed of in the appropriate liquid hazardous waste container.[3][11]

  • After triple-rinsing and air-drying in a fume hood, the original labels on the container must be completely removed or defaced before it can be disposed of in the regular laboratory trash or recycling.[17]

Visualization of the Disposal Decision Process

The following diagram illustrates the logical workflow for managing (R)-2-methyl-4-nitrobutan-1-ol from initial use to final waste disposal.

DisposalWorkflow Disposal Workflow for (R)-2-methyl-4-nitrobutan-1-ol cluster_prep Preparation & Handling cluster_accumulation Waste Accumulation Protocol cluster_disposal Final Disposal start Chemical in Use decision_needed Is chemical still needed? start->decision_needed decision_needed->start Yes, continue use declare_waste Declare as Hazardous Waste decision_needed->declare_waste No select_container 1. Select compatible, sealed container declare_waste->select_container label_container 2. Affix 'Hazardous Waste' label with full chemical name select_container->label_container add_waste 3. Add waste in fume hood with proper PPE label_container->add_waste store_waste 4. Store in designated Satellite Accumulation Area (SAA) add_waste->store_waste segregate 5. Segregate from incompatibles (e.g., strong oxidizers) store_waste->segregate request_pickup Contact EHS/Licensed Vendor for waste pickup segregate->request_pickup end Proper Disposal Complete request_pickup->end

Caption: Decision workflow for hazardous chemical waste management.

The Regulatory Framework: A Note on Compliance

In the United States, the management of hazardous waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[13][18] These federal regulations establish the "cradle-to-grave" framework for hazardous waste management.[18] However, state and local regulations can be more stringent, and every research institution has its own specific Chemical Hygiene Plan and EHS guidelines.[18]

Your primary directive is always to consult and adhere to your local EHS office's procedures. They are the definitive authority for waste management at your facility and will ensure your disposal practices are fully compliant.

References

  • HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Lehigh University Campus Safety Division.
  • Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety.
  • Laboratory Waste Disposal Safety Protocols.
  • HAZARDOUS (CHEMICAL) WASTE DISPOSAL PROCEDURES.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency (EPA).
  • Best Practices for Hazardous Waste Disposal. AEG Environmental.
  • Hazardous Waste. U.S. Environmental Protection Agency (EPA).
  • Decontamination and disposal of nitrosoureas and rel
  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA).
  • What Regulations Govern Hazardous Waste Management?. Chemistry For Everyone.
  • Organic Nitro Compounds Waste Comp
  • SAFETY DATA SHEET - 2-Methyl-1-butanol. Fisher Scientific.
  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry.
  • Safety data sheet - 2-Methyl-2-butanol. Santa Cruz Biotechnology.
  • Safe Handing & Disposal of Organic Substances. Science Ready.
  • (R)-2-methyl-4-nitrobutan-1-ol. MySkinRecipes.
  • Nitrocompounds, Aliphatic.
  • Proper disposal of chemicals. Sciencemadness Wiki.
  • Runaway reaction hazards in processing organic nitrocompounds. IChemE.
  • Navigating the Safe Disposal of 2-Nitrocyclohexa-1,3-diene: A Comprehensive Guide. Benchchem.
  • Biodegradation of Nitroaromatic Compounds and Explosives. CSWAB.org.
  • Biodegradation of nitroarom
  • Safety Data Sheet: 2-Methyl-1-butanol. Carl ROTH.
  • Safety Data Sheet: 2-Methyl-4-phenyl-2-butanol. AK Scientific, Inc.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-2-methyl-4-nitrobutan-1-ol
Reactant of Route 2
Reactant of Route 2
(R)-2-methyl-4-nitrobutan-1-ol
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